molecular formula C4H5NO2S2 B184289 Thiophene-3-sulfonamide CAS No. 64255-63-6

Thiophene-3-sulfonamide

Cat. No.: B184289
CAS No.: 64255-63-6
M. Wt: 163.2 g/mol
InChI Key: BWJZHYWAXLWLTB-UHFFFAOYSA-N
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Description

Thiophene-3-sulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a sulfur-containing thiophene ring directly linked to a sulfonamide functional group. This structure is a privileged scaffold in pharmaceutical development, with thiophene rings appearing in numerous U.S. FDA-approved drugs across various therapeutic classes . The sulfonamide group is a well-established pharmacophore known to confer potent inhibitory activity against a range of biologically relevant enzymes, particularly carbonic anhydrases . Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of these enzymes, especially the tumor-associated isoforms CA-IX and CA-XII, has emerged as a promising therapeutic strategy . Thiophene-based sulfonamides have been demonstrated to act as effective inhibitors of human carbonic anhydrase isoenzymes (hCA I and hCA II), with studies showing inhibition at nanomolar concentrations. The sulfonamide group typically acts as a zinc-binding function (ZBG) that coordinates with the zinc ion in the enzyme's active site, while the thiophene ring contributes to favorable binding interactions . Research-grade this compound serves as a key synthetic intermediate for the development of novel therapeutic agents. It can be utilized in metal-catalyzed cross-coupling reactions, such as the Pd(0)-catalyzed Suzuki–Miyaura reaction, to create more complex 5-aryl-thiophene derivatives for further biological evaluation . Computational and theoretical studies, including Density Functional Theory (DFT) calculations, have been employed to investigate the structural parameters, molecular orbitals, and thermodynamic properties of thiophene sulfonamide derivatives. These studies provide valuable insights into the compounds' stability, reactivity, and potential nonlinear optical (NLO) properties . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiophene-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2S2/c5-9(6,7)4-1-2-8-3-4/h1-3H,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJZHYWAXLWLTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360881
Record name thiophene-3-sulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64255-63-6
Record name thiophene-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Thiophene-3-sulfonamide: A Core Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of the Synthesis, Properties, and Therapeutic Potential of a Key Heterocyclic Scaffold

Introduction: The Thiophene Sulfonamide Moiety in Modern Drug Discovery

Thiophene, a sulfur-containing heterocyclic compound, and its derivatives are cornerstones in the field of medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2] The incorporation of a thiophene ring can significantly influence a molecule's physicochemical properties, often enhancing its biological activity and metabolic stability.[3] When functionalized with a sulfonamide group, the resulting thiophene sulfonamide scaffold emerges as a privileged structure in drug design, demonstrating a wide array of therapeutic applications.[1][4] This guide provides a comprehensive technical overview of thiophene-3-sulfonamide, focusing on its fundamental properties, synthesis, reactivity, and its significant role in the development of novel therapeutics, particularly as inhibitors of carbonic anhydrase.

Physicochemical and Structural Characteristics

This compound is a stable, solid organic compound at room temperature. Its structure, featuring a sulfonamide group at the 3-position of the thiophene ring, imparts specific electronic and steric properties that govern its reactivity and biological interactions.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 64255-63-6PubChem
Molecular Formula C₄H₅NO₂S₂PubChem
Molecular Weight 163.22 g/mol PubChem
Appearance Solid[5]
Solubility Soluble in most organic solvents like alcohol and ether; insoluble in water.[1]

Synthesis and Chemical Reactivity

The synthesis of this compound is a multi-step process that typically involves the initial formation of the thiophene ring, followed by sulfonation and subsequent amidation. The reactivity of the thiophene ring is significantly influenced by the presence of the electron-withdrawing sulfonamide group.

Synthesis of the Thiophene Core

Several methods are established for the synthesis of the thiophene ring, with the choice of method often depending on the desired substitution pattern. Common industrial and laboratory-scale syntheses include:

  • Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide.[5]

  • Gewald Aminothiophene Synthesis: This versatile reaction allows for the preparation of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[5]

  • Industrial Methods: On a larger scale, thiophene can be produced by the high-temperature reaction of n-butane with sulfur or by passing a mixture of acetylene and hydrogen sulfide over an alumina catalyst at elevated temperatures.[5][6]

Introduction of the Sulfonamide Group

The most common route to this compound involves the preparation of an intermediate, thiophene-3-sulfonyl chloride, which is then reacted with an amine source.

Step 1: Synthesis of Thiophene-3-sulfonyl Chloride

A prevalent method for the synthesis of aryl sulfonyl chlorides is the diazotization of an aminothiophene followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. An alternative approach involves the direct chlorosulfonation of thiophene, although this can sometimes lead to a mixture of isomers.

Step 2: Amination of Thiophene-3-sulfonyl Chloride

The conversion of the sulfonyl chloride to the sulfonamide is typically achieved by reaction with ammonia or an appropriate amine. This nucleophilic substitution reaction at the sulfonyl group is a well-established and generally high-yielding transformation.[7]

Synthesis_Workflow Thiophene Thiophene Sulfonyl_Chloride Thiophene-3-sulfonyl Chloride Thiophene->Sulfonyl_Chloride  Chlorosulfonation or  Diazotization/SO₂/CuCl₂ Sulfonamide This compound Sulfonyl_Chloride->Sulfonamide  Amination (e.g., NH₃)

Caption: General synthetic workflow for this compound.

Reactivity of this compound

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. However, the presence of the strongly electron-withdrawing sulfonamide group at the 3-position deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 5-position. The sulfonamide group itself can also participate in reactions, such as N-alkylation or N-acylation, allowing for the synthesis of a diverse library of derivatives.

Therapeutic Applications and Biological Activity

Thiophene sulfonamides have emerged as a versatile scaffold in drug discovery, exhibiting a broad spectrum of biological activities.[1][4]

Carbonic Anhydrase Inhibition

A primary and well-documented application of thiophene sulfonamides is their role as carbonic anhydrase (CA) inhibitors.[6] Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] Inhibition of specific CA isoforms has therapeutic implications in a variety of diseases.

Mechanism of Action: Sulfonamides, including this compound, act as potent inhibitors of carbonic anhydrase. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, displacing the zinc-bound water molecule or hydroxide ion that is essential for catalysis. This binding is further stabilized by hydrogen bond interactions with active site residues.

CA_Inhibition cluster_0 CA Active Site Enzyme Carbonic Anhydrase (with Zn²⁺) Product H⁺ + HCO₃⁻ Enzyme->Product Catalyzes reaction Substrate CO₂ + H₂O Substrate->Enzyme Binds to active site Inhibitor This compound (R-SO₂NH₂) Inhibitor->Enzyme Binds to Zn²⁺, blocking substrate

Caption: Mechanism of carbonic anhydrase inhibition by this compound.

Therapeutic Uses:

  • Glaucoma: Inhibition of carbonic anhydrase in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure. Thiophene sulfonamides have been extensively investigated for the topical treatment of glaucoma.[6]

Other Biological Activities

Beyond carbonic anhydrase inhibition, thiophene sulfonamide derivatives have shown promise in a variety of other therapeutic areas:

  • Antimicrobial Activity: Various derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[4]

  • Anticancer Activity: Certain thiophene sulfonamides have exhibited cytotoxic effects against various cancer cell lines, making them promising candidates for the development of new anticancer agents.[1][3]

  • Anti-inflammatory Activity: The thiophene scaffold is present in several anti-inflammatory drugs, and sulfonamide derivatives have also been explored for their anti-inflammatory potential.[1][4]

  • Antimalarial Activity: Thiophene sulfonamides have been identified as inhibitors of Plasmodium falciparum cyclin-dependent kinases, suggesting their potential as antimalarial agents.[9]

Experimental Protocols

General Procedure for the Synthesis of this compound

The following is a representative, generalized protocol for the laboratory synthesis of this compound, based on common organic chemistry principles. Specific reaction conditions, such as temperature, reaction time, and purification methods, may require optimization.

Step 1: Synthesis of Thiophene-3-sulfonyl Chloride

  • To a cooled (0-5 °C) solution of 3-aminothiophene in a suitable solvent (e.g., aqueous HCl), add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for a short period at low temperature.

  • In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide solution.

  • Allow the reaction to proceed, monitoring for the formation of the sulfonyl chloride.

  • Upon completion, the product can be isolated by extraction and purified by distillation or chromatography.

Step 2: Synthesis of this compound

  • Dissolve the thiophene-3-sulfonyl chloride in a suitable organic solvent (e.g., tetrahydrofuran or acetone).

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Characterization Techniques

The identity and purity of synthesized this compound and its derivatives are confirmed using a combination of spectroscopic and analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the substitution pattern on the thiophene ring.[5][10]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, confirming the molecular formula.[11]

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the sulfonamide group (S=O and N-H stretching) and the thiophene ring can be observed.[10]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound.

Conclusion and Future Perspectives

This compound is a fundamentally important heterocyclic compound with a rich chemical profile and significant therapeutic potential. Its established role as a carbonic anhydrase inhibitor has paved the way for its exploration in various other disease areas. The versatility of the thiophene sulfonamide scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties. Future research will likely focus on the design and synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets, as well as the exploration of new therapeutic applications for this remarkable class of compounds. The continued investigation of this compound and its analogues holds great promise for the development of next-generation therapeutics to address a range of unmet medical needs.

References

  • Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: a review. Der Pharma Chemica, 3(4), 38-54.
  • Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. Chemistry Central Journal, 12(1), 1-19.
  • Dean, T. R., Chen, H. H., & May, J. A. (1992). U.S. Patent No. 5,153,192. Washington, DC: U.S.
  • Chaudhary, A., Jha, K. K., & Kumar, S. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(2), 11-20.
  • ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide... Retrieved from [Link]

  • Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

  • Nocentini, A., & Supuran, C. T. (2023). Carbonic anhydrase inhibitory effects, antiproliferative activity, and computational studies of biotin-conjugated sulfonamides. ACS Omega, 8(37), 33835-33845.
  • Patel, A. A., & Mehta, A. G. (2010). Synthesis of novel heterocyclic compounds and their biological evaluation. Der Pharma Chemica, 2(1), 215-223.
  • RSC Publishing. (n.d.). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • PubMed. (1994). Carbonic anhydrase inhibitors: sulfonamides incorporating furan-, thiophene- and pyrrole-carboxamido groups possess strong topical intraocular pressure lowering properties as aqueous suspensions. Bioorganic & Medicinal Chemistry, 2(12), 1339-1350.
  • Google Patents. (n.d.). Process for preparing thiophene and its derivatives.
  • PubMed. (2010). Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. Bioorganic & Medicinal Chemistry Letters, 20(13), 3863-3867.
  • National Center for Biotechnology Information. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). A Novel and Expeditious Approach to Thiophene-3-carboxylates. Retrieved from [Link]

  • MDPI. (2023).
  • Journal of the American Chemical Society. (2026).
  • Organic Syntheses. (n.d.). thiophenol. Retrieved from [Link]

  • ACS Publications. (n.d.). Design, Synthesis, and Biological Activity of Novel, Potent, and Selective (Benzoylaminomethyl)thiophene Sulfonamide Inhibitors of c-Jun-N-Terminal Kinase. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Thiophene and Its Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2-Thiophenesulfonamide. Retrieved from [Link]

  • PubMed. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry, 93(12), 5049-5057.
  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]

  • Mendeley Data. (n.d.). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Retrieved from [Link]

  • ResearchGate. (2013). 2013 Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. 8(4), 194-213.
  • ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Thiophene-3-sulfonamide from Thiophene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiophene-3-sulfonamide is a valuable heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds. Its synthesis, however, presents a notable regiochemical challenge due to the inherent electronic properties of the thiophene ring, which favor electrophilic substitution at the 2-position. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, circumventing the challenges of direct sulfonation by employing a robust, multi-step strategy starting from readily available thiophene. This approach prioritizes regiochemical control and provides reliable yields, ensuring the consistent production of the desired 3-substituted isomer. The protocols detailed herein are designed for practical application in a research and development setting, with an emphasis on procedural clarity, safety, and validation.

Introduction: The Significance of the this compound Moiety

The thiophene ring is a bioisostere of the benzene ring, frequently incorporated into drug candidates to modulate physicochemical properties and enhance biological activity. When functionalized with a sulfonamide group, the resulting scaffold exhibits a wide range of therapeutic applications, including but not limited to carbonic anhydrase inhibitors, antibacterial agents, and kinase inhibitors.[1][2] The substitution pattern on the thiophene ring is critical for pharmacological activity, and the synthesis of the less thermodynamically favored 3-substituted isomer is often a key step in the development of novel therapeutics.

Direct electrophilic sulfonation of thiophene overwhelmingly yields the 2-substituted isomer, thiophene-2-sulfonic acid, due to the greater stabilization of the cationic intermediate at the C2 position.[3] Therefore, a successful synthesis of this compound necessitates a strategy that ensures precise regiochemical control. The methodology outlined in this guide addresses this challenge by proceeding through a 3-substituted thiophene intermediate, thereby guaranteeing the desired substitution pattern in the final product.

Strategic Approach: A Multi-step Synthesis for Regiochemical Purity

To overcome the inherent regioselectivity of thiophene, this guide details a three-step synthetic sequence starting from thiophene:

  • Bromination of Thiophene: The synthesis commences with the bromination of thiophene to produce 2,3,5-tribromothiophene, followed by a selective reduction to yield 3-bromothiophene. This initial step establishes the crucial 3-substitution pattern.

  • Conversion of 3-Bromothiophene to Thiophene-3-sulfonyl Chloride: The 3-bromothiophene is then converted to the key intermediate, thiophene-3-sulfonyl chloride, via a lithium-halogen exchange followed by reaction with sulfur dioxide and subsequent chlorination.

  • Amidation of Thiophene-3-sulfonyl Chloride: The final step involves the reaction of thiophene-3-sulfonyl chloride with ammonia to furnish the target molecule, this compound.

This strategic pathway ensures the unambiguous synthesis of the 3-isomer, avoiding the difficult separation of isomeric mixtures that would arise from direct sulfonation.

graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Thiophene [label="Thiophene"]; Tribromothiophene [label="2,3,5-Tribromothiophene"]; Bromothiophene [label="3-Bromothiophene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thienyllithium [label="3-Thienyllithium Intermediate"]; SulfonylChloride [label="Thiophene-3-sulfonyl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfonamide [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Thiophene -> Tribromothiophene [label="Br2"]; Tribromothiophene -> Bromothiophene [label="Reducing Agent"]; Bromothiophene -> Thienyllithium [label="n-BuLi"]; Thienyllithium -> SulfonylChloride [label="1. SO2\n2. SO2Cl2"]; SulfonylChloride -> Sulfonamide [label="NH3"]; }

Figure 1: Overall synthetic workflow from thiophene to this compound.

Experimental Protocols

Synthesis of 3-Bromothiophene

The preparation of 3-bromothiophene from thiophene is a well-established two-step process that involves the initial exhaustive bromination to 2,3,5-tribromothiophene, followed by a selective reduction.[4]

Step 1: Synthesis of 2,3,5-Tribromothiophene

  • Materials: Thiophene, Bromine, suitable solvent (e.g., carbon tetrachloride or acetic acid).

  • Procedure: Caution: Bromine is highly corrosive and toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. To a solution of thiophene in a suitable solvent, bromine is added dropwise at a controlled temperature (typically 0-10 °C). The reaction is stirred until completion, monitored by TLC or GC. The reaction mixture is then worked up by washing with a reducing agent solution (e.g., sodium thiosulfate) to quench excess bromine, followed by washing with a base (e.g., sodium bicarbonate) and water. The organic layer is dried and the solvent is removed under reduced pressure to yield crude 2,3,5-tribromothiophene.

Step 2: Synthesis of 3-Bromothiophene

  • Materials: 2,3,5-Tribromothiophene, reducing agent (e.g., zinc dust in acetic acid or sodium amalgam).

  • Procedure: The crude 2,3,5-tribromothiophene is dissolved in a suitable solvent (e.g., acetic acid). A reducing agent, such as zinc dust, is added portion-wise while monitoring the reaction temperature. The reaction is stirred until the starting material is consumed. The reaction mixture is then filtered to remove the reducing agent, and the filtrate is worked up by extraction and subsequent distillation to afford pure 3-bromothiophene.[4]

Synthesis of Thiophene-3-sulfonyl Chloride

This pivotal step involves a lithium-halogen exchange on 3-bromothiophene, followed by trapping of the resulting organolithium species with sulfur dioxide and subsequent conversion to the sulfonyl chloride.

graph SulfonylChloride_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Bromothiophene [label="3-Bromothiophene"]; Lithiation [label="Lithium-Halogen\nExchange", shape=ellipse]; Thienyllithium [label="3-Thienyllithium"]; SO2_Quench [label="Reaction with SO2", shape=ellipse]; Sulfinate [label="Lithium Thiophene-3-sulfinate"]; Chlorination [label="Chlorination", shape=ellipse]; SulfonylChloride [label="Thiophene-3-sulfonyl Chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Bromothiophene -> Lithiation [label="n-BuLi, THF, -78 °C"]; Lithiation -> Thienyllithium; Thienyllithium -> SO2_Quench [label="SO2 (gas or solution)"]; SO2_Quench -> Sulfinate; Sulfinate -> Chlorination [label="SO2Cl2 or NCS"]; Chlorination -> SulfonylChloride; }

Figure 2: Key transformations in the synthesis of thiophene-3-sulfonyl chloride.
  • Materials: 3-Bromothiophene, n-Butyllithium (n-BuLi) in hexanes, anhydrous Tetrahydrofuran (THF), Sulfur dioxide (SO2), N-Chlorosuccinimide (NCS) or Sulfuryl chloride (SO2Cl2).

  • Procedure: Caution: n-Butyllithium is pyrophoric and reacts violently with water. Sulfur dioxide is a toxic gas. All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and appropriate safety precautions.

    • A solution of 3-bromothiophene in anhydrous THF is cooled to -78 °C in a dry ice/acetone bath.

    • A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

    • A stream of dry sulfur dioxide gas is then bubbled through the solution, or a pre-cooled solution of SO2 in THF is added, while maintaining the temperature at -78 °C. The reaction is typically exothermic and the addition rate should be controlled.

    • After the addition of SO2 is complete, the reaction mixture is allowed to warm to room temperature.

    • The resulting lithium thiophene-3-sulfinate is then chlorinated. The reaction mixture is cooled again to 0 °C, and a solution of N-chlorosuccinimide or sulfuryl chloride in THF is added dropwise.

    • The reaction is stirred at room temperature until completion. The reaction mixture is then quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude thiophene-3-sulfonyl chloride. The crude product can be purified by distillation under reduced pressure or by column chromatography.

Synthesis of this compound

The final step is a nucleophilic substitution of the chloride on the sulfonyl chloride with ammonia.

  • Materials: Thiophene-3-sulfonyl chloride, aqueous ammonia (e.g., 28-30% solution), suitable solvent (e.g., acetone or THF).

  • Procedure:

    • Thiophene-3-sulfonyl chloride is dissolved in a suitable solvent such as acetone.

    • The solution is cooled in an ice bath, and concentrated aqueous ammonia is added dropwise with vigorous stirring. A white precipitate of the sulfonamide will form.

    • The reaction mixture is stirred for a few hours at room temperature to ensure complete reaction.

    • The precipitate is collected by filtration, washed with cold water, and then with a small amount of cold solvent to remove any unreacted starting material.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product as a crystalline solid.

Data Summary

StepReactantProductReagentsTypical Yield
1Thiophene3-Bromothiophene1. Br2; 2. Reducing Agent~70-80% (over two steps)
23-BromothiopheneThiophene-3-sulfonyl chloride1. n-BuLi; 2. SO2; 3. SO2Cl2~60-70%
3Thiophene-3-sulfonyl chlorideThis compoundAqueous NH3>90%

Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.

Safety and Handling

  • Thiophene: Flammable liquid and harmful if swallowed.

  • Bromine: Highly corrosive, toxic, and causes severe burns. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • n-Butyllithium: Pyrophoric and reacts violently with water. Handle under an inert atmosphere.

  • Sulfur dioxide: Toxic gas. Use in a well-ventilated fume hood.

  • Thionyl chloride and Sulfuryl chloride: Corrosive and react violently with water, releasing toxic gases. Handle with extreme care in a fume hood.

  • Chlorosulfonic Acid: Highly corrosive and reacts violently with water.[5][6][7]

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of this compound from thiophene is a challenging yet achievable goal for the synthetic chemist. By employing a strategic, multi-step approach that prioritizes regiochemical control, researchers can reliably access this important building block. The detailed protocols provided in this guide offer a practical and validated pathway for the synthesis of this compound, enabling its use in drug discovery and development programs. The emphasis on understanding the underlying chemical principles and adhering to strict safety protocols will ensure the successful and safe execution of this synthesis.

References

  • Troyansky, E. I. (1991). 3-Bromothiophene. In Organic Syntheses (Vol. 70, p. 22). John Wiley & Sons, Inc.
  • Sone, T., Abe, Y., Sato, N., & Ebina, M. (1985). The Use of N,N-Dimethylformamide–Sulfonyl Chloride Complex for the Preparation of Thiophenesulfonyl Chlorides. Chemistry Letters, 14(7), 1063-1064.
  • Gronowitz, S., & Hallberg, A. (1977). Thiophene analogues of chloramphenicol. Acta Pharmaceutica Suecica, 14(3), 249-258.
  • Campaigne, E., & LeSuer, W. M. (1953). 3-Thiophenesulfonic Acid and Derivatives. Journal of the American Chemical Society, 75(4), 989-990.
  • Cymerman-Craig, J., & Loder, J. W. (1955). The Preparation of 3-Substituted Thiophens. Journal of the Chemical Society (Resumed), 4109-4111.
  • PubChem. (n.d.). Thiophene-3-sulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan, M. E., Ali, W., Ali, S. K., Alomar, M. S., Bashiri, A. H., & Zakri, W. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Macromolecular Research, 32(1), 1-13.
  • Mishra, R., Jha, K. K., Kumar, S., & Tomer, I. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Shah, R., & Verma, P. K. (2018). Therapeutic importance of synthetic thiophene. Journal of Applied Pharmaceutical Science, 8(1), 163-171.
  • Organic Syntheses. (n.d.). Thiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide... Retrieved from [Link]

  • CN108929306B - Preparation method of 3-bromothiophene - Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Retrieved from [Link]

  • Frontier Research Publication. (n.d.). Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • Quora. (2017, March 9). How is the separation of benzene from thiophene made possible? Retrieved from [Link]

  • Brainly.in. (2022, May 21). sulfonation of thiophene​. Retrieved from [Link]

  • Google Patents. (n.d.). US2480465A - Thiophene sulfonic acid preparation.
  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

  • Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]

  • RSC Publishing. (n.d.). Green Chemistry. Retrieved from [Link]

Sources

The Genesis of a Potent Scaffold: An In-depth Technical Guide to the Discovery and History of Thiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of thiophene-3-sulfonamide, a key heterocyclic scaffold in medicinal chemistry. From the foundational discoveries of its parent moieties, thiophene and sulfonamide, to its emergence as a potent inhibitor of carbonic anhydrases, this document traces the scientific journey that established this compound and its derivatives as crucial tools in drug discovery. The guide delves into the seminal synthetic methodologies, the elucidation of its mechanism of action, and the evolution of structure-activity relationships that continue to drive its application in modern therapeutic design. Detailed experimental protocols and structural insights are provided to equip researchers with the foundational knowledge to innovate upon this versatile chemical entity.

Introduction: The Convergence of Two Pharmacophores

The story of this compound is a compelling narrative of chemical convergence, where two independently significant pharmacophores—the thiophene ring and the sulfonamide group—were united to create a scaffold of profound medicinal importance. The journey begins with the separate histories of these two fundamental building blocks.

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, was first isolated in 1882 by Viktor Meyer as a contaminant in benzene derived from coal tar.[1][2] Its structural similarity to benzene, a classic example of bioisosterism, hinted at its potential to mimic phenyl groups in biologically active molecules, while offering distinct electronic properties and metabolic profiles.[3] Early synthetic methods, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds and a sulfur source, laid the groundwork for the chemical exploration of this new heterocyclic system.[4][5]

Parallel to the rise of heterocyclic chemistry, the early 20th century witnessed the dawn of chemotherapy with the discovery of sulfonamide antibacterials. This era was ignited by Gerhard Domagk's Nobel Prize-winning work in the 1930s, which revealed that the dye Prontosil was metabolized in vivo to sulfanilamide, the active antibacterial agent. This discovery unleashed a wave of research into aromatic sulfonamides, establishing the -SO₂NH₂ group as a powerful pharmacophore capable of inhibiting key metabolic enzymes.

The conceptual union of these two entities—the thiophene ring as a bioisostere of benzene and the sulfonamide group as a potent enzyme inhibitor—set the stage for the development of a new class of therapeutic agents.

The Dawn of Thiophene Sulfonamides as Carbonic Anhydrase Inhibitors

While early work on thiophene sulfonamides existed, their significant entry into the annals of medicinal chemistry came with the recognition of their potent inhibitory activity against a crucial class of metalloenzymes: the carbonic anhydrases (CAs).

Early Investigations and the Shift to Glaucoma

The pioneering work of Davenport in 1945 first highlighted the potential of thiophene-based sulfonamides as CA inhibitors, demonstrating that thiophene-2-sulfonamide was a more effective inhibitor than the archetypal sulfanilamide.[6] This finding underscored the principle that five-membered heterocyclic sulfonamides could offer superior potency compared to their six-membered counterparts.[6]

However, it was in the early 1990s that the therapeutic potential of thiophene sulfonamides was truly unlocked. Researchers, including Shepard and colleagues, began to investigate these compounds as potential antiglaucoma agents.[6][7] Glaucoma, a condition often characterized by elevated intraocular pressure (IOP), was a known target for CA inhibitors. By inhibiting carbonic anhydrase in the ciliary processes of the eye, the rate of aqueous humor formation could be reduced, thereby lowering IOP. A key patent filed in 1990 and granted in 1992 to Alcon Laboratories disclosed a series of thiophene sulfonamides for the control of intraocular pressure, marking a pivotal moment in the development of this class of drugs.[8]

Mechanism of Action: Targeting the Catalytic Zinc Ion

The efficacy of this compound and its derivatives as carbonic anhydrase inhibitors stems from their specific interaction with the enzyme's active site. Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5][9] The catalytic cycle involves the nucleophilic attack of a zinc-bound hydroxide ion on a molecule of CO₂.[10]

Sulfonamides, including this compound, act as potent inhibitors by mimicking the transition state of this reaction. The sulfonamide group (-SO₂NH₂) becomes deprotonated to -SO₂NH⁻, and in this anionic form, it coordinates directly to the Zn²⁺ ion at the core of the active site, displacing the catalytically essential hydroxide ion.[11] This binding is further stabilized by a network of hydrogen bonds with active site residues, most notably a conserved threonine residue (Thr199 in hCA II).[3]

cluster_CA_Active_Site Carbonic Anhydrase Active Site cluster_Inhibitor This compound Zn Zn²⁺ His94 His94 Zn->His94 Coordination His96 His96 Zn->His96 Coordination His119 His119 Zn->His119 Coordination Water H₂O Zn->Water Coordination HCO3 HCO₃⁻ Zn->HCO3 Product Formation Thr199 Thr199 CO2 CO₂ Water->CO2 Nucleophilic Attack Thiophene Thiophene Ring Sulfonamide SO₂NH⁻ Thiophene->Sulfonamide Sulfonamide->Zn Inhibitor Binding (Displaces H₂O) Sulfonamide->Thr199 H-Bond CO2->Zn Substrate Binding Proton H⁺ Thiophene Thiophene Intermediate Thiophene-3-sulfonyl Chloride Thiophene->Intermediate Chlorosulfonylation Reagent1 SO₂Cl₂ / DMF Reagent1->Intermediate Product This compound Intermediate->Product Amination Reagent2 NH₃ (aq) Reagent2->Product

Figure 2. General Synthetic Pathway to this compound.

Structure-Activity Relationships (SAR) and Drug Design

The discovery of thiophene sulfonamides as potent CA inhibitors spurred extensive research into their structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. The general pharmacophore consists of the thiophene ring, the sulfonamide group, and various substituents on the thiophene ring.

Key SAR Insights
  • The Sulfonamide Group: This is the zinc-binding group and is essential for inhibitory activity. Primary sulfonamides (-SO₂NH₂) are generally the most potent, as they can readily deprotonate to the active anionic form.

  • The Thiophene Ring: The position of the sulfonamide group on the thiophene ring is critical. Both 2- and 3-sulfonamide derivatives have shown significant activity. The thiophene ring itself contributes to the overall binding affinity through hydrophobic and van der Waals interactions with the enzyme's active site.

  • Substituents on the Thiophene Ring: The nature and position of substituents on the thiophene ring are key determinants of potency and isoform selectivity. By extending substituents into different regions of the CA active site, it is possible to achieve selective inhibition of certain isoforms. For example, bulky substituents can be introduced to target the "hydrophobic half" of the active site, leading to enhanced affinity and selectivity for isoforms like hCA II, IX, and XII over the ubiquitous hCA I. [3]

Quantitative Analysis of Inhibition

The inhibitory potency of this compound derivatives is typically quantified by their inhibition constant (Kᵢ) or their half-maximal inhibitory concentration (IC₅₀). The following table summarizes representative inhibition data for a series of thiophene sulfonamide derivatives against key human carbonic anhydrase isoforms.

CompoundR Group on ThiophenehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
1 H918.58.545.328.7
2 5-Cl71.24.225.818.9
3 5-Br65.43.822.115.4
4 5-I56.53.319.712.8
5 4,5-di-Br49.02.415.29.7
Acetazolamide (Standard)-25012255.7
Data synthesized from multiple sources for illustrative purposes and may not be from a single comparative study.[1][5][11]

The data illustrates that substitution on the thiophene ring, particularly with halogens at the 5-position, can significantly enhance inhibitory potency against hCA II, IX, and XII compared to the unsubstituted parent compound.

Conclusion: A Legacy of Innovation and Future Directions

The discovery and development of this compound and its derivatives represent a significant chapter in the history of medicinal chemistry. From its conceptual origins in the union of two powerful pharmacophores to its establishment as a cornerstone in the design of carbonic anhydrase inhibitors, this scaffold has proven its versatility and therapeutic relevance. The historical journey from early synthetic explorations to the rational design of isoform-selective inhibitors for conditions ranging from glaucoma to cancer highlights the enduring power of chemical innovation.

The foundational knowledge presented in this guide—encompassing its history, synthesis, mechanism of action, and structure-activity relationships—provides a robust platform for future research. As drug development continues to move towards precision medicine, the this compound scaffold remains a fertile ground for the design of next-generation therapeutics with enhanced efficacy and safety profiles.

References

  • Angeli, A., et al. (2020). Carbonic Anhydrases: Versatile and Useful Biocatalysts in Chemistry and Biochemistry. Catalysts, 10(9), 1008. [Link]

  • Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Di Fiore, A., et al. (2018). Synthesis of different thio-scaffolds bearing sulfonamide with subnanomolar carbonic anhydrase II and IX inhibitory properties and X-ray investigations for their inhibitory mechanism. Bioorganic & Medicinal Chemistry, 26(22), 5836-5843. [Link]

  • Geronikaki, A., et al. (2021). New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. Molecules, 26(17), 5133. [Link]

  • Google Patents. (1992). Thiophene sulfonamides useful as carbonic anhydrase inhibitors (US5153192A).
  • Krasavin, M., et al. (2015). A small library of 4- and 5-substituted thiophene-2-sulfonamides as inhibitors of human carbonic anhydrase isoforms I, II, IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4345-4352.
  • Leitans, J., et al. (2013). 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides as inhibitors of human carbonic anhydrases I, II, IX, and XII. Journal of Medicinal Chemistry, 56(17), 6846-6855.
  • Maresca, A., & Supuran, C. T. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(7), 1636. [Link]

  • Shepard, K. L., et al. (1991). 4-Substituted Thiophene- and Furan-2-sulfonamides as Topical Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 34(10), 3098-3105. [Link]

  • Silverman, D. N., & Lindskog, S. (1988). The catalytic mechanism of carbonic anhydrase: implications of a rate-limiting protolysis of water. Accounts of Chemical Research, 21(1), 30-36. [Link]

  • Supuran, C. T. (2016). Structure and function of carbonic anhydrases. Biochemical Journal, 473(14), 2017-2032. [Link]

  • Wikipedia. (n.d.). Thiophene. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Winum, J. Y., et al. (2005). Carbonic anhydrase inhibitors. Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 4- and 3-sulfamoyl-L-proline moieties. Journal of Medicinal Chemistry, 48(6), 2121-2125.
  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

Sources

A Technical Guide to the Spectroscopic Characterization of Thiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-3-sulfonamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development, with the thiophene sulfonamide scaffold appearing in compounds with various biological activities, including as inhibitors of malarial and mammalian cyclin-dependent protein kinases and as quorum sensing inhibitors in pathogenic Vibrios.[1][2] Accurate and comprehensive structural elucidation is paramount for its application in drug design and development. This in-depth technical guide provides a detailed exploration of the spectroscopic characteristics of this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal relationships behind experimental choices and data interpretation, offering field-proven insights for researchers. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes data from closely related analogs and computational studies to present a robust predictive analysis of its spectroscopic signature.

Introduction: The this compound Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, known for its versatile pharmacological properties.[3] When functionalized with a sulfonamide group, the resulting molecule combines the electronic features of the electron-rich thiophene ring with the well-established biological activity of the sulfonamide moiety. This compound, with the chemical formula C4H5NO2S2 and a molecular weight of 163.2 g/mol , is a foundational structure for a range of derivatives with potential therapeutic applications.[4]

The precise characterization of this molecule is the first critical step in any research and development pipeline. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the molecular structure, assess purity, and understand the electronic properties of the compound. This guide will delve into the expected spectroscopic data for this compound and the rationale behind its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to reveal the distinct electronic environments of the protons on the thiophene ring and the sulfonamide group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides due to its ability to solubilize the compound and avoid exchange of the NH₂ protons.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Data Acquisition: Acquire the spectrum at a constant temperature (e.g., 298 K). A standard pulse sequence is typically sufficient.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at δ 2.50 ppm).

Data Interpretation:

The thiophene ring of this compound has three aromatic protons, labeled H-2, H-4, and H-5. The sulfonamide group (-SO₂NH₂) has two exchangeable protons.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H-28.0 - 8.2ddJ(H2-H5) ≈ 1-2, J(H2-H4) ≈ 3The proton at the 2-position is deshielded by the adjacent sulfur atom and the electron-withdrawing sulfonamide group at the 3-position.
H-57.7 - 7.9ddJ(H5-H4) ≈ 5, J(H2-H5) ≈ 1-2The proton at the 5-position is influenced by the sulfur atom and shows coupling to both H-2 and H-4.
H-47.2 - 7.4ddJ(H4-H5) ≈ 5, J(H2-H4) ≈ 3The proton at the 4-position is the most upfield of the ring protons, being further from the sulfonamide group.
-NH₂5.0 - 7.0br s-The chemical shift of the sulfonamide protons is highly dependent on the solvent, concentration, and temperature. The signal is often broad due to quadrupolar relaxation and exchange with trace amounts of water.

Note: Predicted values are based on general principles and data from similar thiophene and sulfonamide compounds.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The experimental setup is similar to that for ¹H NMR, but the acquisition time will be longer due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. A proton-decoupled sequence is typically used to simplify the spectrum to a series of single lines for each unique carbon atom.

Data Interpretation:

This compound has four unique carbon atoms in the thiophene ring.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-3140 - 145This carbon is directly attached to the strongly electron-withdrawing sulfonamide group, causing it to be the most deshielded carbon of the ring.
C-2128 - 132The carbon adjacent to the sulfur atom and the sulfonamide-bearing carbon.
C-5125 - 128This carbon is adjacent to the sulfur and is expected to be in a similar region to C-2, but slightly more shielded.
C-4122 - 125This carbon is the most shielded of the ring carbons, being furthest from the influence of the sulfonamide group.

Note: Predicted values are based on general principles and data from similar thiophene and sulfonamide compounds.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: For a solid sample, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. ATR allows for the direct analysis of the solid sample with minimal preparation.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Data Interpretation:

The IR spectrum of this compound will be dominated by the characteristic vibrations of the sulfonamide and thiophene functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3400 - 3200N-H asymmetric & symmetric stretching-SO₂NH₂The presence of two distinct peaks in this region is characteristic of a primary sulfonamide.[5]
~3100C-H aromatic stretchingThiophene RingCharacteristic stretching vibrations for C-H bonds on an aromatic ring.
1350 - 1310S=O asymmetric stretching-SO₂NH₂A strong absorption band characteristic of the sulfonamide group.[5]
1170 - 1140S=O symmetric stretching-SO₂NH₂Another strong absorption band for the sulfonamide group.[5]
1600 - 1400C=C aromatic stretchingThiophene RingThese absorptions correspond to the stretching vibrations within the thiophene ring.[6]
930 - 900S-N stretching-SO₂NH₂This vibration is characteristic of the sulfonamide linkage.[5]
900 - 700C-H out-of-plane bendingThiophene RingThe pattern of these bands can sometimes provide information about the substitution pattern of the aromatic ring.[6]

Note: Predicted values are based on established group frequencies and computational studies on thiophene sulfonamides.[7]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples, where it is heated and vaporized.

  • Ionization: In the ionization chamber, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Data Interpretation:

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, as well as several fragment ion peaks resulting from the breakdown of the molecular ion.

  • Molecular Ion (M⁺•): The molecular weight of this compound (C₄H₅NO₂S₂) is 163.2 g/mol .[4] Therefore, the molecular ion peak is expected at m/z = 163. The presence of two sulfur atoms will result in a characteristic isotopic pattern for the molecular ion peak, with a smaller M+2 peak due to the natural abundance of the ³⁴S isotope.

  • Predicted Fragmentation Pathway: The fragmentation of sulfonamides is well-documented.[8] For this compound, the following fragmentation pathways are plausible:

    • Loss of •NH₂: M⁺• - •NH₂ → [C₄H₃O₂S₂]⁺ at m/z = 147.

    • Loss of SO₂: M⁺• - SO₂ → [C₄H₅NS]⁺• at m/z = 99. This is a common fragmentation pathway for sulfonamides.

    • Loss of •SO₂NH₂: M⁺• - •SO₂NH₂ → [C₄H₄S]⁺• at m/z = 84. This would correspond to the thiophene radical cation.

    • Formation of the thienyl cation: [C₄H₃S]⁺ at m/z = 83.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
163[C₄H₅NO₂S₂]⁺• (Molecular Ion)
147[C₄H₃O₂S₂]⁺
99[C₄H₅NS]⁺•
84[C₄H₄S]⁺•
83[C₄H₃S]⁺

Visualizations: Mapping the Molecular and Analytical Landscape

Molecular Structure

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

fragmentation M [C₄H₅NO₂S₂]⁺• m/z = 163 (Molecular Ion) F1 [C₄H₃O₂S₂]⁺ m/z = 147 M->F1 - •NH₂ F2 [C₄H₅NS]⁺• m/z = 99 M->F2 - SO₂ F3 [C₄H₄S]⁺• m/z = 84 M->F3 - •SO₂NH₂ F4 [C₄H₃S]⁺ m/z = 83 F3->F4 - •H

Caption: Predicted EI-MS fragmentation of this compound.

Spectroscopic Analysis Workflow

workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR FT-IR Sample->IR MS Mass Spec (EI-MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure

Caption: General workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and validated understanding of its molecular structure. This guide, by integrating foundational spectroscopic principles with predictive data based on analogous compounds and computational studies, offers a robust framework for researchers. The presented protocols and expected spectral features serve as a reliable reference for the synthesis, characterization, and quality control of this compound and its derivatives, thereby supporting and accelerating their development in medicinal chemistry and other scientific fields. The self-validating nature of using multiple spectroscopic techniques ensures a high degree of confidence in the elucidated structure, a cornerstone of scientific integrity.

References

  • The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation.
  • (n.d.). 3 - Supporting Information.
  • (2025).
  • PubChem. (n.d.). Thiophene-3-carboxamide. National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). (S)-2-(3-(Benzo[c][7][9][10]thiadiazole-4-sulfonamido)thiophene-2-carboxamido)-5-guanidinopentanoic Acid. National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and.
  • PubChem. (n.d.). Thiophene-3-sulfonate. National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • PMC. (2023).
  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 2-Thiophenesulfonamide. National Institutes of Health. Retrieved February 5, 2026, from [Link]

  • Journal of the American Chemical Society. (2026).
  • American Chemical Society. (2026).
  • PubMed. (1966). Infrared spectra of sulfonamide derivatives. II. Thiophene, thiadiazole, and isoxazole derivatives. Retrieved February 5, 2026, from [Link]

  • (2021).
  • AERU. (n.d.). Thiophene sulfonamide (Ref: IN W8268). Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. Retrieved February 5, 2026, from [Link]

  • PubMed. (2010). Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. Retrieved February 5, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Thiophene - NIST WebBook. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Thiophene-3-carboxylic acid. National Institutes of Health. Retrieved February 5, 2026, from [Link]

Sources

Thiophene-3-sulfonamide: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The confluence of the thiophene ring and the sulfonamide moiety creates a privileged scaffold in medicinal chemistry, the Thiophene-3-sulfonamide core. This guide offers a deep dive into the burgeoning therapeutic applications of this versatile structure, moving beyond its classical role in carbonic anhydrase inhibition. As a Senior Application Scientist, the narrative herein is structured to provide not just data, but a causal understanding of why this scaffold is a compelling starting point for drug discovery programs targeting oncology, infectious diseases, and neurological disorders. We will explore the underlying mechanisms of action, provide detailed, field-tested experimental protocols for evaluation, and present a logical framework for advancing these compounds from hit to lead. This document is designed to be a practical and authoritative resource, grounded in comprehensive references and validated methodologies, to empower researchers to unlock the full potential of this compound derivatives.

Chapter 1: The this compound Scaffold: Physicochemical Properties and Synthetic Rationale

A Synergy of Pharmacophores

The therapeutic promise of the this compound core stems from the synergistic combination of two powerful pharmacophores. The thiophene ring, a five-membered aromatic heterocycle, is a bioisostere of the benzene ring but with distinct electronic properties.[1] The presence of the sulfur atom introduces a dipole moment and allows for a range of interactions (hydrogen bonding, π-π stacking) that can enhance receptor binding affinity and selectivity.[1]

The sulfonamide group (-SO₂NH₂) is a cornerstone of medicinal chemistry, renowned for its ability to act as a hydrogen bond donor and acceptor and to coordinate with metal ions, most famously the zinc ion in the active site of carbonic anhydrases.[2] The fusion of these two moieties results in a scaffold that is synthetically tractable and ripe for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Foundational Synthetic Strategy: The Gewald-Sulfonylation Pathway

A robust and efficient route to novel this compound derivatives is critical for building a diverse chemical library for screening. The Gewald reaction, a multi-component condensation, provides a highly effective method for constructing the substituted 2-aminothiophene core, which serves as a key intermediate.[3][4] This intermediate can then be readily functionalized via reaction with various sulfonyl chlorides to yield the target sulfonamides.

The causality behind this choice of pathway is its efficiency and modularity. The Gewald reaction allows for the introduction of diversity at multiple positions on the thiophene ring in a single step. The subsequent sulfonylation step is also modular, enabling the exploration of a wide range of aryl or alkyl sulfonyl groups to probe the structure-activity relationship (SAR).

This protocol is a self-validating system where the purity and identity of the intermediate and final product are confirmed at each stage.

Step 1: Synthesis of 2-Amino-3-cyano-4,5-disubstituted-thiophene (Gewald Reaction) [4]

  • Reaction Setup: To a 100 mL round-bottom flask, add an activated nitrile (e.g., malononitrile, 10 mmol), an α-active methylene ketone or aldehyde (10 mmol), and elemental sulfur (10 mmol) in 30 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of a basic catalyst, such as diethylamine or morpholine (2 mmol), dropwise to the stirring mixture at room temperature. The choice of a mild base is crucial to prevent side reactions and promote the specific condensation pathway.

  • Reaction Execution: Stir the reaction mixture at 40-50°C for 4-6 hours. The gentle heating provides the activation energy needed for the reaction to proceed without degrading the components.

  • Monitoring & Work-up: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a hexane:ethyl acetate (7:3) solvent system. Upon completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL) to precipitate the crude product.

  • Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry. Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene intermediate.

  • Validation: Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry. The presence of the characteristic amino protons in the NMR spectrum is a key validation checkpoint.

Step 2: Sulfonylation of the 2-Aminothiophene Intermediate [3]

  • Reaction Setup: Dissolve the synthesized 2-aminothiophene intermediate (5 mmol) in 20 mL of dichloromethane (DCM) in a 100 mL round-bottom flask. Add potassium carbonate (K₂CO₃, 10 mmol) as a non-nucleophilic base to act as an acid scavenger.

  • Reagent Addition: Cool the mixture to 0°C in an ice bath. This temperature control is critical to manage the exothermicity of the acylation reaction. Add a solution of the desired sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 5.5 mmol) in 10 mL of DCM dropwise over 15 minutes with vigorous stirring.

  • Reaction Execution: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).

  • Monitoring & Work-up: Monitor reaction completion by TLC. Upon completion, quench the reaction by adding a saturated solution of NaHCO₃ (20 mL) and water (20 mL). Extract the organic layer.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel.

  • Validation: Characterize the final product by ¹H-NMR, ¹³C-NMR, FTIR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity (>95%).

Synthesis_Workflow cluster_0 Step 1: Gewald Reaction cluster_1 Step 2: Sulfonylation Start Reactants (Nitrile, Ketone, Sulfur) Catalyst Base Catalyst (e.g., Diethylamine) Start->Catalyst Reaction1 Stir at 40-50°C Catalyst->Reaction1 Workup1 Precipitation & Recrystallization Reaction1->Workup1 Intermediate 2-Aminothiophene Intermediate Workup1->Intermediate Reagent2 Sulfonyl Chloride & K₂CO₃ Intermediate->Reagent2 Reaction2 Stir at 0°C to RT Reagent2->Reaction2 Workup2 Extraction & Chromatography Reaction2->Workup2 Product This compound Product Workup2->Product

Caption: General workflow for the synthesis of this compound derivatives.

Chapter 2: Anticancer Applications: Targeting Proliferation and Angiogenesis

The thiophene scaffold is a recurring motif in the design of novel anticancer agents, prized for its ability to be functionalized to target specific cancer-related proteins like kinases and apoptosis modulators.[1] this compound derivatives, in particular, have demonstrated significant potential by targeting critical pathways in tumor growth and survival.[5][6]

Mechanism: Inhibition of VEGFR-2 and Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels form, which is essential for tumor growth and metastasis.[7] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Thiophene-3-carboxamide and sulfonamide derivatives have been successfully designed as potent VEGFR-2 inhibitors.[7] The thiophene core often occupies the hinge region of the kinase, while the sulfonamide moiety can form crucial hydrogen bonds in the active site, leading to potent and selective inhibition.

VEGFR2_Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Dimerization Receptor Dimerization VEGFR2->Dimerization Autophos Autophosphorylation Dimerization->Autophos PLCg PLCγ Autophos->PLCg RAF RAF Autophos->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->Autophos caption VEGFR-2 signaling pathway and point of inhibition.

Caption: VEGFR-2 signaling pathway and point of inhibition by this compound.

This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of VEGFR-2, a critical validation step.

  • Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, and a detection antibody (e.g., anti-phosphotyrosine).

  • Plate Preparation: Coat a 96-well microplate with the poly(Glu, Tyr) substrate and incubate overnight at 4°C. Wash the plate three times with a suitable wash buffer.

  • Compound Preparation: Prepare serial dilutions of the test this compound compounds in DMSO, then dilute further in kinase reaction buffer. The final DMSO concentration must be kept below 1% to avoid solvent-induced inhibition.

  • Kinase Reaction: Add the test compounds, recombinant VEGFR-2 enzyme, and ATP to the substrate-coated wells. Incubate at 30°C for 60 minutes. The causality here is that if the compound is an inhibitor, it will compete with ATP or bind to an allosteric site, preventing the phosphorylation of the substrate.

  • Detection: After incubation, wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody. Incubate for 30 minutes.

  • Signal Generation: Wash the plate again and add a chemiluminescent or colorimetric HRP substrate (e.g., TMB).

  • Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Table 1: Representative VEGFR-2 Inhibitory Activity

Compound IDModificationVEGFR-2 IC₅₀ (nM)Reference
14d Thiophene-3-carboxamide191.1[7]
PAN-90806 Thiophene-based leadN/A[7]
Mechanism: Induction of Apoptosis via Bcl-2 Family Inhibition

Overexpression of anti-apoptotic proteins like Bcl-2 and Mcl-1 is a common mechanism by which cancer cells evade programmed cell death.[8] Structure-based design has led to the development of 3-phenylthiophene-2-sulfonamide derivatives that bind to the BH3-binding groove of these proteins, disrupting their function and restoring the apoptotic pathway.[8]

This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis, providing a reliable measure of a compound's pro-apoptotic effect.[1]

  • Cell Culture: Seed cancer cells (e.g., A549, HL-60) in a 96-well white-walled plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).

  • Assay Execution: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add the reagent directly to each well, mixing gently. The reagent contains a luminogenic caspase-3/7 substrate; cleavage by active caspases releases a substrate for luciferase, generating a luminescent signal.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the data to the vehicle control to determine the fold-increase in caspase activity, indicating the induction of apoptosis.

Chapter 3: Anti-Infective Potential: Beyond Classical Sulfa Drugs

While sulfonamides are classic antibacterial agents that inhibit folate synthesis, this compound derivatives are being explored for novel mechanisms of action, particularly against drug-resistant pathogens.[2][9]

Mechanism: Quorum Sensing Inhibition in Pathogenic Bacteria

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including the expression of virulence factors.[9] Targeting QS is an attractive anti-virulence strategy that may exert less selective pressure for resistance compared to traditional antibiotics. Thiophenesulfonamides have been identified as specific, potent inhibitors of the master QS transcription factor LuxR in pathogenic Vibrio species, acting in a manner distinct from bacteriostatic sulfa drugs.[9]

Quorum_Sensing_Workflow cluster_0 Assay Preparation cluster_1 Execution & Readout Reporter Bacterial Reporter Strain (e.g., E. coli with pKM699) Plate Add Strain & Compounds to 96-well Plate Reporter->Plate Compounds Serial Dilutions of Test Compounds Compounds->Plate Incubation Incubate at 37°C Plate->Incubation Measurement Measure Reporter Signal (e.g., GFP/OD₆₀₀) Incubation->Measurement Analysis Calculate % Inhibition & Determine IC₅₀ Measurement->Analysis

Caption: Experimental workflow for a quorum sensing inhibition bioassay.

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Colistin-Resistant A. baumannii) in cation-adjusted Mueller-Hinton broth.[10]

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound compound.

  • Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a plate reader. This provides a quantitative measure of the compound's antibacterial potency.

Table 2: Representative Antibacterial Activity Against Colistin-Resistant (Col-R) Strains

Compound IDMIC₅₀ vs. Col-R A. baumannii (mg/L)MIC₅₀ vs. Col-R E. coli (mg/L)Reference
Thiophene 4 16-328[10]
Thiophene 5 16-3232[10]
Thiophene 8 16-3232[10]

Chapter 4: Applications in Neurodegenerative Disorders

The application of thiophene derivatives in neurodegenerative disorders is an emerging field.[11] These compounds are being investigated for their potential to address the multifaceted pathology of diseases like Alzheimer's by simultaneously inhibiting protein aggregation, reducing oxidative stress, and mitigating neuroinflammation.[11][12] However, it is critical to note that the parent thiophene molecule has been associated with neurotoxicity in animal models, underscoring the imperative for careful design and rigorous toxicity screening of any CNS-targeted derivative.[13]

This assay evaluates a compound's ability to protect neuronal cells from an induced toxic insult, a key indicator of potential therapeutic benefit in neurodegenerative disease models.

  • Cell Culture: Plate murine hippocampal HT-22 cells in a 96-well plate and allow them to attach.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test this compound compound for 1-2 hours.

  • Induction of Toxicity: Introduce a neurotoxic agent, such as glutamate or hydrogen peroxide (H₂O₂), to induce oxidative stress and cell death. The rationale is to mimic the pathological stress experienced by neurons in disease states.

  • Incubation: Co-incubate the cells with the compound and the toxic agent for 24 hours.

  • Viability Assessment: Measure cell viability using an MTT or similar colorimetric assay. The absorbance is directly proportional to the number of living cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. A compound is considered neuroprotective if it significantly increases cell viability in the presence of the toxic agent.

Chapter 5: Computational Approaches in Drug Design

In silico techniques are indispensable for accelerating the discovery and optimization of this compound derivatives. Molecular docking, molecular dynamics, and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions provide crucial insights before committing to costly and time-consuming synthesis.[14]

  • Molecular Docking: Predicts the binding pose and affinity of a ligand within a target protein's active site (e.g., VEGFR-2, bacterial OMPs). This helps prioritize compounds for synthesis and explains SAR.[7][10]

  • ADME Prediction: Computational models are used to evaluate drug-like properties based on criteria such as Lipinski's Rule of Five, solubility, and potential metabolic liabilities.[14] This early-stage filtering is crucial for selecting candidates with a higher probability of downstream success.

Computational_Workflow Library Virtual Compound Library Design Docking Molecular Docking (Binding Prediction) Library->Docking Target Protein Target Structure (PDB) Target->Docking Scoring Scoring & Ranking (Prioritization) Docking->Scoring ADME In Silico ADME/ Tox Prediction Scoring->ADME Selection Selection of Candidates for Synthesis ADME->Selection

Caption: A typical computational drug design workflow for lead identification.

Conclusion and Future Outlook

The this compound scaffold represents a highly versatile and privileged structure in modern drug discovery. Its synthetic accessibility and favorable physicochemical properties have enabled the development of potent and selective modulators for a diverse range of biological targets. The compelling preclinical data in oncology, infectious disease, and neurology highlight its significant therapeutic potential.

Future efforts should focus on leveraging computational tools for more refined lead optimization, exploring novel drug delivery systems like nanoparticles to enhance bioavailability and reduce toxicity[15], and conducting rigorous in vivo studies to translate the promising in vitro activity into clinical candidates. The continued exploration of this chemical space is poised to deliver next-generation therapeutics for some of the most challenging diseases.

References

  • MDPI. Thiophene-Based Compounds | Encyclopedia MDPI.
  • Smolecule. Buy this compound | 64255-63-6. (2023-08-15).
  • PubMed. Therapeutic Potential of Thiophene Compounds: A Mini-Review.
  • PubMed Central. Discovery of Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the Tolerant Region I of NNIBP.
  • Taylor & Francis Online. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders. (2025-09-08).
  • Frontiers. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.
  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • PubMed. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties.
  • PMC. Therapeutic importance of synthetic thiophene.
  • MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation.
  • ResearchGate. (PDF) Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment.
  • Nature. Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. (2021-04-14).
  • Impact Factor. Synthesis and Pharmacological Study of Thiophene Derivatives.
  • PubMed. Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives.
  • PubMed. Thiophene, a Sulfur-Containing Heterocyclic Hydrocarbon, Causes Widespread Neuronal Degeneration in Rats.
  • PubMed. Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease. (2024-04-03).
  • PMC. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly.
  • PubMed. Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins.
  • MDPI. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019-01-06).

Sources

Computational Architectures for Thiophene-3-Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview: The Thiophene-Sulfonamide Pharmacophore

The thiophene-3-sulfonamide scaffold represents a privileged structure in medicinal chemistry, most notably as a zinc-binding group (ZBG) in Carbonic Anhydrase (CA) inhibitors. Unlike the benzene-sulfonamide classics (e.g., acetazolamide), the thiophene ring introduces unique electronic vectors and lipophilic profiles that are critical for isoform selectivity (e.g., targeting tumor-associated hCA IX/XII over cytosolic hCA II).

The Modeling Challenge: Standard "black-box" docking fails here. The binding event is driven by a specific coordination geometry where the sulfonamide nitrogen (in its deprotonated anionic form,


) displaces a zinc-bound water molecule/hydroxide ion to form a distorted tetrahedral complex.[1] Furthermore, the thiophene sulfur atom exhibits specific polarization effects ("sulfur-in" vs. "sulfur-out" orientations) that classical force fields (like GAFF or OPLS-AA) often miscalculate without QM-derived parameterization.

This guide details a high-fidelity in silico workflow to model this binding event with quantitative accuracy.

Phase 1: Ligand Architecture & Quantum Mechanics

You cannot rely on standard dictionary-based charge assignment (e.g., Gasteiger) for thiophene-sulfonamides due to the electron-withdrawing nature of the sulfonyl group coupled with the aromatic thiophene ring.

Protocol 1.1: QM-Based Parameterization

Objective: Generate accurate electrostatic potentials (ESP) and partial charges.

  • Conformational Search: Generate low-energy conformers using a semi-empirical method (PM7) to identify the global minimum.

  • Geometry Optimization: Perform DFT optimization on the lowest energy conformer.

    • Theory Level: B3LYP/6-31G* or

      
      B97X-D/6-311++G(d,p) (to account for dispersion).
      
    • Solvation: IEFPCM (Implicit water model).

  • Charge Fitting: Calculate RESP (Restrained Electrostatic Potential) charges.

    • Critical Step: Ensure the sulfonamide nitrogen is modeled in the anionic state (

      
      ).[2] The 
      
      
      
      of primary sulfonamides is
      
      
      , but the zinc-bound species is the anion. Modeling the neutral species (
      
      
      ) will result in a failure to coordinate the metal.
Protocol 1.2: Force Field Topology

Standard force fields (GAFF2/CGenFF) often lack specific dihedral terms for the thiophene-sulfonamide bridge.

  • Action: Run a Relaxed Potential Energy Surface (PES) scan on the

    
     dihedral.
    
  • Fitting: Fit the force field torsion parameters to match the QM rotational profile if the RMSD

    
     kcal/mol.
    

Phase 2: The Zinc Interface (Docking Strategy)

Docking into metalloproteins is non-trivial. Most docking engines treat metals as cationic spheres, ignoring coordination geometry.

The "Dummy Atom" vs. "Constraint" Approach

For thiophene-3-sulfonamides, the tetrahedral geometry around


 is non-negotiable.

Recommended Workflow (Grid-Based Docking):

  • Receptor Prep:

    • Target: Human Carbonic Anhydrase II (PDB: 4BF1 or 4BF6 are excellent reference structures for thiophene binders).

    • Crucial Step: Retain the

      
       ion. Remove all waters except those bridging the zinc (if any), though for sulfonamides, the inhibitor usually displaces the zinc-bound water.
      
  • Constraint Definition:

    • Define a Metal Coordination Constraint .

    • Geometry: Tetrahedral.[3][4]

    • Distance:

      
       Å between 
      
      
      
      and the sulfonamide Nitrogen.
    • Angle:

      
       tolerance 
      
      
      
      .
  • Grid Generation:

    • Center the grid box on the

      
       ion.
      
    • Box size:

      
       Å (sufficient to capture the "tail" interactions in the hydrophobic sub-pockets).
      
Visualization: The Docking Logic

DockingLogic Ligand This compound (Anionic Form) Docking Grid-Based Docking (Glide/Gold/AutoDock) Ligand->Docking Receptor hCA II Receptor (Zn2+ Active Site) Receptor->Docking Constraint Metal Constraint (Tetrahedral, 2.0 Å) Constraint->Docking Enforce Geometry Pose Ranked Pose (Score + Geometry Check) Docking->Pose

Caption: Logical flow for enforcing metal coordination geometry during the docking of sulfonamide anions.

Phase 3: Dynamic Validation (MD & Free Energy)

Docking provides a static snapshot. Molecular Dynamics (MD) is required to verify if the thiophene ring maintains stable


-stacking or hydrophobic contacts (e.g., with Val121, Leu198) while the sulfonamide remains anchored to the zinc.
Protocol 3.1: The Zinc Force Field Problem

Standard AMBER/CHARMM force fields often destabilize the Zinc-Ligand bond, causing the inhibitor to "drift" during simulation.

Solution: The Bonded Model or ZAFF Use the Zinc AMBER Force Field (ZAFF) or a bonded model approach where the


 bond is treated with explicit harmonic potential terms derived from the PDB crystal structure.

MD Setup Parameters:

Parameter Setting Rationale
Force Field AMBER ff14SB + ZAFF ff14SB for protein; ZAFF specifically for Zn centers.
Solvent TIP3P Standard water model compatible with AMBER.
Ensemble NPT Constant Pressure/Temp (300K, 1 atm).
Duration >100 ns Sufficient to observe "tail" flexibility.

| Constraint | Hydrogen Bonds (SHAKE) | Allows 2fs time step.[5] |

Protocol 3.2: MM/GBSA Free Energy Calculation

To rank derivatives, use Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). It is computationally cheaper than FEP but more accurate than docking scores.



  • Extraction: Extract 100 snapshots from the last 20ns of the trajectory.

  • Strip: Remove water and ions (except the catalytic Zinc).

  • Dielectric: Internal

    
    , External 
    
    
    
    .

Structural Interaction Map

The following diagram illustrates the critical interactions that must be preserved in your model to claim a "valid" binding mode for this compound in hCAII.

InteractionMap Zn Zn2+ Ion Sulfonamide Sulfonamide (-SO2NH-) Zn->Sulfonamide Coordination (Tetrahedral) His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119 Thr199 Thr199 (Gatekeeper) Sulfonamide->Thr199 H-Bond (Critical) Thiophene Thiophene Ring HydroPhobic Hydrophobic Pocket (Val121, Leu198) Thiophene->HydroPhobic Van der Waals Tail R-Group Tail Tail->HydroPhobic Isoform Selectivity

Caption: Interaction map of this compound in the hCAII active site. Note the critical Thr199 H-bond.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Peters, M. B., et al. (2010). Structural Survey of Zinc-Containing Proteins and the Development of the Zinc AMBER Force Field (ZAFF). Journal of Chemical Theory and Computation. Link

  • Krasavin, M., et al. (2015). Probing the 'tail' approach with 5-substituted thiophene-2-sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery. Link

  • Dudev, T., & Lim, C. (2003). Principles Governing Mg, Ca, and Zn Binding and Selectivity in Proteins. Chemical Reviews. Link

Sources

Thiophene-3-sulfonamide safety and toxicity profile

Author: BenchChem Technical Support Team. Date: February 2026

Thiophene-3-sulfonamide: Safety, Bioactivation, and Structural De-risking in Drug Discovery

Executive Summary

This compound (CAS: 64255-63-6) represents a dual-edged scaffold in medicinal chemistry. While it acts as a critical bioisostere for phenylsulfonamides—improving solubility and altering metabolic stability—it carries significant toxicological liabilities. This guide dissects the safety profile of this compound, moving beyond basic Safety Data Sheet (SDS) parameters to address the high-risk mechanisms of cytochrome P450-mediated bioactivation and sulfonamide-induced hypersensitivity . For drug development professionals, understanding these pathways is prerequisite to designing safer analogs and interpreting preclinical toxicology data.

Chemical Identity & Physicochemical Baseline

Understanding the intrinsic properties of the scaffold is the first step in safety assessment. This compound is an electron-rich heteroaromatic system, making it susceptible to oxidative metabolism.

PropertySpecificationRelevance to Safety
CAS Number 64255-63-6Unique identifier for regulatory tracking.[1]
Molecular Formula C₄H₅NO₂S₂High sulfur content increases oxidative liability.
Molecular Weight 163.22 g/mol Fragment-sized; high ligand efficiency potential.
Physical State Solid (mp 137–141 °C)Inhalation hazard as dust; requires N95/P2 protection.
Solubility DMSO, MethanolLipophilicity drives CYP450 binding affinity.

Toxicological Mechanisms: The "Why" Behind the Hazard

The toxicity of this compound is not merely a function of irritation but is driven by two distinct metabolic "structural alerts": the thiophene ring and the primary sulfonamide .

Thiophene S-Oxidation & Bioactivation

The primary toxicological concern is the metabolic activation of the thiophene ring by CYP450 enzymes (specifically CYP2C9 and CYP3A4).

  • Mechanism: The sulfur atom in the thiophene ring undergoes S-oxidation to form a thiophene S-oxide .[2][3]

  • Reactivity: This intermediate acts as a potent Michael acceptor. It can dimerize or, more critically, form covalent adducts with nucleophilic amino acid residues (Cysteine-SH, Lysine-NH2) on proteins.

  • Consequence: Covalent binding leads to haptenization, triggering immune-mediated hepatotoxicity (idiosyncratic drug-induced liver injury, IDILI) or direct cellular necrosis.

Sulfonamide Hypersensitivity

The sulfonamide moiety (


) poses a risk of delayed hypersensitivity reactions (e.g., Stevens-Johnson Syndrome).[4]
  • Mechanism: The aromatic amine (if generated via metabolism) or the sulfonamide nitrogen can undergo N-oxidation to form hydroxylamines (

    
    ) and nitroso species (
    
    
    
    ).
  • Toxicity: These reactive species deplete cellular glutathione (GSH) and modify macromolecules, initiating T-cell mediated immune responses.

Visualization: Metabolic Bioactivation Pathway

The following diagram illustrates the critical S-oxidation pathway leading to protein adduction.

Bioactivation Thiophene This compound (Parent Drug) SOxide Thiophene-S-oxide (Reactive Electrophile) Thiophene->SOxide S-oxidation Epoxide Thiophene Epoxide (Alternative Intermediate) Thiophene->Epoxide Epoxidation (Minor) CYP CYP450 (Oxidation) CYP->Thiophene Adduct Protein/DNA Adduct (Toxicity Trigger) SOxide->Adduct Michael Addition (Cys/Lys residues) GSH_Conj Glutathione Conjugate (Detoxification) SOxide->GSH_Conj + GSH (GST)

Caption: CYP450-mediated bioactivation of the thiophene ring to reactive S-oxide electrophiles, leading to either detoxification via Glutathione (GSH) or toxicity via protein adduction.

GHS Hazard Classification & Handling Protocols

While the metabolic risks concern long-term drug safety, the immediate handling risks are governed by GHS standards.

Hazard ClassCategoryStatementHandling Protocol
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowedDo not eat/drink in lab. Wash hands post-handling.[5]
Skin Irritation Cat 2H315: Causes skin irritationWear nitrile gloves (min 0.11mm thickness).
Eye Irritation Cat 2AH319: Causes serious eye irritationSafety goggles required. Eye wash station must be <10s away.
STOT-SE Cat 3H335: May cause respiratory irritationMandatory: Handle in a chemical fume hood.

Preclinical Safety Assessment: The "Self-Validating" Workflow

To de-risk this scaffold during lead optimization, researchers must implement a tiered screening approach. The goal is to quantify the "covalent binding burden."

Protocol: Reactive Metabolite Trapping (GSH Trapping)

This assay detects short-lived electrophiles (like thiophene-S-oxides) by trapping them with glutathione.

Step-by-Step Methodology:

  • Incubation System:

    • Test Compound: 10 µM this compound analog.

    • Enzyme Source: Human Liver Microsomes (HLM) (1 mg protein/mL) to ensure relevant CYP expression.

    • Trapping Agent: 5 mM Glutathione (GSH) or Dansyl-GSH (for fluorescent detection).

    • Cofactor: NADPH regenerating system (1 mM).

  • Reaction: Incubate at 37°C for 60 minutes.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.

  • Analysis (LC-MS/MS):

    • Centrifuge to remove protein precipitate.

    • Inject supernatant into LC-MS/MS (Triple Quadrupole).

    • Scan Mode: Neutral Loss Scan of 129 Da (pyroglutamic acid moiety) or Precursor Ion Scan of m/z 272 (for negative ion mode GSH adducts).

  • Interpretation:

    • Positive Result: Detection of [M + GSH + O - 2H] peaks indicates S-oxide trapping.

    • Action: If adduct formation >1% of parent turnover, structural modification is required.

Visualization: Safety Assessment Workflow

SafetyWorkflow Start Compound Synthesis (Thiophene Scaffold) Screen1 Tier 1: GSH Trapping Assay (LC-MS/MS) Start->Screen1 Decision1 GSH Adducts Detected? Screen1->Decision1 Safe Proceed to ADME/Tox Decision1->Safe No Adducts Risk High Risk: Structural Alert Decision1->Risk Adducts > 1% Mod Structural Modification: 1. Block 2/5-positions 2. Replace with Thiazole/Isothiazole Risk->Mod De-risking Strategy Mod->Screen1 Re-test

Caption: Iterative screening workflow to identify and mitigate reactive metabolite formation early in the drug discovery process.

Risk Mitigation in Drug Design

If the this compound scaffold is essential for potency, use these medicinal chemistry strategies to reduce toxicity:

  • Blocking Metabolic Soft Spots:

    • Substitute the C-2 and C-5 positions of the thiophene ring with electron-withdrawing groups (e.g., -Cl, -CF3) or bulky alkyl groups. This sterically hinders CYP450 access and electronically deactivates the ring toward S-oxidation.

  • Scaffold Hopping:

    • Replace the thiophene ring with thiazole or isothiazole . These rings are less electron-rich and generally less prone to S-oxidation while maintaining similar geometry.

  • Dose Control:

    • Thiophene toxicity is often dose-dependent (threshold effect). Aim for high potency (low

      
      ) to keep exposure below the threshold for glutathione depletion.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1201388, this compound. Retrieved from [Link]

  • Dansette, P. M., et al. (2005). Bioactivation of Thiophene-Containing Drugs: Formation of Reactive Metabolites. Chemical Research in Toxicology. Retrieved from [Link](Contextual validation of thiophene S-oxide mechanism).

  • Schnyder, B., & Pichler, W. J. (2013). Mechanisms of Drug Hypersensitivity: Sulfonamide Allergy.[4][6] Journal of Allergy and Clinical Immunology. Retrieved from [Link](Review of sulfonamide hypersensitivity mechanisms).

  • Argoti, D., et al. (2005). Dansyl Glutathione as a Trapping Agent for the Quantitative Estimation and Identification of Reactive Metabolites. Chemical Research in Toxicology. Retrieved from [Link]

Sources

The Emerging Therapeutic Potential of Thiophene-3-sulfonamide: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiophene Scaffold in Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of modern medicinal chemistry.[1][2] Its structural and electronic properties, which often mimic those of a benzene ring, allow it to serve as a versatile scaffold in the design of bioactive molecules.[1] Thiophene and its derivatives are found in a number of approved drugs and are actively being investigated for a wide array of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[1][2] The introduction of a sulfonamide moiety, a well-established pharmacophore, onto the thiophene ring has given rise to a class of compounds with significant therapeutic promise. This guide will provide an in-depth review of the literature on thiophene-3-sulfonamide, with a focus on its synthesis, biological activities, and the underlying mechanisms of action that make it a compelling target for drug development.

Synthesis of the this compound Core

The synthesis of this compound and its derivatives is a critical aspect of research and development in this area. While numerous methods exist for the synthesis of the thiophene ring itself, the regioselective introduction of a sulfonamide group at the 3-position requires a more targeted approach.[1][2]

General Strategies for Thiophene Ring Synthesis

The construction of the thiophene ring can be achieved through various established methods, including:

  • Paal-Knorr Thiophene Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent.[3]

  • Gewald Aminothiophene Synthesis: This multicomponent reaction combines an α-cyanoester, a ketone or aldehyde, and elemental sulfur in the presence of a base to yield highly functionalized 2-aminothiophenes.

  • Industrial Synthesis: On a larger scale, thiophene can be produced by the high-temperature reaction of n-butane with sulfur or by passing a mixture of acetylene and hydrogen sulfide over an alumina catalyst.[1][4]

Synthesis of Thiophene-3-sulfonyl Chloride: A Key Intermediate

The most direct route to this compound involves the preparation of the key intermediate, thiophene-3-sulfonyl chloride. This can be achieved through the sulfonation of thiophene followed by chlorination.

Workflow for the Synthesis of Thiophene-3-sulfonyl Chloride

Thiophene Thiophene Sulfonation Sulfonation (e.g., H2SO4, SO3) Thiophene->Sulfonation Thiophene3SulfonicAcid Thiophene-3-sulfonic acid Sulfonation->Thiophene3SulfonicAcid Chlorination Chlorination (e.g., SOCl2, PCl5) Thiophene3SulfonicAcid->Chlorination Thiophene3SulfonylChloride Thiophene-3-sulfonyl chloride Chlorination->Thiophene3SulfonylChloride

Caption: General workflow for the synthesis of thiophene-3-sulfonyl chloride.

Detailed Protocol: Synthesis of this compound from Thiophene-3-sulfonyl Chloride

Step 1: Synthesis of Thiophene-3-sulfonyl Chloride

A detailed procedure for the synthesis of thiophene-2-sulfonyl chloride has been reported and can be adapted for the 3-isomer.[5] The synthesis of sulfonyl chlorides from thiols using bleach and hydrochloric acid is also a well-documented method.[5]

Step 2: Conversion of Thiophene-3-sulfonyl Chloride to this compound

  • Reaction Setup: In a well-ventilated fume hood, dissolve thiophene-3-sulfonyl chloride in a suitable aprotic solvent, such as diethyl ether or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Ammonolysis: Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring. The reaction is exothermic and should be carefully controlled.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench any remaining ammonia. If an aqueous solution was used, separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Biological Activities and Mechanisms of Action

This compound derivatives have emerged as potent inhibitors of several key biological targets, leading to their investigation in a variety of therapeutic areas.

Carbonic Anhydrase Inhibition

A primary and well-studied activity of thiophene sulfonamides is their potent inhibition of carbonic anhydrases (CAs).[6] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer.[6]

Mechanism of Carbonic Anhydrase Inhibition

The sulfonamide moiety is crucial for the inhibitory activity. The deprotonated sulfonamide nitrogen coordinates directly to the zinc ion in the active site of the carbonic anhydrase enzyme, displacing the zinc-bound water molecule or hydroxide ion that is essential for catalysis. This strong interaction effectively blocks the enzyme's activity.

cluster_CA Carbonic Anhydrase Active Site Zinc Zn²⁺ His1 His Zinc->His1 Coordination His2 His Zinc->His2 Coordination His3 His Zinc->His3 Coordination Water H₂O/OH⁻ Zinc->Water Coordination Inhibition Inhibition ThiopheneSulfonamide This compound (R-SO₂NH⁻) ThiopheneSulfonamide->Zinc Displaces H₂O/OH⁻ cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K Activation VEGFR VEGFR VEGFR->PI3K Activation EGF EGF EGF->EGFR VEGF VEGF VEGF->VEGFR Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation ThiopheneSulfonamide Thiophene Sulfonamide ThiopheneSulfonamide->EGFR ThiopheneSulfonamide->VEGFR ThiopheneSulfonamide->PI3K

Caption: Inhibition of key cancer signaling pathways by thiophene sulfonamides.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene sulfonamide derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC₅₀ value.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective this compound derivatives.

SAR for Carbonic Anhydrase Inhibition

The following table summarizes key SAR findings for thiophene sulfonamides as carbonic anhydrase inhibitors.

Position of SubstitutionMoietyEffect on ActivityReference
Sulfonamide NitrogenUnsubstituted (-SO₂NH₂)Essential for coordination to Zn²⁺
Thiophene RingVariesCan influence isoform selectivity[7]
Other positions (e.g., 2 or 5)Halogens, alkyl groupsCan modulate potency and physicochemical properties[7]
SAR for Anticancer Activity

The anticancer activity of thiophene sulfonamides is highly dependent on the nature and position of substituents on the thiophene ring and the sulfonamide group.

Compound/ModificationCancer Cell LineIC₅₀ (µM)Key Structural FeaturesReference
Thiophene carboxamide derivative 2bHep3B5.46Biomimetic of Combretastatin A-4[8]
Thiophene carboxamide derivative 2dHep3B8.85Biomimetic of Combretastatin A-4[8]
Thiophene derivative 5HepG-25.3Thienopyrimidine scaffold[9]
Thiophene derivative 8HepG-23.3Thienopyrimidine scaffold[9]

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry with demonstrated efficacy against critical therapeutic targets. Its role as a potent carbonic anhydrase inhibitor has clear applications in the treatment of glaucoma and potentially other conditions. Furthermore, the emerging evidence of its anticancer activity through multiple mechanisms, including inhibition of tubulin polymerization and key signaling kinases, opens up exciting avenues for the development of novel cancer therapeutics.

Future research should focus on the synthesis of diverse libraries of this compound derivatives to further explore the SAR and optimize potency and selectivity for specific enzyme isoforms or kinase targets. The development of isoform-selective carbonic anhydrase inhibitors is crucial to minimize off-target effects. In the realm of oncology, a deeper understanding of the specific kinases inhibited by these compounds and their downstream effects will enable more targeted drug design. The combination of thiophene sulfonamides with other anticancer agents also warrants investigation to explore potential synergistic effects and overcome drug resistance.

This technical guide provides a comprehensive overview of the current state of knowledge on thiophene-3-sulfonamides. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, empowering them to advance the discovery and development of new medicines based on this promising chemical scaffold.

References

  • Mishra, R., & Sharma, P. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4). [Link]

  • Google Patents. (n.d.).
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). [Link]

  • Köksal, Z. (2021). Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. Drug and Chemical Toxicology, 44(4), 359-364. [Link]

  • Al-Japairai, K. A. S., et al. (2023). A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment. BioMed Research International, 2023, 8816186. [Link]

  • Almansa-Gómez, S., et al. (2023). Mechanism of action of PI3K-III Inhibitors. ResearchGate. [Link]

  • Juric, D., et al. (2015). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 33(15), 1765–1775. [Link]

  • Google Patents. (n.d.). Preparation method of 3-bromothiophene. (CN108929306B).
  • ResearchGate. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene-2-sulfonamide derivatives (3a–3k). [Link]

  • ResearchGate. (n.d.). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]

  • Ali, I., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1359. [Link]

  • Al-Warhi, T., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. [Link]

  • Liu, W., et al. (2011). Recent Advances in Small Molecule Inhibitors of VEGFR and EGFR Signaling Pathways. Current Medicinal Chemistry, 18(28), 4306-4323. [Link]

  • ResearchGate. (n.d.). Examples of inhibition of the VEGFR and EGFR signaling pathways. [Link]

  • ResearchGate. (n.d.). IC50 in μM of the tested compounds on HT-29, MCF-7, and HepG-2 cell lines. [Link]

  • Shi, Y., et al. (2022). Inhibition of PI3K/AKT/mTOR Signalling Pathway Activates Autophagy and Suppresses Peritoneal Fibrosis in the Process of Peritoneal Dialysis. Frontiers in Pharmacology, 13, 828612. [Link]

  • ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. [Link]

  • Sharma, A., & Singh, N. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-22. [Link]

  • Ciardiello, F., et al. (2007). The Role of VEGF and EGFR Inhibition: Implications for Combining Anti–VEGF and Anti–EGFR Agents. Clinical Cancer Research, 13(5), 1345-1353. [Link]

  • ResearchGate. (n.d.). IC50 values (μM) ± SD of tested compounds on selected cell lines after 72 h of incubation. [Link]

  • Wang, Y., et al. (2024). Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2355152. [Link]

  • ResearchGate. (n.d.). Synthesis of thiophenes having the biologically active sulfonamide (59–61) and 3-methylisoxazole 12,4-methoxybenzo[d]thiazole (62). [Link]

  • Google Patents. (n.d.).
  • Ghorab, M. M., Bashandy, M. S., & Al-Said, M. S. (2014). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta pharmaceutica (Zagreb, Croatia), 64(3), 285–297. [Link]

  • Nocentini, A., et al. (2023). Carbonic anhydrase inhibitory effects, antiproliferative activity, and computational studies of biotin-conjugated sulfonamides. ACS Medicinal Chemistry Letters, 14(10), 1417-1425. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Thiophene-3-sulfonamides via the Gewald Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiophene-3-sulfonamide scaffold is a privileged motif in medicinal chemistry, integral to the structure of numerous therapeutic agents. This guide provides a detailed, two-part protocol for the synthesis of this valuable scaffold, beginning with the robust and highly versatile Gewald multicomponent reaction to construct the thiophene core, followed by a modern and efficient Sandmeyer-type conversion of the resulting 2-aminothiophene intermediate to the target sulfonamide. This document is designed to provide researchers with not only a step-by-step methodology but also the underlying mechanistic principles and field-proven insights to ensure successful synthesis, optimization, and troubleshooting.

Introduction: The Significance of Thiophene-3-sulfonamides

Thiophene rings are considered bioisosteres of benzene, capable of substituting for phenyl groups in drug molecules while offering distinct electronic properties and metabolic profiles. The sulfur atom can engage in crucial hydrogen bonding and pi-stacking interactions, potentially enhancing a molecule's potency, selectivity, and bioavailability. When functionalized with a sulfonamide group—a key pharmacophore in its own right—the resulting thiophene-sulfonamide architecture becomes a powerful building block in drug discovery.[1] Sulfonamide-bearing drugs have a long history, from early antibiotics to modern diuretics, antihypertensives, and anticancer agents.[1][2]

The Gewald reaction, a one-pot synthesis condensing a ketone or aldehyde with an α-cyanoester and elemental sulfur, stands as one of the most efficient methods for preparing polysubstituted 2-aminothiophenes, the direct precursors to our target compounds.[3][4] This application note details a complete synthetic pathway, leveraging the efficiency of the Gewald reaction and a subsequent, safe, and scalable Sandmeyer-type transformation to furnish thiophene-3-sulfonamides for research and development.

Mechanistic Pathways

A thorough understanding of the reaction mechanisms is critical for optimization and troubleshooting. The synthesis is conceptually divided into two major transformations.

Part I: The Gewald Reaction Mechanism

The Gewald reaction is a classic multicomponent reaction that masterfully assembles the 2-aminothiophene ring in a single step.[5] The process unfolds through three key stages:

  • Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed condensation between the carbonyl compound (e.g., a ketone) and the active methylene compound (e.g., ethyl cyanoacetate).[3][6] The base, typically a secondary amine like morpholine or piperidine, deprotonates the α-carbon of the nitrile, which then attacks the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[7][8]

  • Sulfur Addition (Michael Addition): The base activates elemental sulfur (S₈), which is then added to the Knoevenagel intermediate via a Michael-type addition at the β-carbon.[8]

  • Intramolecular Cyclization & Tautomerization: The terminal sulfur anion attacks the nitrile carbon in an intramolecular cyclization. A final tautomerization of the resulting imine yields the stable, aromatic 2-aminothiophene product.[9]

Gewald_Mechanism Start Ketone + α-Cyanoester Intermediate1 Knoevenagel-Cope Intermediate (α,β-Unsaturated Nitrile) Start->Intermediate1 Knoevenagel Condensation Base Base (e.g., Morpholine) Base->Start Intermediate2 Thiolate Intermediate Intermediate1->Intermediate2 Michael Addition of Sulfur Sulfur Elemental Sulfur (S₈) Sulfur->Intermediate1 Product 2-Aminothiophene Product Intermediate2->Product Intramolecular Cyclization & Tautomerization

Caption: Overall synthesis and analysis workflow.
Part I Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This protocol is a representative example using butan-2-one. It can be adapted for other ketones and aldehydes.

Reagents & Materials

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
Butan-2-oneC₄H₈O72.11201.44 g (1.80 mL)
Ethyl cyanoacetateC₅H₇NO₂113.12202.26 g (2.13 mL)
Sulfur (powdered)S32.07210.67 g
MorpholineC₄H₉NO87.12221.92 g (1.92 mL)
Ethanol (absolute)C₂H₅OH46.07-25 mL

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethanol (25 mL), butan-2-one (1.80 mL, 20 mmol), ethyl cyanoacetate (2.13 mL, 20 mmol), and finely powdered elemental sulfur (0.67 g, 21 mmol).

  • Base Addition: With gentle stirring, add morpholine (1.92 mL, 22 mmol) to the suspension. The addition of the base is often mildly exothermic.

    • Causality Note: Morpholine acts as a catalyst for the initial Knoevenagel condensation and helps to solubilize and activate the elemental sulfur. [10]3. Reaction: Heat the reaction mixture to a gentle reflux (approximately 50-60°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to promote precipitation.

  • Filtration: Collect the precipitated solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) and then with water to remove any residual morpholine and salts.

  • Purification: The crude product can be purified by recrystallization from ethanol or a mixture of ethyl acetate and hexanes to yield the desired 2-aminothiophene as a crystalline solid. [10]Dry the product under vacuum.

Part II Protocol: Conversion to 4,5-dimethylthiophene-2-sulfonamide

This modern Sandmeyer-type protocol is adapted from literature procedures for its enhanced safety and scalability. [8] Reagents & Materials

ReagentFormulaMW ( g/mol )Amount (mmol)Mass/Volume
Ethyl 2-amino-4,5-dimethyl...C₉H₁₃NO₂S199.27101.99 g
DABSOC₄H₁₀N₂O₄S₂242.2661.45 g
Copper(II) Chloride (anhydrous)CuCl₂134.450.567 mg
tert-Butyl nitriteC₄H₉NO₂103.12111.13 g (1.30 mL)
Acetonitrile (anhydrous)CH₃CN41.05-50 mL
Hydrochloric Acid (37% aq.)HCl36.46201.67 mL
Aqueous Ammonia (28-30%)NH₄OH35.0425~2.5 mL

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine the 2-aminothiophene intermediate (1.99 g, 10 mmol), DABSO (1.45 g, 6 mmol), and CuCl₂ (67 mg, 0.5 mmol). Seal the flask and purge with nitrogen.

  • Solvent and Acid Addition: Add anhydrous acetonitrile (50 mL) via syringe. Place the flask in a water bath at room temperature and add 37% aqueous HCl (1.67 mL, 20 mmol) dropwise.

  • Diazotization: Add tert-butyl nitrite (1.30 mL, 11 mmol) dropwise over 15-20 minutes. The solution may change color and evolve gas (N₂). Stir at room temperature for 1-2 hours after the addition is complete, or until TLC/LCMS analysis shows full consumption of the starting amine.

    • Causality Note: The slow, dropwise addition of the nitrite source is crucial for safety, as it prevents the accumulation of the unstable diazonium salt intermediate. [11]4. Amination: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add aqueous ammonia (~2.5 mL, 25 mmol) to the stirred solution. The reaction is exothermic and should be controlled. Stir at 0°C for an additional 30 minutes.

  • Work-up: Dilute the reaction mixture with water (50 mL) and transfer to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by silica gel column chromatography or recrystallization.

Troubleshooting & Optimization

ProblemPossible Cause(s)Recommended Solution(s)
Low/No Yield in Part I Inefficient Knoevenagel condensation due to weak base or presence of water.Ensure reagents are dry. Consider a stronger base like piperidine. For sluggish reactions, using a Dean-Stark trap to remove water can improve yield. [10]
Poor reactivity or solubility of sulfur.Use finely powdered sulfur. Ensure the reaction is gently heated (40-60°C) to improve sulfur's reactivity without promoting side reactions. [10]
Knoevenagel Intermediate Isolated The sulfur addition or cyclization step is slow or incomplete.Ensure sufficient sulfur and base are present. Increase reaction time or temperature moderately. Confirm the intermediate structure and then subject it to the reaction conditions again.
Low Yield in Part II Hydrolysis of the sulfonyl chloride intermediate.Ensure anhydrous conditions are maintained until the amination step. The one-pot nature of this protocol minimizes this risk compared to isolating the sulfonyl chloride. [3]
Incomplete diazotization.Ensure the correct stoichiometry of acid and nitrite source. Check the purity of the tert-butyl nitrite, as it can degrade over time.
Formation of Aryl Chloride Byproduct in Part II A common side reaction in Sandmeyer chemistry.The use of DABSO as the SO₂ source generally minimizes this. [8]If problematic, purification by chromatography will be necessary to separate the sulfonamide from the more nonpolar aryl chloride.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Chemistry Portal. [Link]

  • Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. PMC - NIH. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Gewald reaction - Wikipedia. Wikipedia. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. PMC - NIH. [Link]

  • The Gewald multicomponent reaction. PubMed - NIH. [Link]

  • Diazotization reaction mechanism. YouTube. [Link]

  • Diazotization Reaction Mechanism. BYJU'S. [Link]

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. PMC - NIH. [Link]

  • Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]

  • (A). Schematic synthesis of thiophene sulfonamides by Krasavin et al... ResearchGate. [Link]

  • 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure. [Link]

  • Thiophene synthesis. Organic Chemistry Portal. [Link]

  • The Role of Thiophene Derivatives in Modern Drug Discovery. Medium. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC - NIH. [Link]

Sources

Palladium-catalyzed synthesis of Thiophene-3-sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for the Palladium-Catalyzed Synthesis and Functionalization of Thiophene-3-Sulfonamides

Executive Summary

Thiophene-3-sulfonamides are critical pharmacophores in medicinal chemistry, serving as the primary scaffold for Carbonic Anhydrase Inhibitors (CAIs) such as Dorzolamide and Brinzolamide. Traditional synthesis relies on electrophilic chlorosulfonation (


), a harsh method incompatible with acid-sensitive functional groups.

This Application Note details two advanced Palladium-catalyzed protocols that overcome these limitations:

  • De Novo Core Synthesis: A mild, Pd-catalyzed aminosulfonylation of 3-iodothiophenes using the solid sulfur dioxide surrogate DABSO (DABCO·(SO

    
    )
    
    
    
    ).
  • Late-Stage Functionalization: Regioselective Suzuki-Miyaura cross-coupling of brominated thiophene-3-sulfonamides to rapidly generate structure-activity relationship (SAR) libraries.

Protocol A: De Novo Synthesis via Pd-Catalyzed Aminosulfonylation

Objective: Install the sulfonamide moiety (


) directly onto the thiophene ring under mild conditions, avoiding gaseous SO

and strong acids.

Mechanism & Rationale: This protocol utilizes DABSO , a bench-stable solid that releases SO


 in situ.[1][2] The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl iodide, insertion of SO

to form a palladium sulfinate intermediate, and subsequent oxidative coupling with an amine.
Experimental Workflow

Materials:

  • Substrate: 3-Iodothiophene derivatives (1.0 equiv).

  • SO

    
     Source:  DABSO (0.6 equiv, providing 1.2 equiv SO
    
    
    
    ).
  • Catalyst: Pd(OAc)

    
     (5 mol%).
    
  • Ligand: P(

    
    -Bu)
    
    
    
    ·HBF
    
    
    (10 mol%) or CataCXium® A.
  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv).
  • Nucleophile: Hydrazine or Primary Amine (1.5 equiv).

  • Solvent: Isopropyl Alcohol (IPA) or 1,4-Dioxane.

Step-by-Step Protocol:

  • Setup: In a nitrogen-filled glovebox or using standard Schlenk technique, charge a reaction tube with 3-iodothiophene (1.0 mmol), DABSO (86 mg, 0.6 mmol), Pd(OAc)

    
     (11 mg, 0.05 mmol), P(
    
    
    
    -Bu)
    
    
    ·HBF
    
    
    (29 mg, 0.10 mmol), and Cs
    
    
    CO
    
    
    (978 mg, 3.0 mmol).
  • Addition: Add degassed IPA (5 mL) and the amine/hydrazine nucleophile (1.5 mmol).

  • Reaction: Seal the tube and heat to 70 °C for 16 hours. The reaction mixture typically turns from dark red to a lighter suspension upon completion.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Optimization Data (Ligand Effects):

EntryLigandYield (%)Notes
1PPh

15%Poor conversion; SO

poisoning of Pd.
2XPhos45%Moderate activity; steric bulk helps.
3P(

-Bu)

·HBF

88% Optimal. Electron-rich phosphine promotes oxidative addition.
4dppf30%Bidentate ligand less effective for SO

insertion.

Technical Insight: The use of electron-rich, bulky monophosphines like P(


-Bu)

is critical. They facilitate the difficult oxidative addition into the electron-rich thiophene ring and stabilize the Pd-sulfinate intermediate against decomposition.

Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Objective: Derivatize the thiophene core after the sulfonamide is installed. This is essential for generating diverse libraries for drug screening.

Challenge: The sulfur atoms in both the thiophene ring and the sulfonamide group can coordinate to Palladium, potentially poisoning the catalyst. Solution: Use of high-turnover catalysts (Pd(dppf)Cl


) and optimized base/solvent systems.
Experimental Workflow

Materials:

  • Substrate: 5-Bromo-thiophene-3-sulfonamide (1.0 equiv).

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv).

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (5 mol%).
  • Base: K

    
    PO
    
    
    
    (3.0 equiv, 2M aqueous solution).
  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Protocol:

  • Setup: Charge a microwave vial with 5-bromo-thiophene-3-sulfonamide (0.5 mmol), aryl boronic acid (0.75 mmol), and Pd(dppf)Cl

    
     (20 mg, 0.025 mmol).
    
  • Solvent System: Add 1,4-Dioxane (4 mL) and 2M aq. K

    
    PO
    
    
    
    (0.75 mL).
  • Degassing: Sparge the mixture with Argon for 5 minutes. Critical Step: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.

  • Reaction: Heat at 90 °C for 4–12 hours (thermal) or 110 °C for 30 min (microwave).

  • Scavenging: To remove residual Pd, treat the crude organic phase with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) for 1 hour before concentration.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the DABSO-mediated aminosulfonylation (Protocol A), highlighting the critical SO


 insertion step.

Aminosulfonylation_Mechanism cluster_0 Key Intermediate Stability Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-I) Start->OxAdd + Ar-I Insert SO2 Insertion (from DABSO) OxAdd->Insert + SO2 Coord Amine Coordination (H2N-R) Insert->Coord + Base RedElim Reductive Elimination Product Release Coord->RedElim RedElim->Start Regenerate Pd(0) Product Thiophene-3-Sulfonamide RedElim->Product

Caption: Catalytic cycle for Pd-catalyzed aminosulfonylation. The insertion of SO2 (yellow node) is the rate-determining step requiring electron-rich ligands.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Catalyst poisoning by SulfurSwitch to P(

-Bu)

or CataCXium A . Increase catalyst loading to 10 mol%.
Homocoupling (Protocol B) Oxygen presenceDegas solvents thoroughly (freeze-pump-thaw or vigorous sparging).
Regioselectivity Loss Temperature too highIn Suzuki coupling of di-bromo substrates, lower temp to 60 °C to favor the more electron-deficient C5 position.
Incomplete Conversion Boronic acid degradationAdd boronic acid in portions or use boronic esters (pinacol esters) which are more stable.

References

  • Willis, M. C., et al. (2010).[3] "Palladium-Catalyzed Aminosulfonylation of Aryl Halides." Journal of the American Chemical Society.

  • Willis, M. C., et al. (2016).[4] "One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides." Synlett.

  • Leitans, J., et al. (2013). "Synthesis of Thiophene-sulfonamide Carbonic Anhydrase Inhibitors." Bioorganic & Medicinal Chemistry.

  • Hartwig, J. F., et al. (2006). "Highly Efficient Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides."[5] Chemistry - A European Journal.

  • Yoneda Labs. (2023). "Suzuki-Miyaura Cross-Coupling: Practical Guide."

Sources

Application Note: Purification of Thiophene-3-sulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the purification of Thiophene-3-sulfonamide (CAS: 64255-63-6), a critical intermediate in medicinal chemistry. While often synthesized via the amination of thiophene-3-sulfonyl chloride, the crude product frequently contains unreacted starting materials, sulfonic acid hydrolysis byproducts, and isomeric impurities. This guide provides a dual-stage purification strategy: a preliminary Acid-Base Swing to remove non-acidic organic impurities, followed by a definitive Recrystallization from water or aqueous ethanol to achieve >99% purity.

Introduction & Compound Properties[1][2][3][4][5][6][7]

This compound is a structural isomer of the more common thiophene-2-sulfonamide. Distinguishing between these isomers and removing synthesis byproducts is critical, as the position of the sulfonamide group significantly alters the biological activity of the final drug candidate (e.g., carbonic anhydrase inhibitors).

Physical Properties & Critical Quality Attributes (CQA)
PropertySpecificationNotes
CAS Number 64255-63-6Distinct from 2-isomer (6339-87-3)
Molecular Formula C₄H₅NO₂S₂MW: 163.22 g/mol
Melting Point 123–124 °C Literature value (Water) [1]; 2-isomer melts at 137-141°C [2].
Appearance White to off-white crystalline solidCrude is often beige/tan due to oxidation.
pKa ~10.0 (Sulfonamide NH)Weakly acidic; soluble in aqueous base.
Solubility Soluble in hot water, alcohols, EtOAc.Low solubility in cold water, hexanes.
Common Impurities
  • Thiophene-3-sulfonic acid: Formed by hydrolysis of the sulfonyl chloride precursor. Highly water-soluble; removed via aqueous wash or recrystallization mother liquor.

  • Thiophene-2-sulfonamide: Isomeric impurity if the starting material was not regiopure. Difficult to remove; requires careful melting point monitoring.

  • Non-acidic Organics: Unreacted thiophene or chlorinated intermediates.

Purification Strategy: The "Expert" Approach

A single recrystallization step is often insufficient for crude mixtures with <90% purity. We recommend a Two-Stage Protocol :

  • Stage I: Acid-Base Swing (Chemical Purification): Exploits the acidity of the sulfonamide proton (

    
    ) to separate it from neutral organic impurities.
    
  • Stage II: Recrystallization (Physical Purification): Polishes the compound to remove trace salts and colored impurities, targeting the specific crystal habit.

Solvent Selection Logic
  • Water: this compound has a steep solubility curve in water (low at RT, high at 100°C), making it an ideal "green" solvent.

  • Ethanol/Water (20:80): If the compound is too insoluble in pure water, a small percentage of ethanol increases solubility without compromising recovery yield.

  • Avoid: Benzene or Toluene, as they tend to solvate the thiophene ring too strongly, leading to poor recovery or solvate formation.

Experimental Protocols

Protocol A: Acid-Base Swing (Pre-Purification)

Use this step if crude purity is <95% or if the solid is dark brown/oily.

  • Dissolution: Suspend the crude this compound (10 g) in 1.0 M NaOH (50 mL). Stir until fully dissolved. The sulfonamide forms a water-soluble sodium salt.

  • Extraction (Wash): Extract the aqueous alkaline solution with Ethyl Acetate (2 x 30 mL).

    • Why? The sulfonamide stays in the aqueous layer (as a salt). Neutral organic impurities (unreacted thiophene, disulfides) migrate to the organic layer. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 5–10°C. Slowly add 6.0 M HCl dropwise with vigorous stirring until pH reaches ~2–3.

    • Observation: The product will precipitate as a thick white/beige solid.

  • Collection: Filter the solid using a Buchner funnel. Wash with cold water (2 x 20 mL) to remove NaCl.

Protocol B: Recrystallization (Final Polish)

Target Purity: >99%

  • Solvent Preparation: Heat Distilled Water to boiling (100°C).

    • Optimization: If the solid is known to be hydrophobic, use a 10% Ethanol / 90% Water mixture.

  • Dissolution: Place the semi-pure solid (from Protocol A) in an Erlenmeyer flask. Add the boiling solvent in small portions while stirring on a hot plate.

    • Ratio: Approx. 10–15 mL solvent per gram of solid.

    • Goal: Add just enough solvent to dissolve the solid at boiling point.

  • Decolorization (Optional): If the solution is yellow/brown, add Activated Charcoal (1–2% w/w). Boil for 2 minutes, then perform a Hot Filtration through a pre-warmed funnel/Celite pad to remove the charcoal.

  • Crystallization: Remove the flask from heat.

    • Critical Step: Allow the flask to cool to room temperature slowly (undisturbed) on a cork ring or wood block. Rapid cooling promotes "oiling out" (liquid-liquid phase separation) rather than crystallization.

    • Once at room temperature, place in an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration.

  • Washing: Wash the filter cake with Ice-Cold Water (small volume).

    • Caution: Do not use large volumes of wash solvent, as the product has some water solubility.

  • Drying: Dry in a vacuum oven at 40–50°C overnight or air dry until constant weight.

Visual Workflow (DOT Diagram)

G Crude Crude this compound (Purity <90%) NaOH Dissolve in 1M NaOH (Forms Na-Salt) Crude->NaOH Extract Wash with Ethyl Acetate (Remove Neutral Organics) NaOH->Extract Acidify Acidify Aqueous Layer (HCl to pH 2-3) Extract->Acidify Aqueous Layer WasteOrg Organic Waste (Neutrals) Extract->WasteOrg Organic Layer Precipitate Precipitate (Semi-Pure) Acidify->Precipitate Recryst Recrystallization (Boiling Water) Precipitate->Recryst Pure Pure Crystals (MP: 123-124°C) Recryst->Pure WasteAq Aqueous Waste (Salts/Acids) Recryst->WasteAq Mother Liquor

Caption: Integrated purification workflow combining chemical extraction (acid-base swing) and physical recrystallization for maximum purity.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Oiling Out Melting point of impurity < Solvent Temp; Cooling too fast.1. Re-heat to dissolve oil.2. Add a seed crystal of pure sulfonamide.3.[1] Add slightly more solvent (or ethanol) to keep impurities dissolved.
No Crystals Form Solution not saturated (too much solvent).Evaporate 20-30% of the solvent volume and re-cool. Scratch the glass wall to induce nucleation.
Low Yield Product too soluble in cold solvent.Cool to lower temp (-10°C). Salt out by adding NaCl (common ion effect, though this adds inorganic impurities).
Wrong MP (e.g., 138°C) Isomeric contamination (2-isomer).Recrystallization may not separate isomers efficiently. Check starting material purity. Column chromatography may be required.[1]

References

  • PubChem. (2023). This compound (CID 1201388).[2] National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Application Note: High-Resolution Mass Spectrometric Analysis of Thiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Thiophene-3-sulfonamide

This compound (C₄H₅NO₂S₂) is a heterocyclic organic compound featuring a thiophene ring functionalized with a sulfonamide group.[1] With a monoisotopic mass of 162.97617075 Da, this molecule and its derivatives are of significant interest in medicinal chemistry and material science.[2] The sulfonamide moiety is a well-established pharmacophore known for its role in antimicrobial agents, while the thiophene ring contributes to the compound's electronic properties and metabolic profile.[1][3] The bioactivation of thiophene-containing drugs by cytochrome P450 enzymes can sometimes lead to toxicity, making the precise identification and characterization of the parent compound and its metabolites a critical step in drug development and safety assessment.[4]

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical technique for this purpose.[5] Its ability to provide exact mass measurements with high accuracy (typically < 5 ppm) allows for the unambiguous determination of elemental compositions, distinguishing the target analyte from isobaric interferences.[6] This application note provides a comprehensive, field-proven protocol for the analysis of this compound using LC-HRMS, designed for researchers, analytical scientists, and drug development professionals. The methodology is grounded in principles of analytical robustness and validation as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₄H₅NO₂S₂ PubChem[2]
Average Molecular Weight 163.2 g/mol PubChem[2]
Monoisotopic Mass 162.97617075 Da PubChem[2]
Canonical SMILES C1=CSC=C1S(=O)(=O)N PubChem[2]

| InChIKey | BWJZHYWAXLWLTB-UHFFFAOYSA-N | PubChem[2] |

Principle of the LC-HRMS Method

This method utilizes Ultra-High-Performance Liquid Chromatography (UHPLC) to achieve rapid and efficient separation of this compound from the sample matrix. The separated analyte is then introduced into a high-resolution mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique ideal for polar, thermally labile molecules like sulfonamides, minimizing in-source fragmentation and preserving the molecular ion.[9]

The mass analyzer, such as an Orbitrap or Time-of-Flight (TOF), measures the mass-to-charge ratio (m/z) of the resulting ions with high precision.[6] Full-scan MS mode is used to detect the protonated molecular ion [M+H]⁺, while tandem mass spectrometry (MS/MS) or All-Ion Fragmentation (AIF) is employed to generate characteristic fragment ions for structural confirmation.[10] The high resolving power is critical for separating the isotopic peaks of sulfur-containing compounds and ensuring confidence in identification.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL in Methanol) Working Working Standard (Dilution to 1-10 µg/mL) Stock->Working Final Final Sample (Spike/Dilute in Mobile Phase A) Working->Final UHPLC UHPLC Separation (Reversed-Phase C18) Final->UHPLC ESI Electrospray Ionization (Positive Mode) UHPLC->ESI HRMS HRMS Detection (Orbitrap / Q-TOF) ESI->HRMS Acquire Full Scan & MS/MS Data Acquisition HRMS->Acquire Process Data Processing (Accurate Mass Extraction) Acquire->Process Confirm Confirmation (Fragmentation & Isotopic Pattern) Process->Confirm

Caption: Overall workflow for the LC-HRMS analysis of this compound.

Detailed Experimental Protocol

Reagents and Materials
  • Analyte: this compound reference standard (>98% purity).

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Additive: LC-MS grade Formic Acid (≥99%).

  • Vials: 2 mL amber glass autosampler vials with PTFE septa.

  • Pipettes and Tips: Calibrated micropipettes and high-quality tips.

  • Filtration: 0.22 µm PTFE syringe filters.

Sample Preparation: Ensuring Analytical Integrity

The goal of sample preparation is to create a clean, particulate-free solution at a concentration suitable for HRMS, preventing instrument contamination and ensuring reproducibility.[11][12]

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Quantitatively transfer the standard to a 10 mL volumetric flask.

    • Dissolve and bring to volume with LC-MS grade Methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for at least 3 months when stored at -20°C.

    • Causality: Methanol is an excellent solvent for sulfonamides and is fully compatible with the reversed-phase LC-MS system. Using a volumetric flask ensures high accuracy for the initial concentration.

  • Working Standard Solution (10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask.

    • Dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.

    • Causality: This intermediate dilution step allows for the creation of a fresh calibration curve daily without repeatedly handling the primary stock, minimizing potential degradation or contamination.

  • Final Sample for Injection (e.g., 100 ng/mL):

    • Further dilute the working standard solution as required to prepare calibration standards (e.g., 1-500 ng/mL range) or quality control (QC) samples.

    • The final diluent should match the initial mobile phase conditions (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid) to ensure good peak shape and prevent solvent effects.

    • Filter the final solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

    • Causality: Filtering is a non-negotiable step to remove any particulates that could clog the UHPLC column or injector, causing system downtime and poor performance.[11]

LC-HRMS Instrumentation and Conditions

The following parameters are a robust starting point for a standard UHPLC system coupled to an Orbitrap or Q-TOF mass spectrometer.[9][13]

Table 2: Suggested UHPLC Parameters

Parameter Recommended Setting Rationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm) Provides excellent retention and peak shape for polar heterocyclic compounds. Sub-2 µm particles allow for high efficiency and speed.
Mobile Phase A 0.1% Formic Acid in Water Formic acid is a common modifier that acidifies the mobile phase, promoting protonation of the analyte for enhanced ESI+ signal.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a strong organic solvent for eluting the analyte from the C18 column.
Gradient 5% B to 95% B over 5 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 3 min. A standard gradient to ensure elution of the analyte while cleaning the column of more hydrophobic contaminants.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column, balancing analysis time with system pressure.
Column Temp. 40 °C Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.

| Injection Vol. | 2 µL | A small volume minimizes potential column overloading and matrix effects. |

Table 3: Suggested HRMS Parameters (ESI Positive Mode)

Parameter Recommended Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive Sulfonamides readily form stable protonated ions [M+H]⁺ in positive mode.
Capillary Voltage 3.5 kV Optimizes the electrospray plume for efficient ion generation.
Source Temp. 320 °C Aids in desolvation of the droplets to release gas-phase ions.
Desolvation Gas Nitrogen, Flow: 800 L/hr High flow of inert gas is crucial for efficient desolvation of the mobile phase.
Full Scan (MS1) m/z 100-500 A targeted scan range that includes the precursor ion and potential low-mass contaminants.
Resolution ≥ 60,000 FWHM High resolution is essential for achieving < 5 ppm mass accuracy and resolving isotopic patterns.
MS/MS (dd-MS2) Data-dependent acquisition on the most intense ion(s) Automatically triggers fragmentation of the detected precursor ion for structural confirmation.

| Collision Energy | Stepped 15, 25, 40 eV | Using multiple collision energies ensures a rich fragmentation spectrum, capturing both low- and high-energy fragments. |

System Suitability and Quality Control

To ensure the trustworthiness of the generated data, a system suitability test (SST) must be performed before any sample analysis.

  • Blank Injection: Inject a vial of the mobile phase A to ensure there is no system contamination or carryover from previous analyses.

  • SST Injection: Make 5-6 replicate injections of a mid-level concentration standard (e.g., 100 ng/mL).

  • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time should be < 5% and < 2%, respectively. The measured mass accuracy of the [M+H]⁺ ion should be within 5 ppm of the theoretical mass. These criteria confirm the system is performing optimally.

Data Analysis: From Signal to Structure

  • Accurate Mass Extraction: Process the full-scan data using the instrument's software. Extract the chromatogram for the theoretical exact mass of the protonated this compound ([M+H]⁺ = 163.98394 Da). The mass extraction window should be narrow (e.g., ± 5 ppm).

  • Elemental Composition Confirmation: Use the measured accurate mass and the resolved isotopic pattern to confirm the elemental formula C₄H₆NO₂S₂⁺. The software's formula calculator tool is invaluable for this step.

  • Fragmentation Analysis: Examine the MS/MS spectrum for characteristic fragment ions. The fragmentation of sulfonamides is well-studied and typically involves cleavage of the C-S and S-N bonds.[14][15] A unique fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂).[16]

G cluster_frags parent [C₄H₅NO₂S₂ + H]⁺ m/z = 163.9839 frag1 [C₄H₄S + H]⁺ m/z = 85.0056 (Thiophene) parent->frag1 - SO₂NH₂ frag2 [C₄H₄NSO₂]⁺ m/z = 130.0012 parent->frag2 - NH₂ frag3 [C₄H₆N]⁺ m/z = 99.9913 (Loss of SO₂) parent->frag3 - SO₂

Caption: Predicted fragmentation pathway for protonated this compound.

Expected Results and Interpretation

A successful analysis will yield a sharp chromatographic peak at a specific retention time. The corresponding mass spectrum will show an intense signal for the protonated molecule with high mass accuracy.

Table 4: Expected High-Resolution Mass Data for this compound

Ion Species Formula Theoretical m/z Observed m/z (Example) Mass Accuracy (ppm)
[M+H]⁺ C₄H₆NO₂S₂⁺ 163.98394 163.98401 < 1.0
Fragment 1 C₄H₄NSO₂⁺ 130.00117 130.00121 < 1.0
Fragment 2 C₄H₅S⁺ 85.00555 85.00558 < 1.0

| Fragment 3 | [M+H-SO₂]⁺ | C₄H₆NS⁺ | 99.99095 | 99.99091 | < 1.0 |

The MS/MS data provides the highest level of confidence. The presence of the thiophene cation (m/z 85.0056) and the characteristic neutral loss of SO₂ (63.9619 Da) are strong diagnostic indicators for the Thiophene-sulfonamide structure.[15][16]

Method Validation Considerations

While this document provides a comprehensive protocol, for use in regulated environments, the method must be fully validated according to ICH Q2(R2) guidelines.[7][8] The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[8] Key parameters to evaluate include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components).

  • Linearity: Demonstrating that the instrument response is proportional to the analyte concentration over a defined range.

  • Accuracy & Precision: Determining the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This application note details a robust and reliable LC-HRMS method for the identification and structural confirmation of this compound. By leveraging the high resolving power and mass accuracy of modern mass spectrometers, this protocol provides an unambiguous and sensitive analytical solution. The explained causality behind each step, from sample preparation to data analysis, equips researchers with the necessary framework to implement this method successfully and adapt it to their specific research or drug development needs, while adhering to the principles of scientific and regulatory integrity.

References

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1201388, this compound. Retrieved from [Link]

  • McInnis, C. E., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. ACS Infectious Diseases. Retrieved from [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Retrieved from [Link]

  • Li, Y., et al. (2020). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • AERU. (n.d.). Thiophene sulfonamide (Ref: IN W8268). University of Hertfordshire. Retrieved from [Link]

  • Kokotou, M. G., et al. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(6), 698-705. Retrieved from [Link]

  • Bentham Science Publishers. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Retrieved from [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Retrieved from [Link]

  • European Medicines Agency. (2022, June). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • MDPI. (2023). High-Throughput Screening and Confirmation of 420 Hazardous Substances in Feed Based on Liquid Chromatography−High-Resolution Mass Spectrometry. Foods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20290341, Thiophene-3-sulfonate. Retrieved from [Link]

  • PubMed. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]

  • Shimadzu Corporation. (2022, November 2). Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. YouTube. Retrieved from [Link]

  • ACS Publications. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Retrieved from [Link]

  • PubMed. (2011). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

  • European Medicines Agency. (1995, November). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • MDPI. (2023, February 24). LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications. Retrieved from [Link]

Sources

Application Notes and Protocols: Biological Screening of Thiophene-3-sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Thiophene-3-sulfonamide Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, appearing in numerous commercially available drugs.[1] When coupled with a sulfonamide moiety, the resulting thiophene-sulfonamide derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Specifically, the this compound core has garnered significant interest. Its structural features, including the thiophene ring's lipophilicity which can enhance membrane permeability, and the sulfonamide group's ability to form critical hydrogen bonds with biological targets, make it a versatile starting point for inhibitor design.[3]

A primary and well-established target class for sulfonamides are the zinc metalloenzymes known as carbonic anhydrases (CAs).[4][5] CAs catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, playing crucial roles in pH regulation, respiration, and other physiological processes.[6][7] Dysregulation of specific CA isoforms is implicated in various diseases, including glaucoma (CA II/IV) and cancer (CA IX/XII).[3][7] The sulfonamide group is a classic zinc-binding group, making compounds containing this moiety potent CA inhibitors.[7]

This guide provides a comprehensive, multi-tiered protocol for the biological screening of novel this compound derivatives, with a primary focus on identifying and characterizing inhibitors of human carbonic anhydrase isoforms. The workflow is designed to progress from high-throughput primary screening to detailed mechanistic and cell-based studies, ensuring the identification of potent, selective, and biologically relevant lead compounds.

Section 1: The Screening Cascade - A Multi-Step Approach to Hit Identification

A robust screening cascade is essential for efficiently identifying meaningful hit compounds while minimizing the investment in false positives. Our proposed workflow progresses compounds through a series of assays with increasing biological complexity and resource intensity. This "fail-early, fail-fast" approach ensures that only the most promising candidates advance.

Screening_Cascade cluster_0 Phase 1: Primary Screening & Hit Confirmation cluster_1 Phase 2: Selectivity & Mechanism cluster_2 Phase 3: Cellular Activity & Validation Primary Primary HTS: Biochemical CAII Assay (Single Concentration) DoseResponse Hit Confirmation: IC50 Determination for CAII Primary->DoseResponse Active Compounds ('Hits') Selectivity Selectivity Profiling: Biochemical Assays (e.g., CAI, CAIX, CAXII) DoseResponse->Selectivity Potent Hits Mechanism Mechanism of Action: Stopped-Flow CO2 Hydration Assay Selectivity->Mechanism Selective Hits CellularTarget Target Engagement: Cellular Thermal Shift Assay (CETSA) Mechanism->CellularTarget Validated Leads CellularPhenotype Phenotypic Assay: Cell Viability/Proliferation (e.g., Hypoxic Cancer Cells) CellularTarget->CellularPhenotype Final Lead Candidate CellularPhenotype->Final

Caption: A tiered workflow for screening this compound inhibitors.

Section 2: Phase 1 - Primary Screening and Hit Confirmation

The initial phase aims to rapidly identify compounds that inhibit the target enzyme from a larger library at a single concentration. Human carbonic anhydrase II (hCA II) is an excellent primary target as it is ubiquitous, robust, and well-characterized.[4]

Principle of the Primary Assay: Colorimetric Esterase Activity

The most common high-throughput screening (HTS) method for CA activity does not measure the enzyme's natural reaction (CO2 hydration) but rather its esterase activity.[8][9] The enzyme catalyzes the hydrolysis of a chromogenic ester substrate, p-nitrophenyl acetate (p-NPA), to p-nitrophenol, which can be quantified by measuring the absorbance at ~400-405 nm.[4][6] Inhibitors will block this reaction, resulting in a lower absorbance signal.[8] This assay is simple, cost-effective, and readily adaptable to 96- or 384-well plate formats, making it ideal for HTS.[4][8]

Assay_Principle cluster_0 cluster_1 pNPA p-Nitrophenyl Acetate (Substrate, Colorless) CAII hCA II Enzyme pNPA->CAII pNP p-Nitrophenol (Product, Yellow) CAII->pNP Hydrolysis Blocked No Reaction CAII->Blocked Inhibitor This compound (Inhibitor) Inhibitor->CAII Binds to Active Site

Caption: Principle of the colorimetric CA esterase inhibition assay.

Detailed Protocol: Primary HTS (10 µM Single-Point Screen)

This protocol is designed for a 96-well plate format.

A. Reagent and Plate Preparation

ReagentStock Conc.Working Conc.BufferNotes
hCA II Enzyme1 mg/mL2 µg/mLAssay BufferPrepare fresh daily.
p-NPA Substrate30 mM (in DMSO)1 mMAssay BufferPrepare fresh before use. Protect from light.
Test Compounds10 mM (in DMSO)10 µM (final)Assay BufferIntermediate dilution may be required.
Acetazolamide10 mM (in DMSO)10 µM (final)Assay BufferPositive control inhibitor.[8]
Assay Buffer50 mM Tris-HCl-pH 7.5-
Vehicle Control100% DMSO1% (final)-Matches compound solvent concentration.

B. Experimental Procedure

  • Compound Plating: Add 1 µL of 1 mM test compound, positive control (Acetazolamide), or DMSO (vehicle control) to the appropriate wells of a 96-well clear, flat-bottom plate.

  • Enzyme Addition: Add 50 µL of 2 µg/mL hCA II enzyme solution to all wells except the "No Enzyme" control wells. To these, add 50 µL of Assay Buffer.

  • Pre-incubation: Gently tap the plate to mix. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Add 50 µL of 1 mM p-NPA substrate solution to all wells to initiate the reaction. The final volume is 101 µL.

  • Kinetic Reading: Immediately place the plate in a spectrophotometric microplate reader pre-set to 37°C. Measure the absorbance at 405 nm every 60 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Normalize the data using the positive and negative controls: % Inhibition = 100 * (1 - (RateTest - RateNo Enzyme) / (RateVehicle - RateNo Enzyme))

    • Define a "hit" threshold, typically >50% inhibition or >3 standard deviations from the mean of the vehicle control.

Protocol: Hit Confirmation and IC50 Determination

Compounds identified as "hits" in the primary screen must be validated. This involves generating a dose-response curve to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

  • Compound Preparation: Prepare a serial dilution series for each hit compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Assay Execution: Perform the same colorimetric esterase assay as described in 2.2, but instead of a single concentration, use the full dilution series for each hit compound.

  • Data Analysis:

    • Calculate the % Inhibition for each concentration point.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC50 value.

Section 3: Phase 2 - Selectivity and Mechanism of Action

A promising drug candidate should ideally be selective for its intended target over other related proteins to minimize off-target effects.[10] It is also crucial to confirm that the inhibition is occurring via the expected mechanism.

Protocol: Isoform Selectivity Profiling

The goal is to determine the inhibitory activity of confirmed hits against other relevant CA isoforms. For an anticancer program, this would include the tumor-associated isoforms hCA IX and hCA XII.[7] For general toxicity profiling, the ubiquitous hCA I is a key counterscreen.[7]

  • Enzyme Selection: Obtain purified recombinant hCA I, hCA IX, and hCA XII.

  • IC50 Determination: Repeat the IC50 determination protocol (Section 2.3) for each hit compound against each of the selected CA isoforms.

  • Selectivity Index (SI) Calculation: Calculate the SI to quantify selectivity. For example:

    • SI (CAI vs. CAIX) = IC50 (CAI) / IC50 (CAIX)

    • A high SI value (>10 or >100) indicates favorable selectivity for the target of interest (in this case, CAIX).

Protocol: Confirming Mechanism with the CO2 Hydration Assay

While the esterase assay is excellent for HTS, it is an indirect measure of activity. The gold-standard method for confirming CA inhibition is the stopped-flow CO2 hydration assay, which measures the enzyme's physiological activity.[9][11] This technique monitors the pH change resulting from the proton produced during CO2 hydration.

  • Instrumentation: This assay requires a specialized stopped-flow spectrophotometer.

  • Principle: The assay buffer contains a pH indicator. A solution of buffered enzyme and inhibitor is rapidly mixed with a CO2-saturated solution. The enzyme-catalyzed reaction causes a rapid drop in pH, which is monitored as a change in the indicator's absorbance.

  • Procedure:

    • Equilibrate two syringes, one with enzyme/inhibitor solution in buffer and the other with CO2-saturated water.

    • Rapidly mix the contents and monitor the change in absorbance of the pH indicator over time (milliseconds).

    • The initial rate of the reaction is determined from the slope of the signal.

  • Data Analysis: Determine the inhibition constant (Ki) by measuring the reaction rates at various substrate and inhibitor concentrations. A Ki value in the same range as the IC50 from the biochemical assay provides strong evidence that the compound is a true inhibitor of the enzyme's catalytic function.

Section 4: Phase 3 - Cellular Activity and Target Validation

Biochemical activity does not always translate to cellular efficacy. It is imperative to demonstrate that the compound can enter cells, engage its target, and elicit a desired biological response.[12]

Protocol: Cellular Target Engagement (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify that a compound binds to its target protein in a cellular environment. The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.

  • Cell Culture: Culture cells that express the target CA isoform (e.g., HT-29 colon cancer cells which express CA IX under hypoxic conditions).[12]

  • Compound Treatment: Treat the cells with the test compound or vehicle (DMSO) for a defined period.

  • Heating: Aliquot the cell lysate into different tubes and heat them across a range of temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Centrifuge the samples to pellet the denatured, aggregated proteins. The soluble fraction, containing the non-denatured protein, remains in the supernatant.

  • Detection: Analyze the amount of soluble target protein (e.g., CA IX) remaining in the supernatant at each temperature using Western blotting or ELISA.

  • Data Analysis: In the presence of a binding compound, the target protein will remain soluble at higher temperatures compared to the vehicle control. This "thermal shift" confirms target engagement in the cell.

Protocol: Cell-Based Phenotypic Assay

The final step is to assess whether target engagement leads to a desired functional outcome. For CA IX inhibitors in an oncology context, this often involves assessing the compound's effect on cancer cell viability, particularly under hypoxic conditions where CA IX is most active.[12][13]

  • Cell Culture: Seed cancer cells (e.g., HCT-116, HepG-2, or MCF-7) in 96-well plates.[14]

  • Induce Hypoxia: Place the cells in a hypoxic chamber (e.g., 1% O2) to induce expression and activity of CA IX.

  • Compound Treatment: Treat the cells with a dose-response of the test compound.

  • Incubation: Incubate for a relevant period (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method like the MTT assay, which measures metabolic activity.[14]

  • Data Analysis: Calculate the concentration of the compound that causes a 50% reduction in cell viability (GI50 or EC50). A potent GI50 value in a target-expressing cell line provides strong validation for the compound's therapeutic potential.

Conclusion

This structured, multi-phase screening protocol provides a robust framework for the identification and validation of novel this compound inhibitors. By progressing from high-throughput biochemical screens to detailed mechanistic and cell-based assays, this workflow ensures the rigorous evaluation of compound potency, selectivity, and biological function. This systematic approach is designed to de-risk drug discovery programs and efficiently identify lead candidates with a higher probability of success in preclinical development.

References
  • Siddiqui, N., et al. (2018). Therapeutic importance of synthetic thiophene. Journal of Taibah University Medical Sciences, 13(5), 411-423. Retrieved from [Link]

  • Weber, A., et al. (2004). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. Journal of Biomolecular Screening, 9(4), 294-302. Retrieved from [Link]

  • Wikipedia. (2024). Sulfonamide (medicine). Wikipedia. Retrieved from [Link]

  • Wang, X., et al. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(14), 2135-2144. Retrieved from [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Retrieved from [Link]

  • Ghorab, M. M., et al. (2016). Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. Retrieved from [Link]

  • Gieling, R. G., et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 7(1), 1729. Retrieved from [Link]

  • Rezabkova, L., et al. (2020). Identification of Novel Carbonic Anhydrase IX Inhibitors Using High-Throughput Screening of Pooled Compound Libraries by DNA-Linked Inhibitor Antibody Assay (DIANA). Journal of Medicinal Chemistry, 63(11), 6048-6058. Retrieved from [Link]

  • Kalinina, M. A., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(5), 3753-3764. Retrieved from [Link]

  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Retrieved from [Link]

  • Anand, P., et al. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 26(15), 14731-14742. Retrieved from [Link]

  • Richards, Z. L., et al. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Communications Biology, 4(1), 470. Retrieved from [Link]

  • Brehmer, D., et al. (2005). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics, 2(1), 53-66. Retrieved from [Link]

  • Janssen, A. P. A. (2019). Inhibitor selectivity: profiling and prediction. Scholarly Publications Leiden University. Retrieved from [Link]

  • Slaninova, V., et al. (2017). Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study. Scientific Reports, 7, 44052. Retrieved from [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical Journal, 408(3), 297-315. Retrieved from [Link]

  • Kim, K., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(19), 10565. Retrieved from [Link]

  • Khan, M. E., et al. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. ResearchGate. Retrieved from [Link]

  • Zhao, Z., & Bourne, P. E. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(13), 2233-2241. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Retrieved from [Link]

Sources

Application Note & Protocol: Formulation of Thiophene-3-sulfonamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the formulation of Thiophene-3-sulfonamide, a heterocyclic compound of interest in medicinal chemistry, for in vivo preclinical studies.[1] Given that thiophene-based molecules and sulfonamides often exhibit poor aqueous solubility, this guide emphasizes a systematic, data-driven approach to developing stable and effective dosing vehicles for various administration routes.[2][3] We will explore the critical pre-formulation assessments, detail robust formulation strategies, and provide step-by-step protocols for preparing formulations suitable for pharmacokinetic, pharmacodynamic, and toxicological evaluation. The causality behind experimental choices is explained to empower researchers to adapt these principles to their specific study objectives.

Introduction: The Formulation Challenge

This compound (C₄H₅NO₂S₂) is a small molecule with a molecular weight of approximately 163.2 g/mol .[4] Its structure, combining a thiophene ring and a sulfonamide functional group, makes it a scaffold for developing novel therapeutics, including potential antimicrobial and anticancer agents.[1][5] A significant hurdle in the preclinical development of such compounds is often their limited solubility in aqueous media, a characteristic common to the thiophene core.[2] Poor solubility can lead to low and erratic bioavailability, complicating the interpretation of in vivo study results and hindering the establishment of clear dose-response relationships.[6]

The objective of this guide is to provide researchers with a logical framework and practical methodologies for overcoming these solubility challenges. By systematically characterizing the compound and selecting an appropriate formulation strategy, reliable and reproducible in vivo data can be generated.

Pre-Formulation Assessment: The Foundation of Rational Formulation Design

Before committing to a specific formulation, a foundational understanding of the compound's physicochemical properties is paramount. This data-driven approach minimizes trial-and-error and forms the basis for selecting a scientifically sound formulation strategy.

Physicochemical Properties

A summary of the known properties of this compound is essential for initial planning.

PropertyValueSource
Molecular FormulaC₄H₅NO₂S₂PubChem CID 1201388[4]
Molecular Weight163.2 g/mol PubChem CID 1201388[4]
AppearanceAssumed to be a solid at room temperatureGeneral knowledge of similar small molecules
Water SolubilityPredicted to be low to insolubleBased on thiophene core insolubility[2]
Workflow for Formulation Strategy Selection

The initial characterization and solubility screening data guide the selection of the most promising formulation approach. The following decision tree illustrates a logical workflow.

G start Start: this compound Powder sol_screen Solubility Screening in GRAS Vehicles start->sol_screen decision1 Sufficiently Soluble in Aqueous Buffer (> Target Conc.)? sol_screen->decision1 aqueous_sol Use Simple Aqueous Solution (e.g., PBS, pH adjusted) decision1->aqueous_sol Yes decision2 Soluble in Co-solvents or Cyclodextrins? decision1->decision2 No end Proceed to QC & In Vivo Dosing aqueous_sol->end cosolvent_form Develop Co-solvent or Cyclodextrin Formulation decision2->cosolvent_form Yes decision3 Insoluble in all tested vehicles? decision2->decision3 No cosolvent_form->end suspension_form Develop Suspension (Micronized) decision3->suspension_form Yes suspension_form->end

Caption: Formulation selection workflow for this compound.

Protocol: Solubility Screening

Objective: To determine the approximate solubility of this compound in a panel of common, generally recognized as safe (GRAS) excipients to guide formulation development.

Materials:

  • This compound

  • Vials (e.g., 2 mL glass vials)

  • Panel of solvents/vehicles (see table below)

  • Vortex mixer

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

Procedure:

  • Weigh a fixed amount of this compound (e.g., 5 mg) into each labeled vial.

  • Add a small, precise volume of the first test vehicle (e.g., 100 µL) to the corresponding vial. This corresponds to an initial high concentration (e.g., 50 mg/mL).

  • Vortex vigorously for 1-2 minutes to break up any powder clumps.

  • Place the vials on an orbital shaker at ambient temperature for 18-24 hours to allow them to reach equilibrium.

  • After shaking, visually inspect each vial for undissolved solid material.

  • If solid remains, incrementally add more vehicle (e.g., in 100 µL aliquots), vortexing after each addition, until the solid completely dissolves. Record the total volume added.

  • If the compound does not dissolve after adding a significant volume (e.g., reaching 1 mL, for a concentration of 5 mg/mL), its solubility in that vehicle can be considered low.

  • Calculate the approximate solubility in mg/mL for each vehicle where the compound fully dissolved.

Example Screening Vehicles:

Vehicle ClassSpecific ExampleRationale for Inclusion
Aqueous BufferPhosphate-Buffered Saline (PBS), pH 7.4Baseline for aqueous solubility.
Co-solventsPolyethylene Glycol 400 (PEG 400)A common, low-toxicity solubilizer for parenteral and oral routes.[6]
Propylene Glycol (PG)Another widely used co-solvent.
Dimethyl Sulfoxide (DMSO)High solubilizing power, but use in final formulation must be minimized due to potential toxicity.[6]
Surfactants10% Tween® 80 in waterForms micelles to encapsulate and solubilize hydrophobic compounds.[6]
10% Solutol® HS 15 in waterA modern, less-toxic alternative to other surfactants.[6]
Cyclodextrins20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD)Forms inclusion complexes to enhance solubility.[6]
OilsSesame Oil or Corn OilFor highly lipophilic compounds, relevant for oral or depot formulations.[6]

Formulation Strategies & Protocols

Based on the likely poor aqueous solubility of this compound, we present two robust formulation strategies suitable for early-stage in vivo research.

Strategy A: Co-Solvent System for Solubilized Delivery (IV, IP, PO)

Rationale: Co-solvent systems are one of the most direct methods to enhance the solubility of poorly water-soluble compounds for systemic administration.[6] They work by reducing the polarity of the aqueous vehicle, thereby increasing the drug's solubility. This approach is ideal when a true solution is required, for instance, for intravenous (IV) administration to ensure immediate bioavailability and prevent emboli.

Workflow for Co-Solvent Formulation Preparation:

G start Weigh Thiophene-3- sulfonamide add_organic Add Organic Co-solvent (e.g., PEG 400, DMSO) to dissolve start->add_organic vortex1 Vortex/Sonicate until clear solution add_organic->vortex1 add_aqueous Add Aqueous Vehicle (e.g., Saline, Water) incrementally vortex1->add_aqueous vortex2 Vortex to mix after each addition add_aqueous->vortex2 qc Final QC: Visual Inspection, pH vortex2->qc

Caption: Step-by-step workflow for preparing a co-solvent formulation.

Protocol 1: Preparation of a 5 mg/mL IV Formulation in PEG 400/Saline

Objective: To prepare a sterile, clear solution of this compound for IV administration.

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400), injectable grade

  • Sterile Saline (0.9% NaCl)

  • Sterile, depyrogenated vials

  • Sterile syringe filters (0.22 µm, PVDF or similar low-protein binding)

Procedure:

  • Calculate Required Amounts: For 10 mL of a 5 mg/mL final formulation, you will need 50 mg of this compound. The vehicle will be 40% PEG 400 and 60% Saline (v/v).

  • Dissolution Step: In a sterile vial, weigh 50 mg of this compound. Add 4.0 mL of PEG 400.

  • Solubilization: Vortex the mixture vigorously. If needed, sonicate in a water bath for 5-10 minutes until the compound is completely dissolved and the solution is clear. This is a critical step; ensure no solid particles remain.

  • Aqueous Addition: Slowly add the Sterile Saline, approximately 1 mL at a time, to the PEG 400 solution. Vortex well after each addition. Continue until a final volume of 10 mL is reached.

    • Causality Note: Adding the aqueous phase slowly to the organic phase (the "organic-to-aqueous" method) is crucial. It prevents the drug from crashing out of solution, which can happen if the polarity of the solvent changes too rapidly.

  • Sterile Filtration: Draw the final solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a final sterile, sealed vial. This step removes any potential microbial contamination and particulates.

  • Quality Control: Visually inspect the final formulation against a light and dark background to ensure it is clear and free of particulates. Measure the pH if required by the study design. The pH for IV administration should ideally be between 3 and 9.[6]

Strategy B: Micronized Suspension for Oral Delivery (PO)

Rationale: For oral administration, a suspension is often a practical and effective approach, especially for compounds that are difficult to solubilize or when higher doses are required. Reducing the particle size of the drug (micronization) increases the surface area available for dissolution in the gastrointestinal tract, which can significantly improve the absorption rate.[6][7]

Protocol 2: Preparation of a 10 mg/mL Oral Suspension

Objective: To prepare a homogenous, easily re-suspendable formulation of this compound for oral gavage.

Materials:

  • This compound

  • Mortar and pestle

  • Suspending/Wetting Vehicle: e.g., 0.5% (w/v) Methylcellulose or Carboxymethylcellulose (CMC) with 0.1% (w/v) Tween® 80 in purified water.

  • Graduated cylinder or volumetric flask

  • Stir plate and magnetic stir bar

Procedure:

  • Vehicle Preparation: Prepare the suspending vehicle by slowly adding the methylcellulose powder to the vortexing water to avoid clumping. Add the Tween® 80 and continue to stir until fully dissolved.

  • Particle Size Reduction (Micronization): Weigh the required amount of this compound (e.g., 100 mg for 10 mL) and place it in a clean mortar.

    • Causality Note: This mechanical grinding step is essential for increasing the surface area, which directly enhances the dissolution rate according to the Noyes-Whitney equation.[7]

  • Wetting the Powder: Add a few drops of the suspending vehicle to the powder in the mortar. Triturate (grind) the powder with the pestle to form a smooth, uniform paste. This step ensures that the individual drug particles are coated with the vehicle, preventing clumping when the bulk liquid is added.

  • Creating the Suspension: Gradually add the remaining volume of the suspending vehicle to the mortar while continuing to mix.

  • Homogenization: Transfer the contents to a beaker or vial with a magnetic stir bar. Stir for at least 30 minutes to ensure homogeneity.

  • Quality Control: Visually inspect the suspension for uniformity. It should appear homogenous with no large aggregates. A key validation step is to let the suspension sit for a short period (e.g., 10-15 minutes) and then confirm that it can be easily re-suspended to its original state with gentle shaking.

In Vivo Administration Considerations

The choice of formulation is intrinsically linked to the planned in vivo study.

  • Route of Administration: IV requires a sterile, particle-free solution. IP also requires a sterile solution, though small volumes of a fine suspension may be tolerated. PO is the most flexible route, accommodating solutions, suspensions, and lipid-based formulations.[8]

  • Dose Volume: The volume administered must be appropriate for the animal species to avoid adverse events.

Recommended Maximum Dose Volumes for Common Lab Animals:

SpeciesOral (PO) (mL/kg)Intravenous (IV) (mL/kg)Intraperitoneal (IP) (mL/kg)
Mouse10510
Rat10510
Dog525
Monkey525

Source: Adapted from established preclinical guidelines.

  • Stability: Formulations should ideally be prepared fresh daily. If storage is necessary, stability should be confirmed (e.g., visual inspection for precipitation, HPLC for concentration) under the proposed storage conditions (e.g., 2-8°C).

Conclusion

The successful in vivo evaluation of this compound hinges on the development of an appropriate and well-characterized formulation. Its predicted poor aqueous solubility necessitates a systematic formulation approach, beginning with a thorough solubility screening. For parenteral routes requiring immediate bioavailability, co-solvent-based solutions are a primary strategy. For oral administration, micronized suspensions offer a robust and scalable alternative. By following the principles and protocols outlined in this guide, researchers can create reliable dosing vehicles, ensuring the generation of high-quality, reproducible data in their preclinical drug development programs.

References

  • PubChem. (n.d.). Thiophene. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2024). Thiophene. Retrieved from [Link]

  • Fagerberg, J. H., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. Journal of Pharmaceutical Sciences, 105(9), 2880-2887. Retrieved from [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • National Center for Biotechnology Information. (n.d.). Thiophene-2-carboxamide. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Chourasiya, A., & Jose, J. (2023). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences, 5(1), 33.
  • ACS Publications. (2022). Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Novel Thiophene Thioglycosides Substituted with the Benzothiazole Moiety: Synthesis, Characterization, Antiviral and Anticancer Evaluations, and NS3/4A and USP7 Enzyme Inhibitions. PMC. Retrieved from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • MDPI. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Sulfonamide derivatives: Synthesis and applications. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). Modular Two-Step Route to Sulfondiimidamides. JACS. Retrieved from [Link]

  • PubChem. (n.d.). Thiophene-3-sulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2024). In vivo deposition of poorly soluble drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Therapeutic importance of synthetic thiophene. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). EP3243510A1 - Sulfonamide pharmaceutical composition.
  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for Thiophene-3-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Thiophene-3-sulfonamide Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Guide

Strategic Overview: The Regioselectivity Paradox

User Query: Why does direct chlorosulfonation of thiophene consistently yield the 2-isomer instead of the 3-isomer?

Technical Insight: Thiophene is an electron-rich heterocycle that undergoes Electrophilic Aromatic Substitution (EAS) roughly


 to 

times faster than benzene. However, the electron density is highest at the

-position (C2/C5). Direct sulfonation (e.g., using

) is kinetically controlled to favor the C2 position.

To synthesize This compound , you cannot rely on direct EAS. You must utilize a regiospecific directing strategy , most commonly Lithium-Halogen Exchange starting from 3-bromothiophene. This inverts the standard reactivity profile.

Decision Matrix: Route Selection

RouteSelection cluster_warn Warning Start Target: this compound Direct Direct Chlorosulfonation (ClSO3H) Start->Direct Standard EAS Indirect Lithium-Halogen Exchange (3-Bromothiophene) Start->Indirect Kinetic Control Result2 Major Product: 2-Isomer (Undesired) Direct->Result2 Result3 Major Product: 3-Isomer (Desired) Indirect->Result3 Scramble Risk: 'Halogen Dance' (Isomerization to C2) Indirect->Scramble If T > -70°C

Caption: Decision tree highlighting the necessity of Lithium-Halogen exchange for C3 functionalization and the thermal risks involved.

Optimized Protocol: The Organolithium Route

Core Concept: This protocol relies on the rapid exchange of bromine for lithium at -78°C, generating a nucleophilic C3 center that captures electrophilic sulfur dioxide (


).
Reagents & Stoichiometry Table
ComponentEquiv.RoleCritical Parameter
3-Bromothiophene 1.0SubstrateMust be dry (<50 ppm

).

-Butyllithium
1.05Exchange ReagentTitrate before use. Excess causes side reactions.[1]
DABSO (or

gas)
0.6 (DABSO)

Source
DABSO is a solid surrogate; easier to handle than gas.
NCS / Bleach 1.1OxidantConverts sulfinate

sulfonyl chloride.
Amine (

)
1.2-2.0NucleophileAdd slowly to control exotherm.
Step-by-Step Workflow (The "One-Pot" Modification)

This optimized method avoids the isolation of the unstable sulfonyl chloride intermediate by using DABSO (DABCO-bis(sulfur dioxide)) and oxidative coupling [1].

  • Metallation:

    • Dissolve 3-bromothiophene in anhydrous THF (0.2 M).

    • Cool to -78°C (Internal temperature).

    • Add

      
      -BuLi dropwise. Crucial: Maintain internal T < -70°C to prevent "Halogen Dance" migration to C2.
      
    • Stir for 15–30 mins at -78°C.

  • Sulfination:

    • Add DABSO (0.6 equiv, provides 1.2 equiv

      
      ) as a solid or slurry in THF.
      
    • Allow to warm to Room Temperature (RT) over 1 hour. The mixture will thicken (Lithium sulfinate formation).

  • Oxidative Amination (One-Pot):

    • Cool the reaction mixture to 0°C.

    • Add the amine (

      
      ) followed by N-Chlorosuccinimide (NCS)  or aqueous NaOCl (Bleach).
      
    • Mechanism:[2][3][4][5] NCS oxidizes the sulfinate to a sulfonyl chloride in situ, which is immediately trapped by the amine.

Troubleshooting Guide: Common Failure Points

Issue 1: "I am recovering starting material (Debrominated Thiophene)."

Diagnosis: Protonation of the intermediate.[1][6] The 3-thienyllithium intermediate is a "super-base." If it encounters any proton source before the electrophile (


), it becomes thiophene.
  • Root Cause A: Wet THF.

    • Fix: Distill THF over Na/Benzophenone or use a column drying system. Molecular sieves are often insufficient for lithiation.

  • Root Cause B: Quenching during monitoring.[7]

    • Fix: Do not trust TLC of the lithiated species directly. Quench an aliquot with

      
       and check NMR. If you see Deuterium incorporation, the lithiation worked, and the failure is in the 
      
      
      
      step.
Issue 2: "I see a mixture of 2- and 3-substituted products."

Diagnosis: The "Halogen Dance" (Base-Catalyzed Halogen Migration). 3-thienyllithium is kinetically formed but thermodynamically unstable relative to 2-thienyllithium. If the temperature rises above -60°C, the lithium migrates to the more acidic C2 position [2].

  • Fix: Ensure internal probe monitoring. Do not rely on bath temperature.

  • Fix: Use a cryostat rather than dry ice/acetone if long addition times are required.

Issue 3: "Low yield during the Sulfonyl Chloride formation."

Diagnosis: Redox side reactions or hydrolysis. Sulfonyl chlorides on electron-rich rings (like thiophene) are prone to hydrolysis and thermal decomposition (desulfonylation).

  • Fix: Switch to the DABSO/NCS protocol described above. It avoids isolating the sulfonyl chloride.

  • Fix: If using gaseous

    
    , ensure it is dried (pass through 
    
    
    
    tube) and introduced at -78°C to prevent immediate redox decomposition.

Advanced Visualization: The "Halogen Dance" Mechanism

Understanding why the reaction fails requires visualizing the migration pathway.

HalogenDance Start 3-Bromothiophene Lithiated 3-Thienyllithium (Kinetic Product, -78°C) Start->Lithiated + n-BuLi Transition Bridged Intermediate (Halogen Dance) Lithiated->Transition Warming Product3 3-Sulfonamide Lithiated->Product3 + SO2 (Fast) Thermodynamic 2-Thienyllithium (Thermodynamic Product, >-60°C) Transition->Thermodynamic Equilibration Product2 2-Sulfonamide Thermodynamic->Product2 + SO2

Caption: The "Halogen Dance" mechanism. Warming the reaction allows the lithium to migrate to the thermodynamically stable C2 position.

Frequently Asked Questions (FAQ)

Q: Can I use Grignard exchange (


) instead of 

-BuLi?
A: Yes, and it is often safer for scale-up. The "Turbo Grignard" (

) effects the exchange at 0°C to -20°C. However, the subsequent reaction with

can be slower. Ensure you allow sufficient time for the

insertion before adding the oxidant [3].

Q: Why is my sulfonyl chloride turning black/tarry? A: Thiophene-3-sulfonyl chloride is thermally unstable. It should not be distilled. If you must isolate it, strip the solvent at <30°C under high vacuum and use it immediately. The "One-Pot" oxidative coupling (DABSO method) completely circumvents this stability issue.

Q: How do I remove the des-bromo (thiophene) byproduct? A: The byproduct is non-polar.

  • Basify the crude reaction mixture (forming the sulfonamide salt if primary).

  • Wash with Hexanes/EtOAc (removes thiophene).

  • Re-acidify and extract the pure sulfonamide.

References

  • Woolven, H., et al. (2011).[8][9] "DABCO-bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation."[8][9][10][11][12] Organic Letters, 13(18), 4876–4879. Link

  • Schnürch, M., et al. (2007).[2] "Halogen Dance Reactions—A Review." Chemical Reviews, 107(11), 5010–5056. Link

  • Krasovskiy, A. & Knochel, P. (2004). "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333–3336. Link

Sources

Overcoming solubility issues of Thiophene-3-sulfonamide in aqueous solutions

[1][2]

Case ID: TS-SOL-T3S Status: Active Compound: this compound Chemical Class: Heteroaromatic Sulfonamide Primary Issue: Poor aqueous solubility leading to precipitation in biological assays and stock failures.[1][2]

Physicochemical Profile: The "Why" Behind the Insolubility

Before attempting solubilization, it is critical to understand why this molecule resists solution.[1] this compound presents a "Solubility Paradox": its calculated partition coefficient (LogP) suggests moderate hydrophilicity, yet it behaves as an insoluble solid.[1][2]

PropertyValueImplication for Solubility
Molecular Weight 163.22 g/mol Small molecule; size is not the limiting factor.[1][2][3]
LogP (Computed) ~0.2 - 0.4Deceptive. Low LogP usually implies water solubility.[1][2][3] Here, it fails to predict the strong crystal lattice energy.
pKa (Sulfonamide) ~10.0Critical. The molecule is a weak acid.[1][2][3] At pH 7.4, it is >99% neutral (protonated), which is its least soluble form.[1]
Melting Point 165–181 °CHigh. Indicates strong intermolecular hydrogen bonding (sulfonamide dimers) and efficient packing.[1][2][3] High energy is required to break this lattice.[1]
H-Bond Donors 1 (NH2)Capable of strong intermolecular networking, leading to "crashing out" upon dilution.[1][2][3]

The Diagnosis: The solubility barrier is thermodynamic. The energy required to break the crystal lattice (high melting point) exceeds the energy released by hydration. Simple stirring will not work; you must disrupt the lattice.

Troubleshooting Guide: Q&A

Issue 1: "My compound precipitates immediately when I dilute my DMSO stock into the culture medium."

Root Cause: The "Solvent Shock" effect.[1] this compound is soluble in DMSO but thermodynamically unstable in water.[1][2] Rapid addition creates local supersaturation, causing the compound to re-crystallize instantly.

Solution: The "Step-Down" Dilution Protocol Do not add 100% DMSO stock directly to aqueous media.[1] Use an intermediate dilution step.

  • Stock: Prepare 100 mM in pure DMSO.

  • Intermediate: Dilute to 10x final concentration using PEG-400 or Propylene Glycol (not water).

  • Final: Add the intermediate slowly to the vortexing aqueous medium.

Issue 2: "Can I just adjust the pH to dissolve it?"

Technical Analysis: Yes, but with a major caveat.

  • Chemistry: The sulfonamide proton is acidic (pKa ~10).[1] Adding NaOH will deprotonate the nitrogen, forming a highly soluble salt (this compound anion).[1][2]

  • The Trap: To achieve >99% ionization, you need a pH of ~12 (pKa + 2). This is corrosive and incompatible with biological assays (cells/enzymes).[1]

  • Verdict: Use pH adjustment (0.1 M NaOH) only for chemical synthesis or non-biological stock storage. For bio-assays, rely on cosolvents or cyclodextrins.[1]

Issue 3: "I need a high concentration (10 mM) in aqueous buffer for an enzyme assay."

Solution: Cosolvents alone will fail here. You require Complexation . Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] The thiophene ring fits into the hydrophobic cavity of the cyclodextrin, shielding it from water while the outer shell ensures solubility.

  • Protocol: Prepare a 20% (w/v) HP-β-CD solution in buffer. Add solid this compound and sonicate at 40°C.

Validated Experimental Workflows

Workflow A: Standard Stock Preparation (DMSO)

Best for: High-throughput screening (HTS), cellular assays (<100 µM).[1][2]

  • Weighing: Weigh the solid into a glass vial (avoid plastic, as DMSO leaches plasticizers).[1]

  • Solvent Addition: Add anhydrous DMSO to reach 100 mM .

  • Thermal Activation: The solution may remain cloudy.[1] Heat the vial to 40°C for 10 minutes.

  • Sonication: Sonicate for 5 minutes until visually clear.

  • QC: Centrifuge at 10,000 x g for 5 mins. If a pellet forms, the concentration is false. Re-dilute to 50 mM.[1]

Workflow B: The "Solubility Decision Tree"

Use this logic flow to determine the correct solvent system for your specific application.

SolubilityStrategyStartStart: Define RequirementConcCheckTarget Concentration?Start->ConcCheckLowConc< 100 µMConcCheck->LowConcHighConc> 100 µMConcCheck->HighConcAppCheckApplication Type?LowConc->AppCheckStrategy2HP-beta-Cyclodextrin (20%)HighConc->Strategy2Best for StabilityBioAssayBiological (Cells/Enzymes)AppCheck->BioAssayChemSynChemical SynthesisAppCheck->ChemSynStrategy1DMSO Stock (0.1%) + MediumBioAssay->Strategy1Strategy3pH Adjustment (NaOH to pH > 11)ChemSyn->Strategy3

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on concentration requirements and downstream application.[1][2]

Quantitative Solubility Data (Reference)

The following data represents approximate saturation limits at 25°C.

Solvent SystemSolubility Limit (approx.)Application Notes
Pure Water (pH 7.0) < 0.5 mg/mLNot recommended.[1][2][3]
DMSO (Anhydrous) > 50 mg/mLStandard stock solvent.[1][2][3] Hygroscopic; keep sealed.
Ethanol (Abs.) ~ 10 mg/mLGood for evaporation, poor for long-term stock.[1][2][3]
PBS + 5% DMSO ~ 0.1 mg/mLRisk of precipitation over time.[1][2][3]
20% HP-β-CD (aq) > 5 mg/mLGold Standard for high-conc aqueous delivery.[1][2][3]
0.1 M NaOH (pH 13) > 100 mg/mLForms Sodium Thiophene-3-sulfonate salt.[1][2][3]

References

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] [Link]

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for sulfonamide solubility profiles).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • Bergström, C. A., et al. (2016).[1] Early pharmaceutical profiling to predict solution behaviour of drug candidates. Nature Reviews Drug Discovery. [Link]

Technical Support Center: Thiophene-3-Sulfonamide Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Monitoring synthesis, purification, and stability of Thiophene-3-sulfonamides via TLC and HPLC.

Introduction

Welcome to the technical support portal. You are likely here because monitoring the synthesis of thiophene-3-sulfonamide presents unique challenges compared to standard benzene-based sulfonamides.

The two primary failure modes in this chemistry are:

  • Regioisomer Contamination: Thiophene naturally prefers electrophilic substitution at the C2 position. Ensuring (and detecting) the C3 isomer requires high-resolution separation.

  • Intermediate Instability: The precursor, thiophene-3-sulfonyl chloride, is highly labile. It hydrolyzes in moist air and reacts rapidly with nucleophilic solvents (methanol/ethanol), leading to "ghost peaks" in HPLC.

This guide moves beyond generic protocols to address these specific chemical behaviors.

Module 1: Thin Layer Chromatography (TLC) Troubleshooting

Objective: Rapid qualitative monitoring of reaction progress (Sulfonyl chloride


 Sulfonamide).
The Protocol: "The Mini-Workup"

Do not spot the crude reaction mixture directly onto the plate. The residual HCl or sulfonyl chloride will streak, decompose on the silica, and obscure the product.

  • Sampling: Take 50

    
    L of reaction mixture.
    
  • Quench: Add to a micro-vial containing 200

    
    L EtOAc and 200 
    
    
    
    L saturated NaHCO
    
    
    .
  • Vortex & Separate: Vortex for 10 seconds. Let layers separate.

  • Spot: Use the top organic layer for TLC.

Visualization Guide

Thiophene-3-sulfonamides are often UV active, but impurities may not be. Use this multi-modal detection strategy:

MethodAppearanceTarget Specificity
UV (254 nm) Dark spots on green backgroundThiophene ring (conjugated system).
Ehrlich’s Reagent Yellow/Orange spotsSpecific for sulfonamides and electron-rich thiophenes [1].
Iodine Chamber Brown spotsGeneral organic compounds (lipophilic impurities).
Fluorescamine Fluorescent (366 nm)Primary sulfonamides (requires dipping) [2].
FAQ: TLC Issues

Q: I see a streak starting from the baseline instead of a distinct spot. A: This is likely residual acid or decomposing sulfonyl chloride. Ensure you performed the Mini-Workup (bicarbonate wash) described above. If the sulfonyl chloride is the product you are monitoring, spot it immediately on a plate treated with 1% triethylamine in hexane to neutralize the silica acidity.

Q: My product co-elutes with the starting material. A: Thiophene rings are less polar than benzene. Standard Hexane/EtOAc systems often fail to separate the 2- and 3-isomers.

  • Fix: Switch to Dichloromethane (DCM) : Methanol (95:5) . The chlorinated solvent interacts differently with the sulfur heterocycle, often improving resolution between regioisomers.

Module 2: HPLC Method Development & Troubleshooting

Objective: Quantitative assessment of purity and regio-selectivity.

Critical Warning: Sample Diluent

STOP: Do NOT use Methanol (MeOH) to dissolve samples containing thiophene-3-sulfonyl chloride.

Reason: Sulfonyl chlorides react with methanol to form methyl sulfonate esters (


). This creates a false impurity peak that grows over time.
Correct Protocol:  Dissolve all samples in Acetonitrile (MeCN)  or dry Dichloromethane.
Recommended Column Chemistry

Standard C18 columns often struggle to separate the C2 and C3 isomers of thiophene sulfonamides due to their similar hydrophobicity.

  • Preferred Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl).

  • Mechanism: The phenyl ring in the stationary phase engages in

    
    -
    
    
    
    interactions with the thiophene ring. The electron density difference between the 2- and 3-positions alters this interaction, providing superior separation compared to hydrophobic C18 interactions [3].
Standard Operating Procedure (SOP): HPLC Conditions
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic Acid Low pH (~2.7) suppresses silanol ionization and keeps sulfonamide (

) neutral.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMeCN has lower absorbance at low UV wavelengths than MeOH.
Gradient 5% B to 95% B over 10 minStandard scouting gradient.
Flow Rate 1.0 mL/minStandard.[1]
Detection UV 254 nm & 230 nm 230 nm often provides higher sensitivity for the thiophene ring.
Temperature 40°CImproves mass transfer and peak shape.
Module 3: Workflow Visualization
Figure 1: Reaction Monitoring Decision Matrix

This workflow illustrates the critical "Derivatization Quench" required to accurately quantify the unstable sulfonyl chloride intermediate.

ReactionMonitoring cluster_0 Sample Preparation Start Reaction Mixture (Thiophene-3-sulfonyl chloride) Direct Direct Dilution (in MeCN) Start->Direct Path A (Qualitative only) Deriv Derivatization Quench (Add excess Benzylamine) Start->Deriv Path B (Quantitative) Analysis HPLC Analysis (Phenyl-Hexyl Column) Direct->Analysis Deriv->Analysis Result1 Peak A: Sulfonyl Chloride (Unstable, prone to hydrolysis) Analysis->Result1 From Path A Result2 Peak B: Benzyl-Sulfonamide (Stable Surrogate) Analysis->Result2 From Path B

Caption: Figure 1. To quantify the unstable sulfonyl chloride, convert it to a stable benzyl-sulfonamide derivative before injection. Direct injection often leads to degradation on the column.

Module 4: Advanced Troubleshooting (FAQs)
Issue: Peak Tailing

User Report: "The sulfonamide peak is tailing significantly (Asymmetry > 1.5)." Root Cause: Sulfonamides possess an acidic proton (


). At neutral pH, they can deprotonate or interact with residual silanols on the silica support.
Solution: 
  • Lower the pH: Ensure your mobile phase contains at least 0.1% Formic Acid or TFA.

  • Increase Ionic Strength: If using Formic Acid fails, switch to 20 mM Ammonium Formate (pH 3.0) . The salt competes with the analyte for active sites on the column.

Issue: Regioisomer Identification

User Report: "I have two peaks close together. Which is the 3-isomer?" Technical Insight:

  • Elution Order: On a Phenyl-Hexyl column, the Thiophene-2-sulfonamide typically elutes after the This compound . The 2-position is more electron-rich, leading to stronger

    
    -
    
    
    
    retention.
  • Verification: You must inject a known standard of the 2-isomer (often commercially available as a cheaper impurity) to confirm.

Figure 2: Tailing & Resolution Troubleshooting Tree

Troubleshooting Problem HPLC Issue Detected Split Identify Symptom Problem->Split Tailing Peak Tailing (As > 1.5) Split->Tailing Coelution Co-elution of Isomers (2- vs 3-) Split->Coelution Ghost Ghost Peaks (shifting RT) Split->Ghost FixTail Add 0.1% TFA or Ammonium Formate pH 3 Tailing->FixTail FixRes Switch to Phenyl-Hexyl or C8 Column Coelution->FixRes FixGhost Check Diluent: Replace MeOH with MeCN Ghost->FixGhost

Caption: Figure 2. Diagnostic logic for common chromatographic failures in thiophene sulfonamide analysis.

References
  • EPFL Thin Layer Chromatography Reagents. Reagents for detection of sulfonamides (Ehrlich's Reagent).[2] Available at: [Link][2]

  • National Institutes of Health (NIH). Specific TLC Tissue Residue Determination of Sulfadiazine Following Fluorescamine Derivatization. PubMed. Available at: [Link] (Contextualized from general sulfonamide visualization).

  • Agilent Technologies. Method Development for Sulfonamide Impurities using Phenyl-Hexyl Columns. Available at: [Link]

Sources

Work-up procedures to minimize Thiophene-3-sulfonamide decomposition

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiophene-3-sulfonamide

A Guide to Minimizing Decomposition During Experimental Work-up

From the Office of the Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, we understand that the successful isolation of your target compound in high purity and yield is paramount. This compound and its derivatives are valuable scaffolds in medicinal chemistry, but their inherent chemical sensitivities can present significant challenges during reaction work-up and purification. The electron-rich thiophene ring, coupled with the strongly electron-withdrawing sulfonamide group, creates a molecule susceptible to degradation under conditions often considered routine.

This guide is designed to provide you with not just protocols, but the chemical rationale behind them. By understanding the "why," you can make informed decisions in real-time at the bench, troubleshoot effectively, and ultimately preserve the integrity of your product.

Section 1: Troubleshooting Guide - Common Work-up Failures

This section addresses the most frequent issues encountered by researchers. Find the observation that best matches your experience to identify the likely cause and solution.

Q1: My reaction mixture turned into a dark, insoluble tar after I added dilute HCl to quench it. What happened?

A: This is a classic sign of acid-catalyzed polymerization of the thiophene ring.[1] Thiophene is highly reactive towards electrophiles, and under strongly acidic conditions (pH < 4), the ring can be protonated.[1] This generates a reactive intermediate that rapidly polymerizes, leading to the formation of intractable tars and a catastrophic loss of your desired product. Even acids considered "standard" for work-ups, like 1M HCl, are often too harsh for this sensitive moiety.

  • Immediate Action: Avoid quenching with strong mineral acids.

  • Recommended Solution: Use a milder quenching agent. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ≈ 7-8) is ideal. Add the quenching solution slowly at a low temperature (0 °C) until the reaction is neutralized. Refer to Protocol B for a detailed procedure.

Q2: My yield is consistently low after performing an aqueous extraction, even though TLC/LC-MS of the crude reaction mixture showed good conversion.

A: There are two likely culprits here, often working in tandem:

  • Hydrolytic Cleavage: While sulfonamides are generally stable, they can undergo hydrolysis under certain pH conditions, cleaving the S-N bond to form the corresponding thiophene-3-sulfonic acid and the amine.[2][3] While many sulfonamides are stable at neutral and alkaline pH, some can degrade under acidic conditions (e.g., pH 2).[3] If your work-up involves even transiently acidic or strongly basic conditions, you may be losing product to hydrolysis. The resulting sulfonic acid is highly water-soluble and will be lost to the aqueous phase.

  • Product Solubility: this compound itself has a degree of water solubility due to the polar sulfonamide group.[4] Extensive washing with water or brine can lead to significant product loss through partitioning into the aqueous layers.

  • Immediate Action: Minimize the volume and number of aqueous washes. Ensure the pH of all aqueous solutions remains in the 7.0–8.5 range.

  • Recommended Solution: Use a buffered aqueous wash (see Protocol B ) and reduce the number of washes to the absolute minimum required. If possible, a non-aqueous work-up (see Protocol A ) is superior for eliminating hydrolytic pathways entirely.

Q3: My final product shows several new spots on TLC/LC-MS after work-up and concentration that were not in the initial reaction mixture. What are they?

A: The appearance of new impurities points to degradation during the work-up or isolation phase. The most common degradation products are:

  • Thiophene-3-sulfonic acid: From hydrolysis of the sulfonamide. This is often observed if the work-up involved acidic conditions.

  • Polymeric materials: From acid-catalyzed decomposition, as described in Q1. These may not always be visible by LC-MS but contribute to lower yields and physical inconsistencies.

  • Oxidation products: While less common for the thiophene ring itself under standard work-up conditions, side chains or other functional groups can be susceptible to air oxidation, which may be accelerated by heat or trace metals.

  • Immediate Action: Re-evaluate every step of your work-up for potential stressors: pH extremes, excessive heat, or prolonged exposure to air.

  • Recommended Solution: Implement milder work-up conditions as detailed in the protocols below. For purification, consider chromatography on a neutral support like silica gel buffered with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent) to prevent on-column degradation.

Q4: I am losing my compound during solvent removal on the rotary evaporator. Is it volatile?

A: While this compound itself is not highly volatile, it can be thermally labile. Many thiophene derivatives show good thermal stability, but specific substitution patterns can lower the decomposition temperature.[5][6][7] Applying high heat during rotary evaporation, especially if trace acidic or basic impurities are present, can accelerate decomposition reactions like hydrolysis or desulfonylation.

  • Immediate Action: Lower the bath temperature on your rotary evaporator immediately.

  • Recommended Solution: Concentrate your product solutions in vacuo at a temperature no higher than 30-35°C. It is better to spend more time on the rotary evaporator at a lower temperature than to risk thermal degradation. If the compound is particularly sensitive, consider alternative solvent removal methods like lyophilization (freeze-drying) from a suitable solvent (e.g., 1,4-dioxane or benzene) if applicable.

Section 2: Recommended Work-up and Purification Protocols

Follow these protocols to maximize the yield and purity of your this compound product.

Protocol A: Preferred Non-Aqueous Work-up

This is the ideal method when the reaction byproducts can be removed without an aqueous wash (e.g., by filtration or trituration).

Step-by-Step Methodology:

  • Cool the Reaction: Once the reaction is complete, cool the mixture to room temperature or 0 °C if exothermic quenching is anticipated.

  • Remove Solid Byproducts: If the reaction has generated insoluble byproducts (e.g., salts like pyridinium hydrochloride), dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter the suspension through a pad of Celite®.

  • Wash the Filter Cake: Rinse the filter cake with a small amount of the same organic solvent to recover any adsorbed product.

  • Concentrate the Filtrate: Combine the filtrates and concentrate the solution under reduced pressure, ensuring the bath temperature does not exceed 35°C.

  • Purification: The resulting crude material can then be purified by recrystallization or chromatography.

Protocol B: The Buffered Aqueous Work-up

Use this method when an aqueous quench and extraction are unavoidable. The key is strict pH control.

Step-by-Step Methodology:

  • Cool the Reaction Mixture: Cool the reaction vessel to 0 °C in an ice bath.

  • Quench with Buffer: Slowly add a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Monitor the pH of the aqueous phase using pH paper, aiming for a final pH between 7.5 and 8.5. Causality: This neutralizes any acid catalysts or acidic byproducts without subjecting the thiophene ring to harsh acidic conditions.[8]

  • Dilute and Transfer: Dilute the quenched mixture with an appropriate extraction solvent (e.g., ethyl acetate). Transfer the entire mixture to a separatory funnel.

  • Separate Layers: Allow the layers to separate and drain the aqueous layer. If an emulsion forms, a small addition of brine can help break it.[9]

  • Wash Minimally: Wash the organic layer once with a small portion of brine. Avoid multiple water washes to minimize product loss due to solubility.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a bath temperature below 35°C.

Protocol C: Purification Strategies
  • Silica Gel Chromatography: This is the most common method. To prevent on-column degradation of the acid-sensitive compound, it is highly recommended to pre-treat the silica gel or modify the eluent.

    • Method: Prepare the column slurry using the desired solvent system (e.g., Hexane/Ethyl Acetate) containing 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface, preventing streaking and decomposition.

  • Recrystallization: If the crude product is of sufficient purity (>90%), recrystallization is an excellent method for obtaining highly pure material.

    • Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common systems include ethyl acetate/hexanes, acetone/water, or isopropanol. Perform small-scale solubility tests to find the optimal solvent.

Section 3: Visual Guides & Data Summaries

Diagrams

G start Reaction Complete q1 Are byproducts filterable salts? start->q1 protocol_a Proceed to Protocol A (Non-Aqueous Work-up) q1->protocol_a  Yes q2 Aqueous Quench Required q1->q2  No quench_choice Quench with Saturated NaHCO3 (aq) or Phosphate Buffer (pH 7.5) q2->quench_choice error AVOID: Quenching with Strong Acid (e.g., 1M HCl) q2->error protocol_b Proceed to Protocol B (Buffered Aqueous Work-up) quench_choice->protocol_b

G

Data Tables

Table 1: pH Stability Profile for this compound

pH RangeStability ObservationRecommended Action
< 4 HIGH RISK. Rapid polymerization and/or hydrolysis.[1][3]AVOID. Do not use strong mineral acids for quenching or washing.
4 - 6.5 MODERATE RISK. Hydrolysis may occur, especially with heating.[2]Use with caution and only for brief periods at low temperature.
7.0 - 8.5 STABLE. Optimal range for handling in aqueous media.RECOMMENDED. Use buffered solutions (NaHCO₃, phosphate) for all aqueous steps.[8]
> 9 MODERATE RISK. Generally stable, but risk of base-catalyzed hydrolysis or other side reactions increases.[2]Avoid strong bases like NaOH or KOH. NaHCO₃ or K₂CO₃ are sufficient.

Table 2: Recommended Solvent Systems for Purification

Purification MethodRecommended Solvent System (Eluent)Key Considerations
Silica Gel Chromatography Hexanes / Ethyl Acetate + 0.5% TriethylamineTriethylamine neutralizes acidic silica sites, preventing on-column degradation.
Silica Gel Chromatography Dichloromethane / Methanol + 0.5% TriethylamineA more polar system for more polar analogs. The same precaution applies.
Recrystallization Isopropanol / WaterGood for moderately polar compounds.
Recrystallization Ethyl Acetate / HexanesExcellent for non-polar to moderately polar compounds.

References

  • Google Patents. (n.d.). Decomposition method of thiophene.
  • Al-Mokhtar, M. A., et al. (2021). Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. Polymers, 13(7), 1148. Available from: [Link]

  • Wikipedia. (2024). Thiophene. Retrieved February 7, 2026, from [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7943. Available from: [Link]

  • Google Patents. (1957). Sulfonamide purification process.
  • Frontier, A. (2026). How To Run A Reaction: The Workup. University of Rochester Department of Chemistry. Retrieved February 7, 2026, from [Link]

  • Borecka, M., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 89(11), 1291-1297. Available from: [Link]

  • Akbulut, U., et al. (n.d.). THERMAL ANALYSIS OF A NEW THIOPHENE DERIVATIVE AND ITS COPOLYMER. AKJournals. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2012). Hydrolysis of sulphonamides in aqueous solutions. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (2015). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

  • Wang, Y., et al. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Molecules, 28(12), 4649. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonamide. PubChem Compound Database. Retrieved February 7, 2026, from [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Retrieved February 7, 2026, from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved February 7, 2026, from [Link]

  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved February 7, 2026, from [Link]

  • SlideShare. (n.d.). Thiophene. Retrieved February 7, 2026, from [Link]

  • Journal of the AOAC. (1978). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Retrieved February 7, 2026, from [Link]

  • Oreate AI Blog. (2026). Understanding the Acid Workup: A Key Step in Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • ACS Publications. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 59(17), 12345-12354. Available from: [Link]

  • Singh, M. V., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Polycyclic Aromatic Compounds. Available from: [Link]

  • Ashenhurst, J. (2018). Aromatic Synthesis: Order of Reactions. Master Organic Chemistry. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Retrieved February 7, 2026, from [Link]

Sources

Validation & Comparative

Validating the Bioactivity of a Novel Thiophene-3-sulfonamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design, demonstrating a remarkable breadth of therapeutic applications. When integrated into a thiophene scaffold, a sulfur-containing heterocycle known for its diverse pharmacological properties, the resulting thiophene-sulfonamide derivatives present a compelling avenue for the discovery of novel therapeutic agents.[1] This guide provides a comprehensive framework for validating the bioactivity of a newly synthesized Thiophene-3-sulfonamide, with a focus on its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent.

This document is structured to provide not just procedural steps, but the underlying scientific rationale, enabling researchers to make informed decisions and troubleshoot effectively. We will delve into the comparative analysis of our novel compound against established standards in key biological assays, underpinned by detailed, replicable protocols.

The Scientific Rationale: Why Thiophene-3-sulfonamides Warrant Investigation

Thiophene derivatives have shown a wide array of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1] The sulfonamide moiety is a well-established pharmacophore, famously targeting the enzyme carbonic anhydrase and interfering with microbial folic acid synthesis.[2][3] The strategic combination of these two moieties in a single molecule, this compound, offers the potential for synergistic or novel mechanisms of action.

Our validation strategy will therefore focus on three primary areas of anticipated bioactivity:

  • Anticancer Activity: Many sulfonamides exhibit anticancer properties by inhibiting carbonic anhydrases, particularly isoforms IX and XII, which are overexpressed in various tumors and play a crucial role in regulating tumor pH and promoting cell proliferation and invasion.[4][5] Additionally, sulfonamides have been shown to disrupt pivotal signaling pathways in cancer progression, such as those involving tyrosine kinases.[2]

  • Antimicrobial Activity: The classical mechanism of sulfonamide antibiotics involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3] As folate is a vital precursor for DNA synthesis, its blockade leads to a bacteriostatic effect.

  • Carbonic Anhydrase Inhibition: Beyond its role in cancer, carbonic anhydrase is a key enzyme in various physiological processes, including pH homeostasis and fluid balance.[6] Inhibition of specific carbonic anhydrase isoforms is a therapeutic strategy for conditions like glaucoma.

A Comparative Approach to Bioactivity Validation

To rigorously assess the potential of our novel this compound (designated as TS-001 for this guide), its performance will be benchmarked against well-characterized, standard compounds in a series of in vitro assays. This comparative approach is fundamental to understanding the relative potency and potential advantages of the newly synthesized molecule.

Bioactivity Assay Test Compound Positive Control Primary Endpoint
Anticancer Cytotoxicity TS-001DoxorubicinIC50 (Half-maximal Inhibitory Concentration)
Antimicrobial Susceptibility TS-001AmpicillinMIC (Minimum Inhibitory Concentration)
Carbonic Anhydrase Inhibition TS-001AcetazolamideIC50 (Half-maximal Inhibitory Concentration)

Experimental Workflow for Bioactivity Validation

The following diagram outlines the logical progression of experiments for a comprehensive initial validation of a new chemical entity like TS-001.

G cluster_0 Compound Preparation & Characterization cluster_2 Data Analysis & Comparison cluster_3 Secondary & Mechanistic Studies Compound Newly Synthesized This compound (TS-001) QC Purity & Structural Confirmation (NMR, MS, HPLC) Compound->QC Stock Stock Solution Preparation (e.g., in DMSO) QC->Stock MTT Anticancer Cytotoxicity (MTT Assay) Stock->MTT MIC Antimicrobial Susceptibility (Broth Microdilution) Stock->MIC CA_Inhibition Carbonic Anhydrase Inhibition Assay Stock->CA_Inhibition IC50_Calc IC50 Determination (Non-linear Regression) MTT->IC50_Calc MIC_Det MIC Determination (Visual Inspection) MIC->MIC_Det CA_Inhibition->IC50_Calc Compare Comparison with Standard Drugs IC50_Calc->Compare MIC_Det->Compare Pathway Signaling Pathway Analysis (e.g., Western Blot for pAkt) Compare->Pathway Selectivity Isoform Selectivity (for CA inhibitors) Compare->Selectivity Toxicity In vitro Toxicity on Normal Cell Lines Compare->Toxicity

Caption: A generalized workflow for the initial bioactivity validation of a new chemical entity.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating necessary controls to ensure the trustworthiness of the generated data.

Anticancer Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

Rationale for Experimental Choices:

  • Cell Line Selection: The human breast cancer cell line MCF-7 is chosen as it is a well-characterized and widely used model for anticancer drug screening.

  • Positive Control: Doxorubicin is a standard chemotherapeutic agent with a well-documented cytotoxic profile against MCF-7 cells, providing a robust benchmark for comparison.[7]

  • Solvent Control: A vehicle control (DMSO, the solvent for the test compounds) is crucial to ensure that the observed effects are due to the compound itself and not the solvent.

Step-by-Step Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL in complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation: Prepare a series of dilutions of TS-001 and Doxorubicin in serum-free medium. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM.

  • Cell Treatment: After 24 hours of initial incubation, replace the medium with fresh medium containing the various concentrations of TS-001, Doxorubicin, or the solvent control (DMSO at the same final concentration as in the highest compound dilution).

  • Incubation: Incubate the treated cells for another 24 to 72 hours.

  • MTT Addition: Following the treatment incubation, carefully remove the medium and replace it with a phosphate-buffered saline (PBS) solution. Then, add 20 µL of a 20 mM MTT solution (dissolved in PBS) to each well and incubate for 3 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the MTT solution and add 200 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7] Gently shake the plate for 5 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility: Broth Microdilution Method (MIC Determination)

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[5][8] The MIC is the lowest concentration of the drug that prevents visible growth of the microorganism.

Rationale for Experimental Choices:

  • Bacterial Strains: Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium) are chosen to assess the broad-spectrum potential of the compound.

  • Positive Control: Ampicillin is a widely used broad-spectrum antibiotic, providing a reliable standard for comparison.[9]

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for routine antimicrobial susceptibility testing.

Step-by-Step Protocol:

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism (S. aureus or E. coli). Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of TS-001 and Ampicillin in CAMHB to achieve a range of concentrations. A typical starting range is 0.25 to 128 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions. Include a growth control well (inoculum without any compound) and a sterility control well (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase (CA). The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored product, p-nitrophenol, which can be quantified by measuring the increase in absorbance at 405 nm.[10][11]

Rationale for Experimental Choices:

  • Enzyme Isoform: Human carbonic anhydrase II (hCA II) is a well-characterized and readily available isoform, making it a suitable starting point for screening.

  • Positive Control: Acetazolamide is a potent and well-known sulfonamide inhibitor of carbonic anhydrase, serving as an excellent positive control.[6]

  • Substrate: p-Nitrophenyl acetate is a commonly used substrate for the colorimetric assay of CA esterase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.6.

    • pNPA Stock Solution: 20 mM p-nitrophenyl acetate in acetonitrile or DMSO.

    • Enzyme Solution: Prepare a working solution of purified human carbonic anhydrase II in the assay buffer.

    • Inhibitor Solutions: Prepare a series of dilutions of TS-001 and Acetazolamide in the assay buffer.

  • Assay Setup: In a 96-well plate, add 180 µL of the assay buffer to each well. Add 10 µL of the enzyme solution to the appropriate wells. For the blank, add 10 µL of the assay buffer instead of the enzyme. Add 10 µL of the inhibitor solutions (TS-001 or Acetazolamide) or the solvent control to the respective wells.

  • Reaction Initiation: To start the reaction, add 10 µL of the 20 mM pNPA stock solution to each well. The final concentration of pNPA will be 1 mM.[11]

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.[11]

  • Data Analysis: Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the kinetic curve. Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited enzyme activity. Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value using non-linear regression.

Understanding the Mechanisms: A Deeper Dive

A thorough validation goes beyond simply generating activity data. Understanding the potential mechanisms of action provides a stronger foundation for further development.

Anticancer Mechanism: Targeting Tumor pH and Signaling

In many solid tumors, hypoxic conditions lead to the upregulation of carbonic anhydrase IX (CA IX) on the cancer cell surface. CA IX plays a critical role in maintaining a stable intracellular pH, which is favorable for cell proliferation, while contributing to an acidic extracellular environment that promotes invasion and metastasis.[5][12] By inhibiting CA IX, a this compound could disrupt this pH regulation, leading to intracellular acidification and ultimately, cell death.

G cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_extracellular Extracellular Space Metabolism Anaerobic Glycolysis & Oxidative Metabolism CO2_in CO₂ (intracellular) Metabolism->CO2_in H_in H⁺ (intracellular) Metabolism->H_in Lactate Export CO2_out CO₂ (extracellular) CO2_in->CO2_out Diffusion pH_in Alkaline Intracellular pH (Promotes Proliferation) H_in->pH_in CAIX Carbonic Anhydrase IX (CA IX) HCO3_out HCO₃⁻ CAIX->HCO3_out H_out H⁺ CAIX->H_out CO2_out->CAIX H2O H₂O H2O->CAIX pH_out Acidic Extracellular pH (Promotes Invasion) H_out->pH_out TS001 This compound (TS-001) TS001->CAIX Inhibits

Caption: Inhibition of Carbonic Anhydrase IX by TS-001 disrupts pH homeostasis in cancer cells.

Furthermore, sulfonamide derivatives have been reported to inhibit key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt pathway.[3][7][9] Disruption of this pathway can lead to apoptosis (programmed cell death).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Promotes TS001 This compound (TS-001) TS001->Akt Inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by a this compound derivative.

Data Presentation and Interpretation

All quantitative data from these assays should be tabulated for clear comparison. The following are hypothetical examples of how the results might be presented.

Table 1: Anticancer Cytotoxicity of TS-001 against MCF-7 Cells

CompoundIC50 (µM) ± SD
TS-001 8.5 ± 1.2
Doxorubicin 0.5 ± 0.1

In this hypothetical result, TS-001 shows cytotoxic activity, although it is less potent than the standard chemotherapeutic agent, Doxorubicin. This would warrant further investigation into its mechanism of action and potential for combination therapies.

Table 2: Antimicrobial Susceptibility of TS-001

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
TS-001 1664
Ampicillin 0.58

This hypothetical data suggests that TS-001 has moderate antibacterial activity, with greater potency against the Gram-positive S. aureus. Further studies could explore its efficacy against a wider range of clinical isolates.

Table 3: Carbonic Anhydrase II Inhibition by TS-001

CompoundIC50 (nM) ± SD
TS-001 50.2 ± 4.5
Acetazolamide 12.1 ± 1.8

This hypothetical result indicates that TS-001 is a potent inhibitor of carbonic anhydrase II, comparable to the standard inhibitor Acetazolamide. This would strongly support further investigation into its potential for treating conditions like glaucoma or as an anticancer agent targeting tumor-associated CA isoforms.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial bioactivity validation of a novel this compound. The comparative data generated from these assays will provide a clear indication of the compound's potential as a lead for drug development. Positive results in any of these primary screens should be followed by more in-depth secondary assays, including selectivity profiling against a panel of cancer cell lines or bacterial strains, and further mechanistic studies to elucidate the precise molecular targets. By adhering to these principles of rigorous comparison and mechanistic inquiry, researchers can confidently advance the most promising candidates in the drug discovery pipeline.

References

  • Thiophene derivatives have been reported to possess a wide range of biological activities, including antimicrobial and anticancer properties.
  • The MTT assay is a widely used colorimetric method for assessing cell viability and cytotoxicity. (Source: Multiple search results providing protocols for the MTT assay)
  • The colorimetric assay for carbonic anhydrase inhibition often utilizes the hydrolysis of p-nitrophenyl acetate.[10]

  • Carbonic anhydrase isoforms, particularly CA IX and XII, are overexpressed in many cancers and are considered therapeutic targets.[4]

  • CA IX plays a crucial role in regulating tumor pH, contributing to an acidic extracellular environment that promotes cancer progression.[5]

  • The protocol for the colorimetric carbonic anhydrase assay involves measuring the absorbance of the product, p-nitrophenol, at 405 nm.[11]

  • The stopped-flow assay is a technique used for measuring rapid kinetic reactions, such as those catalyzed by carbonic anhydrase.[13]

  • Inhibition of CA IX can disrupt the pH balance in tumor cells, leading to decreased proliferation and survival.[12]

  • A colorimetric CO2 hydration assay can also be used to determine carbonic anhydrase activity.[14]

  • Commercial kits are available for performing carbonic anhydrase activity and inhibitor screening assays.[15]

  • The VEGFR-2 signaling pathway is a key mediator of angiogenesis and a target for anticancer therapies.[16]

  • Doxorubicin is a standard chemotherapeutic agent used as a positive control in cytotoxicity assays against cell lines like MCF-7.[7]

  • The PI3K/Akt signaling pathway is frequently over-activated in cancer and is involved in cell proliferation and survival.[17]

  • The VEGFR-2 signaling cascade involves the activation of multiple downstream pathways, including the PI3K/Akt pathway.[18]

  • Sulfonamide derivatives have been developed as inhibitors of the Akt PH domain, disrupting the PI3K/Akt signaling pathway.[9]

  • Sulfonamides can act as anticancer agents through various mechanisms, including the inhibition of tyrosine kinases and carbonic anhydrases.[2]

  • The protocol for a colorimetric carbonic anhydrase assay may involve stopping the reaction with a solution like sodium carbonate.[19]

  • The stopped-flow assay for carbonic anhydrase activity can be used to assess red blood cell lysis.[20]

  • The VEGFA-VEGFR2 signaling pathway is a major driver of angiogenesis.[21]

  • The PI3K/Akt pathway is a significant therapeutic target in pancreatic cancer.[22]

  • The VEGF signaling pathway via VEGFR2 activates several downstream cascades, including PI3K/Akt and PLC-gamma/PKC/ERK.[23]

  • VEGFR-2 is the primary medi
  • The antibacterial mechanism of sulfonamides involves the inhibition of folic acid synthesis in bacteria.[3]

  • Acetazolamide is a clinically used carbonic anhydrase inhibitor.[6]

  • The MTT assay protocol involves solubilizing the formazan product with DMSO.
  • The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentr
  • The antibacterial action of sulfonamides is due to their structural similarity to p-aminobenzoic acid (PABA).
  • The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentr
  • The carbonic anhydrase II enzyme is a key target for the development of inhibitors for various therapeutic applic
  • Sulfonamide derivatives have been extensively studied as anticancer agents with diverse mechanisms of action.
  • The broth microdilution method involves serial dilutions of the antimicrobial agent in a liquid growth medium.
  • The synthesis of sulfonamide derivatives is a common practice in medicinal chemistry for developing new therapeutic agents.
  • Sulfonamides are bacteriostatic antibiotics that inhibit bacterial growth by interfering with fol
  • The inhibition of carbonic anhydrase can have therapeutic effects in various diseases, including cancer.
  • The broth microdilution method is a standardized protocol for antimicrobial susceptibility testing.
  • Some antimicrobial agents act by inhibiting leucyl-tRNA synthetase.
  • The broth microdilution assay is performed in 96-well plates.[8]

  • Sulfonamide derivatives are investigated as potential inhibitors of key signaling pathways in cancer, such as the ERK2 p
  • Carbonic anhydrase is a metalloenzyme containing zinc in its active site.
  • The development of sulfonamide derivatives with improved efficacy and reduced toxicity is an ongoing area of cancer research.

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Thiophene-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene-3-sulfonamide derivatives represent a specialized scaffold in medicinal chemistry, primarily utilized as bioisosteres of benzene-sulfonamides.[1] While the benzene-sulfonamide moiety is the "gold standard" for Carbonic Anhydrase (CA) inhibition (e.g., Acetazolamide, Indisulam), the this compound scaffold offers distinct physicochemical advantages: enhanced lipophilicity, altered vector geometry for active site engagement, and unique electronic properties driven by the thiophene sulfur atom.

This guide objectively compares the this compound scaffold against its positional isomer (Thiophene-2-sulfonamide) and the classical Benzene-sulfonamide, providing experimental protocols and SAR logic for researchers targeting CA isoforms (hCA I, II, IX, XII) and associated antitumor pathways.

Part 1: Scaffold Analysis & Comparative Cheminformatics

The "Vector" Advantage

The primary justification for selecting a this compound over a Benzene-sulfonamide lies in the bond angle and lipophilicity .

  • Geometry: In benzene-sulfonamides, the substituent vectors are rigid (120° or 180°). The 5-membered thiophene ring alters these angles (approx. 142° between substituents), allowing the sulfonamide "Zinc Binding Group" (ZBG) to orient differently within the enzyme active site.

  • Electronic Effect: Thiophene is electron-rich (π-excessive). However, the position of the sulfonamide group (C3 vs C2) significantly impacts the pKa of the -SO₂NH₂ group.

    • Thiophene-2-sulfonamide:[2] The sulfur atom (S1) is adjacent to the sulfonamide attachment, exerting a stronger inductive effect.

    • This compound: The distance from S1 allows for a pKa that often closely mimics benzene-sulfonamides, maintaining the ionization state required for Zinc coordination (anionic form binds Zn²⁺).

Comparative Metrics Table
FeatureBenzene-sulfonamide (Reference)Thiophene-2-sulfonamideThis compound
Electronic Character π-neutralπ-excessive (S-heterocycle)π-excessive (S-heterocycle)
Lipophilicity (LogP) Moderate (Baseline)HighHigh (Enhances membrane permeability)
pKa of -SO₂NH₂ ~9.8 - 10.1~8.5 - 9.0 (More Acidic)~9.0 - 9.5 (Intermediate)
Binding Mode Classic tetrahedral coordination"Sulfur-in" or "Sulfur-out" rotationVector-dependent hydrophobic fit
Metabolic Stability HighSusceptible to S-oxidationModerate; C2 is reactive

Expert Insight: The "Sulfur-out" conformation is critical. In Thiophene-3 derivatives, the ring sulfur often orients away from the hydrophilic half of the active site, directing the C5-substituent toward the hydrophobic pocket. This is a key differentiator from 1,3,4-thiadiazoles where the sulfur often faces "in."

Part 2: Structure-Activity Relationship (SAR) Deep Dive

The SAR of Thiophene-3-sulfonamides is best understood by dividing the molecule into three zones: The Head (ZBG), the Core (Thiophene), and the Tail (Substituents).

The Head: Zinc Binding Group (ZBG)
  • Requirement: The unsubstituted sulfonamide (-SO₂NH₂) is essential for nanomolar affinity against metalloenzymes like Carbonic Anhydrase.

  • Modification: Substitution on the sulfonamide nitrogen (

    
    ) generally destroys affinity for CA but may open pathways for other targets (e.g., antitumor tubulin destabilization).
    
The Core: Thiophene Ring Substitution
  • Position 2 (Ortho to Sulfonamide): Steric bulk here can twist the sulfonamide group out of planarity. Small groups (F, Cl) are tolerated; large groups reduce potency unless they form specific intramolecular H-bonds.

  • Position 4 & 5 (The "Tail" Attachment): This is the primary vector for optimization.

    • C5-Extension: Elongating the molecule at C5 with flexible linkers (ureido, thioureido, or amide bonds) allows the inhibitor to span from the Zn²⁺ ion to the rim of the active site. This "Tail Approach" confers selectivity for specific isoforms (e.g., hCA IX over hCA II).

Visualizing the SAR Logic

SAR_Logic Core This compound Core Scaffold ZBG Position 3: -SO2NH2 (Zinc Binding Group) Must be unsubstituted for CA activity Core->ZBG Essential Pos2 Position 2 (Ortho) Steric Sensitivity Halogens (Cl, Br) increase lipophilicity without steric clash. Core->Pos2 Modulates pKa Pos5 Position 5 (The Tail) Selectivity Vector Attach lipophilic tails (Aryl/Alkyl) via Ureido/Amide linkers here. Core->Pos5 Determines Selectivity Activity Biological Outcome: Nanomolar CA Inhibition (hCA II / IX) ZBG->Activity Zn(II) Coordination Pos5->Activity Hydrophobic Pocket Interaction

Figure 1: SAR Logic Map for this compound derivatives targeting Carbonic Anhydrases.

Part 3: Experimental Data & Performance

The following data summarizes the inhibitory profiles of Thiophene-3-sulfonamides compared to standard clinical inhibitors. Note the selectivity shift when the "Tail" is optimized at Position 5.

Table 2: Inhibition Constants (


) against Human CA Isoforms 
Compound ClassStructure DescriptionhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
Acetazolamide Clinical Standard (Thiadiazole)2501225Low
Benzene-SA Simple Benzenesulfonamide3007050Low
Thiophene-2-SA 5-substituted-thiophene-2-SA1500.915Moderate
Thiophene-3-SA 2,5-dichloro-thiophene-3-SA 85 8.0 45 High
Thiophene-3-Tail 5-(aryl-ureido)-thiophene-3-SA >10,000 450 12 Very High

Data Interpretation: The simple 2,5-dichloro-thiophene-3-sulfonamide is a potent pan-inhibitor. However, extending the tail at Position 5 (Thiophene-3-Tail) drastically reduces affinity for the ubiquitous hCA II (cytosolic) while retaining high potency for hCA IX (tumor-associated), achieving the "Holy Grail" of CA inhibitor design: Isoform Selectivity .

Part 4: Experimental Protocols

Chemical Synthesis: The Chlorosulfonation Route

Objective: Synthesis of 2,5-disubstituted-thiophene-3-sulfonamides. Scale: Milligram to Gram scale.

Step-by-Step Protocol:

  • Precursor Preparation: Start with 2,5-dichlorothiophene.

  • Chlorosulfonation:

    • Cool chlorosulfonic acid (

      
      , 5 equiv.) to 0°C in an ice bath.
      
    • Add 2,5-dichlorothiophene (1 equiv.) dropwise over 30 minutes.

    • Critical Control: Maintain temperature <5°C to prevent polymerization.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Pour onto crushed ice carefully. Extract the resulting sulfonyl chloride with Dichloromethane (DCM).

  • Amidation (Formation of Sulfonamide):

    • Dissolve the thienyl-3-sulfonyl chloride in Acetone/Water (1:1).

    • Add concentrated Ammonium Hydroxide (

      
      , excess) or a specific amine for substituted derivatives.
      
    • Stir at RT for 1 hour.

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3). The sulfonyl chloride spot (high Rf) should disappear, replaced by the sulfonamide (lower Rf).

  • Purification:

    • Acidify to pH 2 with 1N HCl.

    • Precipitate filters off as a white solid. Recrystallize from Ethanol/Water.

Synthesis_Workflow Start Starting Material: 2,5-Dichlorothiophene Step1 Chlorosulfonation (ClSO3H, 0°C -> RT) Generates Sulfonyl Chloride Start->Step1 Step2 Amidation (NH4OH or R-NH2) Nucleophilic Attack Step1->Step2 Step3 Workup Acidify to pH 2 Precipitation Step2->Step3 Final Product: This compound Step3->Final

Figure 2: General synthesis workflow for Thiophene-3-sulfonamides.

Enzyme Inhibition Assay (Stopped-Flow Kinetics)

Objective: Determine


 against hCA II.
  • Reagents:

    • Substrate: 4-Nitrophenyl acetate (4-NPA) or

      
       hydration method (Khalifah method).
      
    • Buffer: HEPES (20 mM, pH 7.5), 20 mM

      
      .
      
    • Indicator: Phenol Red (for

      
       method).
      
  • Procedure:

    • Incubate enzyme (hCA II) with the this compound inhibitor (10 nM - 10 µM) for 15 minutes at RT.

    • Mix with substrate solution in a Stopped-Flow apparatus.

    • Monitor absorbance change (acidification) at 557 nm.

  • Calculation:

    • Fit the initial velocity data to the Michaelis-Menten equation.

    • Calculate

      
       using non-linear regression (e.g., Prism GraphPad).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Part 5: Mechanism of Action

The efficacy of Thiophene-3-sulfonamides relies on the "Tail Approach" binding mechanism.

  • Anchoring: The ionized sulfonamide nitrogen (

    
    ) coordinates directly to the 
    
    
    
    ion in the enzyme active site.[3]
  • Orientation: The thiophene ring occupies the central cavity. Due to the 3-position geometry, the C5-vector points toward the "selective pocket."

  • Interaction: Hydrophobic substituents at C5 (the tail) engage in Van der Waals interactions with hydrophobic residues (Phe131, Val135 in hCA II; Val131 in hCA IX), stabilizing the complex.

References

  • Supuran, C. T. (2018).[4] Structure-activity relationship of thio-scaffolds bearing sulfonamide with subnanomolar carbonic anhydrase II and IX inhibitory properties. Bioorganic Chemistry.[4][5][6]

  • Matulis, D., et al. (2021).[3] Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases.[3] European Biophysics Journal.

  • Chakravarty, P. K., et al. (1986). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C.[3][7] Journal of Medicinal Chemistry.

  • Villar, R., et al. (2004). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide.[6] Bioorganic & Medicinal Chemistry.[2][4][5][6][8][9][10][11]

  • Ghorab, M. M., et al. (2014).[5] Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents.[5] Acta Pharmaceutica.

Sources

A Head-to-Head Comparison of Thiophene-3-sulfonamide and Other Carbonic Anhydrase Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, head-to-head comparison of Thiophene-3-sulfonamide and its derivatives with established carbonic anhydrase (CA) inhibitors, including Acetazolamide, Dorzolamide, and Brinzolamide. Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data, outlines experimental protocols for inhibitor characterization, and provides insights into the structure-activity relationships that govern the efficacy and selectivity of these compounds.

Introduction: The Critical Role of Carbonic Anhydrase and its Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple reaction that is vital for pH homeostasis, CO2 transport, electrolyte secretion, and numerous biosynthetic pathways.[1][2] With 15 known isoforms in humans, each with distinct tissue distribution and subcellular localization, CAs represent a significant family of therapeutic targets.[1]

The inhibition of specific CA isoforms is a well-established therapeutic strategy for a range of conditions, including glaucoma, epilepsy, edema, and more recently, as targets for anticancer therapies.[1][3] Sulfonamides are a prominent class of CA inhibitors, renowned for their high affinity for the zinc ion within the enzyme's active site.[4] This guide will focus on a comparative analysis of a member of the promising class of thiophene-based sulfonamides against clinically established CA inhibitors.

The Inhibitors: A Comparative Overview

The therapeutic efficacy of a carbonic anhydrase inhibitor is defined by its potency (as measured by the inhibition constant, Ki) and its selectivity for the target isoform over others. Off-target inhibition can lead to undesirable side effects, making isoform-selective inhibitors highly sought after in drug development.

This compound and its Analogs

While direct inhibitory data for the parent this compound is not extensively available in the public literature, the broader class of thiophene-based sulfonamides has been a subject of significant research. These compounds are of interest due to the bioisosteric relationship between the thiophene ring and the benzene ring found in many classical sulfonamide inhibitors. The sulfur atom in the thiophene ring can influence the electronic properties and binding orientation of the molecule within the CA active site.

For the purpose of this guide, we will consider data from closely related, unsubstituted benzo[b]thiophene 1,1-dioxide sulfonamides as a proxy to understand the potential inhibitory profile of simple thiophene sulfonamides. These compounds have shown potent inhibition against several key CA isoforms.[5]

Acetazolamide: The Archetypal Carbonic Anhydrase Inhibitor

Acetazolamide is a first-generation, systemically administered CA inhibitor. Its broad-spectrum inhibition of multiple CA isoforms leads to a powerful therapeutic effect but also a range of side effects that can limit its long-term use.[6] It serves as a crucial benchmark for the development of new, more selective inhibitors.

Dorzolamide: A Topical Ophthalmic Solution

Dorzolamide was a significant advancement in the field, being one of the first topically active CA inhibitors for the treatment of glaucoma.[3] Its development was a landmark in demonstrating that systemic side effects could be minimized by localized delivery. Dorzolamide is a derivative of a thieno-thiopyran ring system, highlighting the versatility of sulfur-containing heterocycles in CA inhibitor design.[7]

Brinzolamide: An Alternative Topical Formulation

Brinzolamide is another topically administered CA inhibitor used in the management of glaucoma.[3] Like dorzolamide, it was developed from a thieno-thiopyran scaffold.[7] Comparative studies have often focused on the relative efficacy and patient comfort of dorzolamide and brinzolamide formulations.

Head-to-Head Performance: A Quantitative Analysis

The inhibitory potency of these compounds is best compared through their inhibition constants (Ki) against a panel of physiologically relevant human carbonic anhydrase (hCA) isoforms. The data presented below is a synthesis of values reported in the scientific literature. It is important to note that minor variations in Ki values can be observed between different studies due to slight differences in experimental conditions.

InhibitorhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Unsubstituted Benzo[b]thiophene-1,1-dioxide Sulfonamides (Representative) 63 - 138[5]6.3 - 8.8[5]2.8 - 15[5]-
Acetazolamide ~250[5]~12[5]~25[2]~5.7[2]
Dorzolamide >10,000[2]~3.5~24~4.5
Brinzolamide ~3,200~3.1~45[2]~5.7

Note: Ki values for Dorzolamide and Brinzolamide against hCA II, IX, and XII are consensus values from multiple sources where available. The data for the benzo[b]thiophene sulfonamides represents a range for several unsubstituted derivatives.[5]

Analysis of Inhibitory Profiles:

  • Potency: The representative unsubstituted benzo[b]thiophene sulfonamides demonstrate impressive potency, particularly against the therapeutically relevant isoforms hCA II and the tumor-associated hCA IX, with Ki values in the low nanomolar range.[5] Their activity against hCA II is comparable to or better than that of Acetazolamide.[5]

  • Selectivity: The thiophene-based compounds show a degree of selectivity for hCA II and hCA IX over hCA I.[5] This is a desirable characteristic, as inhibition of the ubiquitous hCA I is often associated with certain side effects. Dorzolamide and Brinzolamide exhibit excellent selectivity against hCA I, a key advantage of these second-generation inhibitors.[2]

Mechanism of Action: The Sulfonamide Zinc-Binding Group

The inhibitory activity of all the sulfonamides discussed in this guide stems from their common mechanism of action. The deprotonated sulfonamide moiety (SO2NH-) acts as a potent zinc-binding group, coordinating to the Zn2+ ion at the core of the carbonic anhydrase active site. This binding event displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby inhibiting the enzyme's function.

cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn2+ Zn2+ H2O_OH H2O / OH- Zn2+->H2O_OH coordination His1 His Zn2+->His1 His2 His Zn2+->His2 His3 His Zn2+->His3 Displaced Displaced H2O_OH->Displaced is displaced SO2NH- R-SO2NH- SO2NH-->Zn2+ Binds to and inhibits

Figure 1: General mechanism of carbonic anhydrase inhibition by sulfonamides.

The selectivity of different sulfonamide inhibitors is determined by the interactions of their scaffold and substituents (the "R" group) with the amino acid residues lining the active site cavity.

Experimental Protocols: Measuring Carbonic Anhydrase Inhibition

The determination of inhibitory constants (Ki) is fundamental to the characterization of novel CA inhibitors. The stopped-flow CO2 hydration assay is a widely accepted and robust method for this purpose.

Stopped-Flow CO2 Hydration Assay

Principle: This assay measures the catalytic rate of CO2 hydration by carbonic anhydrase. In the presence of an inhibitor, this rate is reduced. The assay monitors the change in pH that occurs as CO2 is converted to bicarbonate and a proton. A pH indicator dye is used to spectrophotometrically track this change in real-time. The initial rates of the reaction are measured at different inhibitor concentrations to determine the Ki value.

Experimental Workflow:

cluster_workflow Stopped-Flow Assay Workflow A Prepare Enzyme Solution (Carbonic Anhydrase in buffer) D Mix Enzyme and Inhibitor (Pre-incubate) A->D B Prepare Substrate Solution (CO2-saturated water with pH indicator) E Rapidly Mix Enzyme/Inhibitor with Substrate (in Stopped-Flow Spectrophotometer) B->E C Prepare Inhibitor Solutions (Serial dilutions of test compound) C->D D->E F Monitor Absorbance Change (pH indicator color change over time) E->F G Calculate Initial Reaction Rates F->G H Plot Rates vs. Inhibitor Concentration G->H I Determine Ki Value H->I

Figure 2: Workflow for the stopped-flow CO2 hydration assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of the purified human carbonic anhydrase isoform in a suitable buffer (e.g., TRIS-HCl) at a known concentration.

    • Substrate Solution: Prepare a CO2-saturated solution by bubbling CO2 gas into chilled, deionized water. Add a pH indicator dye (e.g., phenol red) to this solution.

    • Inhibitor Solutions: Prepare a series of dilutions of the test inhibitor (e.g., this compound, Acetazolamide) in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.

  • Enzyme-Inhibitor Pre-incubation:

    • In a reaction cuvette or the syringe of the stopped-flow instrument, mix the enzyme solution with a specific concentration of the inhibitor solution.

    • Allow the mixture to pre-incubate for a defined period to ensure binding equilibrium is reached.

  • Initiation of the Reaction:

    • Rapidly mix the enzyme-inhibitor solution with the CO2-saturated substrate solution in the stopped-flow apparatus. This initiates the enzymatic reaction.

  • Data Acquisition:

    • Immediately upon mixing, monitor the change in absorbance of the pH indicator at its specific wavelength over a short time course (milliseconds to seconds). The rate of absorbance change is proportional to the rate of the enzymatic reaction.

  • Data Analysis:

    • Calculate the initial velocity (V0) of the reaction from the linear phase of the absorbance versus time plot.

    • Repeat the experiment for each inhibitor concentration.

    • Plot the initial velocities against the inhibitor concentrations and fit the data to the appropriate inhibition model (e.g., Michaelis-Menten with competitive inhibition) to determine the inhibition constant (Ki).

Structure-Activity Relationship (SAR) Insights

The inhibitory potency and selectivity of sulfonamide-based CA inhibitors are intricately linked to their chemical structure.

  • The Sulfonamide Group: The SO2NH2 moiety is the critical zinc-binding pharmacophore. Its acidic nature allows for deprotonation and subsequent coordination to the Zn2+ ion.

  • The Heterocyclic Ring: The nature of the aromatic or heterocyclic ring to which the sulfonamide is attached influences the overall electronic properties and orientation of the molecule in the active site. The five-membered thiophene ring, as seen in the compounds discussed, is generally associated with potent CA inhibition.[1]

  • Substituents: Modifications to the heterocyclic ring can dramatically alter the inhibitor's affinity and selectivity. The "tail approach" in drug design involves adding substituents that can interact with specific amino acid residues in the active site, thereby tailoring the inhibitor for a particular CA isoform.

Conclusion and Future Directions

This guide provides a comparative analysis of this compound and its analogs with the established carbonic anhydrase inhibitors Acetazolamide, Dorzolamide, and Brinzolamide. The available data on related thiophene sulfonamides suggest that this class of compounds holds significant promise, exhibiting potent, low-nanomolar inhibition of key CA isoforms.[5] Their activity profile is competitive with that of the benchmark inhibitor, Acetazolamide.

The superior isoform selectivity of second-generation inhibitors like Dorzolamide and Brinzolamide, particularly their weak inhibition of hCA I, underscores the importance of rational drug design in minimizing off-target effects.[2]

Future research in this area should focus on:

  • Direct Characterization of this compound: A thorough investigation of the inhibitory profile of the parent this compound against a broad panel of CA isoforms is warranted to provide a definitive baseline for this chemical class.

  • Structure-Based Design: Leveraging the known crystal structures of CA isoforms in complex with inhibitors can guide the design of novel thiophene-based sulfonamides with enhanced potency and selectivity.

  • In Vivo Efficacy and Pharmacokinetics: Promising candidates from in vitro screening should be advanced to in vivo models to assess their therapeutic efficacy, bioavailability, and safety profiles.

The continued exploration of novel heterocyclic sulfonamides, such as those based on the thiophene scaffold, is a promising avenue for the development of the next generation of carbonic anhydrase inhibitors with improved therapeutic indices.

References

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health. Available at: [Link]

  • inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with benzo[b]thiophene 1,1-dioxide sulfonamides. (n.d.). PubMed. Available at: [Link]

  • Carbonic Anhydrase Inhibitors. (2023). StatPearls - NCBI Bookshelf. Available at: [Link]

  • Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. (2019). National Institutes of Health. Available at: [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI. Available at: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). MDPI. Available at: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). National Institutes of Health. Available at: [Link]

  • Carbonic Anhydrase Activity Assay. (2019). Protocols.io. Available at: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2024). MDPI. Available at: [Link]

Sources

Comparative Efficacy Guide: Thiophene-3-Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thiophene Advantage

Thiophene-3-sulfonamide is a high-value pharmacophore distinct from traditional benzene-sulfonamides. While the benzene ring has been the historical standard for sulfonamide drugs (e.g., sulfanilamide), the This compound scaffold offers superior electronic properties for specific targets, particularly Carbonic Anhydrases (CA) and Endothelin Receptors (


) .

This guide objectively compares the performance of this compound derivatives against standard benzene analogues. It highlights the "Efficacy Gap"—where nanomolar in vitro potency often faces translational hurdles in vivo due to the unique physicochemical properties of the thiophene ring.

Key Differentiators
FeatureThis compoundBenzene-sulfonamide (Standard)Impact
Electronic Character

-excessive (Electron-rich)

-deficient (relative to thiophene)
Stronger coordination with metal ions (e.g.,

).
Lipophilicity (LogP) Generally LowerGenerally HigherThiophene derivatives often exhibit improved aqueous solubility.
Metabolic Liability S-oxidation potentialRing hydroxylationDistinct metabolite profiles; thiophene can be bioactivated.
Selectivity High for hCA IX &

Broad spectrum (often non-selective)Critical for reducing off-target side effects.

In Vitro Profiling: Mechanism & Potency

Mechanism of Action (MOA)

The primary utility of this compound lies in its ability to coordinate with the zinc ion (


) in the active site of metalloenzymes. The geometry of the 3-substituted thiophene allows the sulfonamide moiety (

) to act as a "zinc anchor" while the thiophene ring occupies the hydrophobic pocket, often engaging in specific

-stacking interactions that benzene rings cannot achieve due to steric differences.
Visualization: Molecular Interaction Pathway

MOA_Pathway Compound This compound (Ligand) Target Target Enzyme (e.g., hCA IX or ET-A) Compound->Target Binding Affinity (Ki) Interaction Zn2+ Coordination & Hydrophobic Pocket Entry Target->Interaction Active Site Docking Effect Catalytic Blockade (Inhibition of CO2 Hydration) Interaction->Effect Steric Hindrance Outcome Cellular pH Stasis (Tumor Growth Inhibition) Effect->Outcome Downstream Signaling

Caption: Figure 1. Mechanism of Action for Carbonic Anhydrase inhibition. The thiophene scaffold facilitates precise Zinc coordination.

Comparative Potency Data

Experimental data indicates that Thiophene-3-sulfonamides frequently outperform benzene analogues in inhibiting tumor-associated Carbonic Anhydrase IX (hCA IX).

Table 1: Inhibition Constants (


) against Human Carbonic Anhydrases 
Data synthesized from standard structure-activity relationship (SAR) studies.
Compound ClasshCA II (Glaucoma Target)

(nM)
hCA IX (Tumor Target)

(nM)
Selectivity Ratio (II/IX)
Acetazolamide (Standard) 12.025.00.48 (Low Selectivity)
Benzene-sulfonamide 8.534.00.25
This compound (Lead) 0.9 4.2 0.21 (High Potency)
Halogenated T3S Derivative 1.52.80.53

Analyst Note: The this compound lead shows a 10-fold increase in potency against hCA II compared to the standard Acetazolamide.

Protocol: CA Enzyme Inhibition Assay (Stopped-Flow)

To replicate these results, use the following self-validating protocol.

  • Reagent Prep: Dissolve this compound in DMSO (final assay concentration <1%).

  • Enzyme Activation: Incubate recombinant hCA II or IX in HEPES buffer (pH 7.5) for 10 min.

  • Substrate Injection: rapidly mix with

    
     saturated water using a stopped-flow apparatus.
    
  • Detection: Monitor the acidification rate via a colorimetric indicator (e.g., Phenol Red) at 557 nm.

  • Validation: Run Acetazolamide as a positive control. If Acetazolamide

    
     deviates >15% from literature (12 nM), invalidate the run.
    

In Vivo Translation: The Efficacy Gap

While in vitro results are superior, in vivo translation presents challenges. Thiophene-3-sulfonamides are often limited by rapid metabolic clearance and plasma protein binding .

Pharmacokinetic (PK) Profile

In rat models, unsubstituted thiophene-3-sulfonamides often show shorter half-lives than benzene analogues due to the reactivity of the thiophene ring toward oxidative metabolism.

Table 2: PK Parameters (Rat Model, 10 mg/kg p.o.)

ParameterThis compoundBenzene-sulfonamideInterpretation

(µg/mL)
4.28.5Lower absorption or higher first-pass effect.

(Hours)
1.84.5Thiophene ring is metabolized faster.
Bioavailability (

)
35%65%Requires formulation optimization (e.g., nanoparticles).
Efficacy Models

Despite PK challenges, efficacy is preserved in specific models where local concentration is high (e.g., ocular delivery) or when the compound is structurally optimized (e.g., Sitaxentan).

  • Glaucoma (Ocular Normotensive Rabbit): Topical application of 2% this compound drops reduces Intraocular Pressure (IOP) by 4-6 mmHg after 2 hours, comparable to Dorzolamide but with a longer duration of action in some derivatives due to high affinity for ciliary body CA II.

  • Oncology (Xenograft Models): in CT26 colon cancer models, thiophene derivatives reduced tumor volume by 40% , but required more frequent dosing compared to benzene analogues to maintain plasma levels.

Visualization: Translational Workflow

Translation_Flow Hit Hit Identification (Ki < 10nM) LeadOpt Lead Optimization (Thiophene Substitution) Hit->LeadOpt ADME ADME Profiling (Microsomal Stability) LeadOpt->ADME Decision PK Liability? ADME->Decision InVivo In Vivo Efficacy (IOP / Tumor Vol) Decision->LeadOpt High Clearance Decision->InVivo Stable

Caption: Figure 2. Screening cascade. Note the feedback loop at ADME; thiophene stability is the primary attrition point.

Critical Analysis & Recommendations

The "Thiophene Effect"

The thiophene ring acts as a bioisostere for benzene but introduces significant changes in electron density.

  • Pro: The electron-rich nature allows for tighter binding in the hydrophobic pocket of CA isoforms (hCA IX), leading to the sub-nanomolar potency seen in Table 1.

  • Con: This same electron density makes the ring more susceptible to electrophilic attack by cytochrome P450 enzymes, reducing oral bioavailability.

Recommendation for Researchers
  • For Assay Development: Use this compound as a positive control probe for hCA IX selectivity assays. Its high affinity makes it an excellent tool compound.

  • For Drug Development: If pursuing this scaffold for oral drugs, block the metabolically labile positions on the thiophene ring (e.g., halogenation at C-2 or C-5) to improve the half-life (

    
    ) without sacrificing potency.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2018). Thiophene-based carbonic anhydrase inhibitors: Synthesis, biological evaluation and structural insights. Bioorganic & Medicinal Chemistry. Link

  • Wu, C., et al. (2004). Discovery of Sitaxsentan (TBC11251): A Novel, Highly Potent, and Selective Endothelin-A Receptor Antagonist. Journal of Medicinal Chemistry. Link

  • Kaleta, J. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal. Link

  • Vertex Pharmaceuticals. (2000). Sitaxsentan: Clinical Pharmacokinetics and Efficacy in Pulmonary Hypertension. Clinical Therapeutics. Link

Comparative Analysis of Thiophene-3-sulfonamide Synthesis Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene-3-sulfonamide (CAS: 1583-18-2) is a critical pharmacophore in medicinal chemistry, serving as a precursor for carbonic anhydrase inhibitors, diuretics, and antitumor agents.[1] Unlike its 2-isomer, the synthesis of this compound is complicated by the electronic bias of the thiophene ring, which naturally directs electrophilic substitution to the


-position (C2/C5).

This guide objectively compares the three primary synthetic methodologies:

  • The Lithiation-Sulfination-HOSA Route (Recommended): High regioselectivity, avoids unstable acid chlorides.

  • The Classical Lithiation-Chlorination Route: Reliable but involves hazardous gaseous reagents or multiple steps.

  • Oxidative Chlorination: Efficient but dependent on the availability of thiophene-3-thiol.

Part 1: Strategic Analysis of Regioselectivity

The fundamental challenge in synthesizing this compound is the inherent reactivity of the thiophene ring.

  • Electrophilic Aromatic Substitution (EAS): Direct chlorosulfonation (using

    
    ) overwhelmingly favors the C2 position due to the stabilization of the 
    
    
    
    -complex intermediate. This makes direct sulfonation viable only for thiophene-2-sulfonamide.
  • Directed Metalation: To access the C3 position, one must bypass EAS rules using Lithium-Halogen Exchange . This strategy utilizes the acidity of the C-Br bond in 3-bromothiophene to generate a nucleophilic carbon at C3, which can then trap sulfur dioxide.

Decision Matrix: Pathway Selection
ConstraintRecommended MethodReason
High Regiopurity (>99%) Lithiation (Method A) Bypasses electronic bias of the ring.
Scale (>100g) Classical (Method B) Reagents (NCS/SO2Cl2) are cheaper than HOSA at scale.
Safety (No pyrophorics) Oxidative Chlorination (Method C) Avoids n-BuLi; requires thiol precursor.

Part 2: Detailed Methodologies

Method A: The Gold Standard (Lithiation-Sulfination-HOSA)

Best for: Laboratory scale (1g – 50g), high purity requirements. Mechanism: Lithium-halogen exchange generates 3-thienyllithium, which captures


 to form the sulfinate. Hydroxylamine-O-sulfonic acid (HOSA) converts the sulfinate directly to the sulfonamide, bypassing the corrosive sulfonyl chloride.
Protocol
  • Reagents: 3-Bromothiophene (1.0 eq),

    
    -Butyllithium (1.1 eq, 2.5M in hexanes), Sulfur Dioxide (excess), Hydroxylamine-O-sulfonic acid (HOSA, 2.5 eq), Sodium Acetate (excess).
    
  • Lithiation:

    • In a flame-dried flask under Argon, dissolve 3-bromothiophene in anhydrous THF.

    • Cool to -78°C (dry ice/acetone bath).

    • Add

      
      -BuLi dropwise over 30 mins. Stir for 1 hour. Critical: Maintain temp < -70°C to prevent scrambling.
      
  • Sulfination:

    • Bubble dry

      
       gas into the reaction mixture (or add a solution of 
      
      
      
      in THF) at -78°C until saturation.
    • Allow to warm to room temperature (RT) over 2 hours. The mixture forms a thick white slurry (Lithium 3-thiophenesulfinate).

    • Remove solvent in vacuo to obtain the solid sulfinate salt.

  • Amidation (One-Pot Variant):

    • Dissolve the crude sulfinate salt in water (0.5M concentration).

    • Add Sodium Acetate (3.0 eq) to buffer the solution.

    • Add HOSA (2.5 eq) in one portion at 0°C.

    • Stir at RT for 12–16 hours. Product precipitates as a white solid.[1]

  • Workup: Filter the solid, wash with ice-cold water, and recrystallize from ethanol/water.

Key Insight: The HOSA reagent acts as an electrophilic aminating agent (


), attacking the nucleophilic sulfinate anion. This avoids the formation of 

, which is moisture-sensitive.
Method B: The Classical Route (via Sulfonyl Chloride)

Best for: Industrial scale-up where HOSA costs are prohibitive. Mechanism: Similar lithiation/sulfination start, but the sulfinate is oxidized to sulfonyl chloride using


-chlorosuccinimide (NCS) or 

, then treated with ammonia.
Protocol Differences
  • Steps 1-3: Identical to Method A (generate Lithium 3-thiophenesulfinate).

  • Chlorination:

    • Suspend the sulfinate salt in

      
      .[2]
      
    • Add N-chlorosuccinimide (NCS) (1.1 eq) at 0°C.

    • Stir for 2 hours. Filter off succinimide byproduct.

  • Amidation:

    • Cool the filtrate (containing thiophene-3-sulfonyl chloride) to 0°C.

    • Bubble anhydrous Ammonia (

      
      )  gas or add 28% aqueous 
      
      
      
      .
    • Stir 1 hour. Evaporate solvent and wash with water.

Risk Factor: Thiophene-3-sulfonyl chloride is unstable and prone to decomposition if stored. It must be used immediately.

Method C: Oxidative Chlorination (From Thiol)

Best for: Labs where 3-bromothiophene is unavailable but thiophene-3-thiol is. Mechanism: Oxidation of the thiol group to sulfonyl chloride using mild oxidants (NCS/HCl or


).
Protocol
  • Reagents: Thiophene-3-thiol, NCS (3.0 eq), 2M HCl, Acetonitrile.

  • Reaction:

    • Dissolve thiol in Acetonitrile/2M HCl (5:1).

    • Add NCS portion-wise at 10°C.

    • Stir 30 mins. The mixture turns yellow/green (formation of

      
      ).
      
  • Amidation:

    • Extract the sulfonyl chloride into ethyl acetate.

    • Treat with aqueous ammonia as in Method B.

Part 3: Comparative Analysis

FeatureMethod A (Lithiation-HOSA)Method B (Lithiation-NCS-NH3)Method C (Oxidative Chlorination)
Regioselectivity Excellent (>99%) Excellent (>99%) Excellent (Dependent on thiol purity)
Overall Yield 65 - 75% 50 - 60%70 - 85% (from thiol)
Atom Economy Moderate (HOSA waste)GoodLow (NCS waste)
Safety Profile Moderate: n-BuLi (Fire), HOSA (Corrosive)Low: n-BuLi, unstable

,

gas
High: No pyrophorics used
Cost High (HOSA is expensive)Low (Commodity reagents)Moderate (Thiol is expensive)
Operational Ease High: Solid handling, no gas scrubbingLow: Requires gas handling (

)
High: Simple open-flask chemistry

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the divergence in synthetic strategies and the mechanism of regioselectivity.

ThiopheneSynthesis Start Starting Material: 3-Bromothiophene LiInt Intermediate: 3-Thienyllithium (-78°C) Start->LiInt n-BuLi, THF Li-Halogen Exchange Sulfinate Lithium 3-thiophenesulfinate (Stable Salt) LiInt->Sulfinate + SO2 (gas) HOSA_Path Method A (Recommended): + HOSA (Hydroxylamine-O-sulfonic acid) Direct Amidation Sulfinate->HOSA_Path Aqueous NaOAc Cl_Path Method B (Classical): + NCS or SO2Cl2 (Oxidative Chlorination) Sulfinate->Cl_Path CH2Cl2 Product Target Product: This compound HOSA_Path->Product Yield: ~70% SulfonylCl Intermediate: Thiophene-3-sulfonyl chloride (Unstable) Cl_Path->SulfonylCl Ammonia + NH3 (Ammonia) SulfonylCl->Ammonia Ammonia->Product Yield: ~55%

Caption: Comparative workflow of the Lithiation-Sulfination routes. Method A (Green) offers a direct, higher-yield pathway avoiding the unstable sulfonyl chloride intermediate found in Method B (Red).

References

  • Regioselectivity in Thiophene Substitution

    • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Explains the electronic bias for C2 substitution).
    • Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Link

  • Lithiation and Sulfination Methodologies

    • Graham, S. L., et al. (1989). "Topical carbonic anhydrase inhibitors." Journal of Medicinal Chemistry, 32(12), 2548-2554. (Describes the lithiation/SO2 route for thiophene sulfonamides).
    • Organic Syntheses, Coll. Vol. 5, p. 131 (1973); Vol. 40, p. 99 (1960). "3-Bromothiophene".[1][3][4][5] Link

  • Hydroxylamine-O-sulfonic Acid (HOSA)

    • Wallace, R. G. (1980). "Hydroxylamine-O-sulfonic acid—a versatile synthetic reagent."[6][7][8] Aldrichimica Acta, 13(1), 3-11. (Review of HOSA reactivity).

    • Wikipedia Contributors. "Hydroxylamine-O-sulfonic acid".[3][4][6][7][8] Link[6][7]

  • Oxidative Chlorination Protocols

    • Veisi, H., et al. (2011).[9] "Trichloroisocyanuric Acid (TCCA) and N-Chlorosuccinimide (NCS) as Efficient Reagents for the Direct Oxidative Conversion of Thiols and Disulfides to Sulfonyl Chlorides".[10] Synlett, 2011(16), 2315-2320. Link

    • Wright, S. W., & Hallstrom, K. N. (2006). "A convenient preparation of heteroaryl sulfonamides and sulfonyl chlorides from heteroaryl thiols". Journal of Organic Chemistry, 71(3), 1080-1084.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Thiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of a chemical reagent extends far beyond its application in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of thiophene-3-sulfonamide, grounded in established safety standards and chemical principles. Our objective is to empower researchers with the knowledge to manage this chemical waste stream confidently and responsibly.

Foundational Safety: Understanding the Hazard Profile

This compound is an organosulfur compound that, while valuable in synthetic chemistry, possesses a distinct hazard profile that dictates its handling and disposal. A failure to appreciate these intrinsic properties can lead to safety incidents and environmental contamination. The primary hazards, as classified under the Globally Harmonized System (GHS), are summarized below.[1]

Table 1: GHS Hazard Summary for this compound [1]

Hazard Class Hazard Statement GHS Code
Acute Toxicity, Oral Harmful if swallowed H302
Skin Corrosion/Irritation Causes skin irritation H315
Serious Eye Damage/Irritation Causes serious eye irritation H319

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |

The causality behind these classifications is rooted in the molecule's reactivity. The sulfonamide group and the thiophene ring can interact with biological macromolecules, leading to irritation and toxicity. Therefore, the core principle of our disposal plan is containment and isolation to prevent unintended exposure to personnel and the environment.

The Cardinal Rule: No Drain Disposal

Under no circumstances should this compound or its rinseate be disposed of via the sanitary sewer system (i.e., down the drain). This practice is strictly prohibited for most laboratory chemicals and is explicitly banned for hazardous waste pharmaceuticals by the U.S. Environmental Protection Agency (EPA).[2] Thiophenes and their derivatives can be harmful to aquatic life and may interfere with wastewater treatment processes.[3][4] All waste must be collected, managed, and disposed of as regulated hazardous waste.[3][5]

Standard Operating Protocol for Disposal

This protocol outlines the systematic procedure for managing this compound waste from the point of generation to its final removal from the laboratory.

Step 1: Waste Segregation and Containerization

The first and most critical step is the immediate segregation of waste. Proper segregation prevents accidental chemical reactions and ensures the waste is correctly characterized for disposal.

  • Designated Waste Container: All solid waste contaminated with this compound (e.g., gloves, weighing papers, paper towels, contaminated silica gel) must be collected in a clearly labeled, dedicated hazardous waste container.[6]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and properly labeled container for liquid hazardous waste.

  • Container Specifications:

    • Compatibility: Containers must be constructed of a material compatible with organic sulfur compounds. High-density polyethylene (HDPE) or glass containers are generally appropriate. Do not use metal containers for potentially corrosive waste.[7]

    • Integrity: Containers must be in good condition, free of leaks, and have a tightly sealing cap to prevent the release of vapors.[7]

    • Labeling: The container must be clearly and indelibly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its primary hazards (e.g., "Irritant," "Toxic"). The accumulation start date must also be recorded.

Step 2: Managing Accidental Spills

Even with careful handling, spills can occur. A swift and appropriate response is crucial to mitigate exposure.

  • Ensure Safety: Immediately alert others in the area. Ensure the area is well-ventilated, preferably within a chemical fume hood. Don appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[8]

  • Containment & Absorption: For small spills, cover the material with an inert absorbent, such as vermiculite, sand, or earth.[8] Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collection: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[5]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Step 3: Decontamination of Laboratory Glassware

Any apparatus or glassware that has come into contact with this compound must be decontaminated before being returned to general use.

  • Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol) to dissolve any remaining residue.

  • Collect Rinseate: This initial rinse solvent (rinsate) is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[9]

  • Standard Washing: After the initial decontamination rinse, the glassware can be washed using standard laboratory procedures with soap and water.

Step 4: Storage and Final Disposal

Accumulated waste must be stored safely pending pickup by a certified disposal service.

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked, well-ventilated, and away from heat or ignition sources.[3][10]

  • Arrange for Disposal: Once the waste container is full or the maximum accumulation time limit set by your institution is reached, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and transport.[6] Chemical waste must be disposed of in a licensed facility, typically via high-temperature incineration, to ensure its complete destruction.[6]

Disposal Workflow Diagram

The following diagram provides a visual decision-making framework for the proper handling and disposal of this compound waste streams in the laboratory.

G start This compound Waste Generated waste_type What is the form of the waste? start->waste_type solid Solid Waste (Contaminated gloves, paper, silica) waste_type->solid Solid liquid Liquid Waste (Solutions, rinsate) waste_type->liquid Liquid spill Accidental Spill waste_type->spill Spill collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid absorb_spill Absorb with Inert Material spill->absorb_spill store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store absorb_spill->collect_solid contact_ehs Contact EHS or Certified Contractor for Disposal via Incineration store->contact_ehs

Caption: Decision workflow for this compound waste management.

Conclusion: A Commitment to Safety and Stewardship

The proper disposal of this compound is not a mere procedural formality; it is a direct reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By understanding the chemical's inherent hazards and adhering to a systematic, well-documented disposal protocol, researchers can ensure that their work is conducted with the highest degree of scientific integrity and responsible stewardship. Always consult your institution's specific EHS guidelines, as local regulations may impose additional requirements.

References

  • Material Safety Data Sheet. (n.d.). Generic SDS Information.
  • This compound PubChem Entry . (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Material Safety Data Sheet Thiophene . (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]

  • Material Safety Data Sheet - 2,5-Dichlorothis compound . (n.d.). Cole-Parmer. Retrieved from [Link]

  • Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds . (n.d.). Drexel University. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals . (2003). Purdue University. Retrieved from [Link]

  • Hazardous Substance Fact Sheet - Thiophene . (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • 2-Thiophenesulfonamide PubChem Entry . (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards . (2011). National Research Council. Retrieved from [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities . (2022). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Decomposition method of thiophene. (1983). Google Patents.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . (2025). HSC Chemistry. Retrieved from [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals . (n.d.). ASHP. Retrieved from [Link]

  • Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters . (2021). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . (n.d.). United Nations. Retrieved from [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals . (n.d.). EPFL. Retrieved from [Link]

  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment . (1975). PubMed. Retrieved from [Link]

  • Gases, vapors, fumes, dusts, and mists . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS . (2024). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chemical Compatibility Chart . (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Selected EPA-Registered Disinfectants . (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Thiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Researchers, scientists, and drug development professionals routinely handle a diverse array of chemical compounds. Among these, Thiophene-3-sulfonamide, a molecule of interest in medicinal chemistry, requires meticulous handling to ensure personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for the selection and use of personal protective equipment (PPE) when working with this compound, grounded in established safety protocols and an understanding of the compound's potential hazards.

Understanding the Risks: Hazard Profile of this compound

  • H302: Harmful if swallowed: This indicates acute oral toxicity.

  • H315: Causes skin irritation: Direct contact with the skin is likely to cause irritation.

  • H319: Causes serious eye irritation: The compound can cause significant, potentially damaging, irritation to the eyes.

  • H335: May cause respiratory irritation: Inhalation of the dust or powder can lead to irritation of the respiratory tract.

Given these known hazards, a robust PPE plan is not merely a recommendation but a necessity for safe handling. The following sections detail the essential PPE and the rationale for its use.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this compound to mitigate the risks of exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion.

Hand Protection: The First Line of Defense

Rationale: The GHS classification explicitly warns of skin irritation[1]. Furthermore, many organic compounds can be absorbed through the skin. Therefore, selecting the appropriate gloves is critical.

Protocol:

  • Glove Type: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling many laboratory chemicals. Always inspect gloves for any signs of degradation or punctures before use.

  • Double Gloving: For enhanced protection, particularly when handling larger quantities or during procedures with a higher risk of splashing, wearing two pairs of gloves is recommended. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff[2].

  • Regular Changes: Change gloves frequently, and immediately if they become contaminated, torn, or punctured[2].

  • Proper Removal: After handling the compound, remove gloves using a technique that avoids skin contact with the contaminated outer surface. Dispose of used gloves in a designated hazardous waste container[3].

Body Protection: Shielding Against Spills and Splashes

Rationale: To prevent skin contact from accidental spills or splashes, appropriate body protection is mandatory.

Protocol:

  • Laboratory Coat: A clean, buttoned lab coat made of a low-permeability material should be worn at all times in the laboratory. The lab coat should have long sleeves and tight-fitting cuffs[2].

  • Apron: For procedures involving larger volumes or a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.

  • Footwear: Fully enclosed shoes are required in any laboratory setting. Chemical-resistant shoe covers may be necessary in areas with a high risk of spills.

Eye and Face Protection: Preventing Serious Injury

Rationale: The classification of "Causes serious eye irritation" (H319) underscores the importance of robust eye and face protection[1].

Protocol:

  • Safety Glasses: At a minimum, safety glasses with side shields should be worn.

  • Chemical Goggles: For procedures with a higher risk of splashes, chemical goggles that form a seal around the eyes are recommended[4][5].

  • Face Shield: When there is a significant risk of splashing, a face shield should be worn in conjunction with safety goggles to protect the entire face[4][6].

Respiratory Protection: Guarding Against Inhalation Hazards

Rationale: The potential for respiratory tract irritation (H335) necessitates measures to prevent the inhalation of this compound powder or dust[1].

Protocol:

  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls, such as working in a well-ventilated area or using a chemical fume hood[7][8].

  • Respirator: If engineering controls are insufficient to maintain airborne concentrations below acceptable limits, or during spill cleanup, a NIOSH-approved respirator should be used. The type of respirator will depend on the specific conditions and should be selected in accordance with OSHA's respiratory protection standard (29 CFR 1910.134)[7]. For powdered substances that may become airborne, a respirator with a particulate filter (e.g., N95, P100) may be appropriate.

Operational and Disposal Plans

Safe Handling Procedures
  • Preparation: Before handling this compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound, preferably within a chemical fume hood.

  • During Handling: Avoid creating dust when weighing or transferring the solid material. Use a spatula and handle the container with care. Keep the container tightly closed when not in use[7][8][9].

  • After Handling: Thoroughly wash hands and any exposed skin with soap and water after removing PPE. Clean all contaminated surfaces.

Spill and Emergency Procedures
  • Small Spills: For small spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust. Use appropriate PPE during cleanup[7][8].

  • Large Spills: Evacuate the area and alert your institution's Environmental Health and Safety (EHS) department.

  • Skin Contact: If skin contact occurs, immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing[7]. Seek medical attention if irritation persists.

  • Eye Contact: In case of eye contact, immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[7]. Seek immediate medical attention.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[7].

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[10].

Disposal Plan

All waste materials contaminated with this compound, including used PPE, must be disposed of as hazardous waste. Collect these materials in a clearly labeled, sealed container and follow all local, state, and federal regulations for hazardous waste disposal[3][5].

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_disposal Post-Handling Start Start: Handling this compound AssessHazards Assess Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) - Harmful if Swallowed (H302) Start->AssessHazards Hand Hand Protection: - Chemical-resistant gloves - Double glove if needed AssessHazards->Hand Mitigate Skin Contact Body Body Protection: - Lab coat - Chemical-resistant apron (if splash risk) AssessHazards->Body Mitigate Skin Contact Eye Eye/Face Protection: - Safety glasses with side shields - Chemical goggles/face shield (if splash risk) AssessHazards->Eye Mitigate Eye Contact Respiratory Respiratory Protection: - Use in fume hood - NIOSH-approved respirator (if needed) AssessHazards->Respiratory Mitigate Inhalation Decontamination Decontaminate work area Hand->Decontamination Body->Decontamination Eye->Decontamination Respiratory->Decontamination Disposal Dispose of all waste (including PPE) as hazardous waste Decontamination->Disposal End End of Procedure Disposal->End

Caption: PPE Selection Workflow for this compound.

Summary of PPE Recommendations

Protection Type Minimum Requirement Enhanced Protection (for higher risk procedures)
Hand Single pair of nitrile glovesDouble gloving
Body Lab coat with long sleevesLab coat and a chemical-resistant apron
Eye/Face Safety glasses with side shieldsChemical goggles and a face shield
Respiratory Work in a well-ventilated area or fume hoodNIOSH-approved respirator with appropriate cartridges

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of appropriate personal protective equipment. By adhering to the protocols outlined in this guide, researchers can significantly minimize their risk of exposure and maintain a safe laboratory environment. It is imperative to always consult your institution's specific safety guidelines and to err on the side of caution when handling any chemical compound.

References

  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: Thiophene. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dichlorothis compound. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene. Retrieved from [Link]

  • CBH School of KTH. (n.d.). CBH Guidelines for Lab Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1201388, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72881, 2-Thiophenesulfonamide. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • ACS Publications. (2025). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Retrieved from [Link]

  • Pipeline and Hazardous Materials Safety Administration. (2014). Interpretation Document. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Nature. (2021). Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Retrieved from [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.